molecular formula C4H7Cl B1196595 1-Chloro-2-butene CAS No. 591-97-9

1-Chloro-2-butene

Cat. No.: B1196595
CAS No.: 591-97-9
M. Wt: 90.55 g/mol
InChI Key: YTKRILODNOEEPX-NSCUHMNNSA-N
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Description

Crotyl chloride reacts with trichlorosilane in the presence of tertiary amine and copper salts to give the corresponding allyltrichlorosilanes.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-chlorobut-2-ene
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InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
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InChI Key

YTKRILODNOEEPX-NSCUHMNNSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCl
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Isomeric SMILES

C/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
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DSSTOX Substance ID

DTXSID10884116
Record name 2-Butene, 1-chloro-, (2E)-
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Molecular Weight

90.55 g/mol
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Physical Description

(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-2-butene
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Vapor Pressure

69.0 [mmHg]
Record name 1-Chloro-2-butene
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CAS No.

4894-61-5, 591-97-9
Record name (2E)-1-Chloro-2-butene
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Record name (E)-1-chlorobut-2-ene
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Foundational & Exploratory

Technical Master Guide: 1-Chloro-2-butene (Crotyl Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-butene (CAS: 591-97-9), commonly known as crotyl chloride, is a critical allylic alkylating agent in organic and pharmaceutical synthesis.[1] Distinguished by its dual reactivity profile—stemming from its allylic nature—it serves as a primary vehicle for introducing the 2-butenyl motif into complex pharmacophores. This guide analyzes its physicochemical properties, the thermodynamic vs. kinetic control of its synthesis, and its divergent mechanistic pathways (


 vs. 

), providing actionable protocols for researchers.

Part 1: Molecular Architecture & Isomerism

The Allylic Equilibrium System

Unlike simple alkyl halides, this compound exists in a dynamic equilibrium with its constitutional isomer, 3-chloro-1-butene. This relationship is the textbook definition of Kinetic vs. Thermodynamic Control .

  • Kinetic Product (3-chloro-1-butene): Formed rapidly at low temperatures via proximal 1,2-addition of HCl to 1,3-butadiene.

  • Thermodynamic Product (this compound): The more stable internal alkene formed via 1,4-addition or rearrangement of the kinetic product at elevated temperatures.

Visualization: Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy landscape governing the formation of crotyl chloride from butadiene.

G Butadiene 1,3-Butadiene + HCl Carbocation Allylic Carbocation (Resonance Hybrid) Butadiene->Carbocation Protonation Prod_Kinetic 3-Chloro-1-butene (Kinetic Product) Less Stable Carbocation->Prod_Kinetic Fast Attack (Low Temp) Low Activation Energy Prod_Thermo This compound (Thermodynamic Product) More Stable Carbocation->Prod_Thermo Slow Attack High Activation Energy Prod_Kinetic->Prod_Thermo Equilibration (High Temp)

Figure 1: Reaction coordinate logic showing the divergence of 1,2-addition (kinetic) and 1,4-addition (thermodynamic) pathways.

Part 2: Physicochemical Profile

The commercial reagent is typically a mixture of trans (E) and cis (Z) isomers, with the trans isomer predominating due to steric stability.

PropertyValue (General/Mixture)trans-Isomer (E)cis-Isomer (Z)
CAS Number 591-97-94894-61-54894-62-6
Molecular Weight 90.55 g/mol 90.55 g/mol 90.55 g/mol
Boiling Point 84–85 °C84.8 °C84.1 °C
Density (20°C) 0.923 g/mL0.9295 g/mL0.9246 g/mL
Refractive Index (

)
1.4301.43501.4390
Flash Point -12 °C (Closed Cup)--
Solubility Miscible in EtOH, Ether, Acetone; Immiscible in Water--
Appearance Colorless to pale yellow liquid--

Part 3: Reactivity & Mechanistic Insight

The Regioselectivity Challenge: vs.

In nucleophilic substitutions, crotyl chloride offers two electrophilic sites: the


-carbon (bearing the chlorine) and the 

-carbon (terminal alkene).
  • 
     Pathway (Direct Displacement): 
    
    • Mechanism: Nucleophile attacks the

      
      -carbon, displacing 
      
      
      
      .
    • Outcome: Retention of the double bond position; inversion of stereochemistry at the

      
      -carbon (if chiral).
      
    • Favored By: Unhindered nucleophiles, non-polar solvents.

  • 
     Pathway (Allylic Shift): 
    
    • Mechanism: Nucleophile attacks the

      
      -carbon, causing the double bond to migrate and expelling 
      
      
      
      .
    • Outcome: Formation of a branched product (rearrangement).

    • Favored By: Bulky nucleophiles, Lewis acid catalysis (e.g.,

      
       salts), or steric hindrance at the 
      
      
      
      -site.
Visualization: Mechanistic Divergence

ReactionPathways CrotylCl This compound (Electrophile) SN2_TS SN2 Transition State (Alpha Attack) CrotylCl->SN2_TS SN2_Prime_TS SN2' Transition State (Gamma Attack) CrotylCl->SN2_Prime_TS Nu Nucleophile (Nu-) Nu->SN2_TS Nu->SN2_Prime_TS LinearProd Linear Product (Crotyl Derivative) SN2_TS->LinearProd Direct Subst. BranchedProd Branched Product (Allylic Rearrangement) SN2_Prime_TS->BranchedProd Migration

Figure 2: Competitive pathways between direct substitution (


) and allylic rearrangement (

).

Part 4: Pharmaceutical Applications & Protocols[3]

Case Study: Synthesis of Crotylbarbituric Acid Derivatives

Crotyl chloride is utilized to introduce the crotyl group into the C-5 position of barbituric acid, a modification that enhances lipophilicity and alters the pharmacokinetic profile of the sedative scaffold.

Experimental Protocol: C-Crotylation of Barbituric Acid

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere.

Reagents:

  • Barbituric Acid derivative (1.0 eq)

  • This compound (1.1 eq)

  • Base: Sodium Ethoxide (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Absolute Ethanol or DMF

  • Catalyst (Optional): Sodium Iodide (Finkelstein condition to generate reactive iodide in situ)

Step-by-Step Methodology:

  • Activation: Dissolve the barbituric acid derivative in absolute ethanol containing 1.1 equivalents of

    
    . Stir at room temperature for 30 minutes to generate the enolate anion.
    
  • Addition: Add this compound dropwise to the reaction mixture. Critical: Maintain temperature < 20°C during addition to minimize O-alkylation side products.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Cool to room temperature and pour the mixture into ice-cold water acidified to pH 4 with dilute HCl.

  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from ethanol/water to yield the 5-crotylbarbituric acid derivative.

Scientific Rationale:

  • Base Choice:

    
     ensures irreversible deprotonation of the acidic methylene at C-5.
    
  • Temperature Control: Kinetic control at low temp favors C-alkylation over O-alkylation (hard/soft acid-base theory).

  • Solvent: Ethanol supports the solubility of the ionic intermediate while facilitating the precipitation of the final product upon aqueous workup.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Flammable Liquid (Category 2): Flash point -12°C. Vapors may form explosive mixtures.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood. Use explosion-proof electrical equipment.

  • PPE: Wear nitrile rubber gloves (breakthrough time > 480 min), chemical safety goggles, and a face shield.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. The compound is moisture-sensitive and can hydrolyze to release HCl.
    

References

  • NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology.[2] Link

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012).[3][4][5] Link

  • Sigma-Aldrich. Crotyl Chloride Product Specification & SDS.Link

  • PubChem. (2E)-1-Chloro-2-butene Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. Preparation of Crotyl Diazoacetate via Crotyl Chloride. Org.[1][6][7][8] Synth. 1979, 59, 132. Link

  • ChemicalBook. this compound Physical Properties and Synthesis.Link

Sources

Spectroscopic data for 1-Chloro-2-butene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-butene

This guide provides a comprehensive analysis of the spectroscopic data for this compound (crotyl chloride), a pivotal reagent in organic synthesis. As a reactive haloalkene, its structural verification is paramount for ensuring reaction specificity and product purity. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its analytical signatures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in the principles of chemical structure and reactivity.

Molecular Structure and Isomerism

This compound (C₄H₇Cl) is a colorless liquid with a pungent odor, primarily existing as a mixture of (E) and (Z) stereoisomers.[1][2] The presence of both isomers influences the complexity of the resulting spectra, often leading to overlapping signals. Understanding the distinct chemical environments of the protons and carbon atoms in each isomer is the foundation for accurate spectral interpretation.

The molecular weight of this compound is approximately 90.55 g/mol .[3][4] It is a versatile building block in organic chemistry, serving as a butenylating agent in the synthesis of more complex molecules.[2][3] However, it is also a hazardous substance, classified as highly flammable, corrosive, and an irritant, necessitating careful handling in a well-ventilated area with appropriate personal protective equipment.[4][5][6]

Caption: Molecular structures of (E) and (Z)-1-chloro-2-butene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting. For this compound, we expect four distinct signals corresponding to the four unique proton environments.

Expertise & Experience: The electronegativity of the chlorine atom is the dominant factor influencing the chemical shifts. Protons on the carbon adjacent to the chlorine (the chloromethyl group, -CH₂Cl) are significantly deshielded, causing their signal to appear further downfield compared to typical alkyl protons. The vinyl protons are also downfield due to the anisotropic effect of the π-system.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂Cl (a)4.15 - 4.20Doublet~7 Hz
=CH-CH₂ (b)5.65 - 6.05MultipletVicinal, Allylic
=CH-CH₃ (c)5.65 - 6.05MultipletVicinal, Allylic
-CH₃ (d)1.70 - 1.75Doublet~6 Hz

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[3]

Analysis:

  • -CH₂Cl protons (a): This signal appears as a doublet around 4.15-4.20 ppm.[3] The downfield shift is a direct consequence of the deshielding effect of the adjacent chlorine atom. It is split into a doublet by the neighboring vinyl proton (b).

  • Vinyl protons (b, c): These protons resonate in the 5.65-6.05 ppm region, characteristic of protons on a double bond.[3] Their signals are complex multiplets due to coupling with each other (vicinal coupling) and with the protons of the chloromethyl and methyl groups (allylic coupling).

  • -CH₃ protons (d): The methyl group protons appear as a doublet around 1.70-1.75 ppm, split by the adjacent vinyl proton (c).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct count of the unique carbon environments. For this compound, four distinct signals are expected.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
-CH₂Cl (C1)~45-50
=CH-CH₂ (C2)~125-130
=CH-CH₃ (C3)~130-135
-CH₃ (C4)~17-20

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Analysis:

  • C1 (-CH₂Cl): The carbon directly bonded to the chlorine atom is significantly deshielded and appears around 45-50 ppm.

  • C2 & C3 (=CH): The sp² hybridized carbons of the alkene appear in the typical range of 125-135 ppm.

  • C4 (-CH₃): The methyl carbon is the most shielded, appearing furthest upfield around 17-20 ppm.

Experimental Protocol: NMR Sample Preparation

Trustworthiness: This protocol ensures a high-quality, high-resolution spectrum by minimizing contaminants and ensuring sample homogeneity.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for this compound and has a well-defined residual solvent peak for reference.

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7][8][9]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters for ¹H and ¹³C nuclei.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve this compound in Deuterated Solvent b Add TMS Standard a->b c Homogenize Sample b->c d Insert into Spectrometer c->d e Acquire FID d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integrate & Analyze g->h

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Experience: The IR spectrum of this compound is dominated by absorptions from the C=C double bond, the C-Cl single bond, and the various C-H bonds. The C-Cl stretch is a particularly useful diagnostic peak, though its position can be in the lower frequency "fingerprint" region, which can be complex.[10][11] The position of the C=C stretch can also provide clues about the substitution pattern of the alkene.[12]

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3020=C-H StretchMedium
2975, 2920C-H (sp³) StretchStrong
~1670C=C StretchMedium
~965=C-H Bend (trans)Strong
~750-650C-Cl StretchStrong

Table 3: Characteristic IR absorption bands for this compound.[13][14]

Analysis:

  • C-H Stretches: The peak around 3020 cm⁻¹ is indicative of C-H bonds where the carbon is sp² hybridized (the vinyl protons). The stronger peaks just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the methyl and chloromethyl groups.

  • C=C Stretch: The absorption around 1670 cm⁻¹ confirms the presence of the carbon-carbon double bond.

  • =C-H Bend: A strong peak often observed around 965 cm⁻¹ is characteristic of the out-of-plane bending of a trans-disubstituted alkene, which is typically the major isomer.

  • C-Cl Stretch: A strong absorption in the 750-650 cm⁻¹ range is characteristic of the C-Cl stretching vibration, confirming the presence of the chloroalkane functionality.[14]

Experimental Protocol: Liquid Film IR Spectroscopy
  • Prepare Plates: Ensure two salt plates (e.g., KBr or NaCl) are clean and dry.

  • Apply Sample: Place a single drop of neat this compound liquid onto the surface of one plate.

  • Form Film: Place the second plate on top and gently press to create a thin, uniform liquid film between the plates.

  • Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity.

Expertise & Experience: The mass spectrum of this compound is defined by two key features: the isotopic pattern of the molecular ion due to chlorine, and the fragmentation pathway driven by the formation of a stable allylic carbocation.

Molecular Ion (M⁺): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as two peaks:

  • M⁺ at m/z 90: Corresponding to the molecule containing ³⁵Cl.

  • (M+2)⁺ at m/z 92: Corresponding to the molecule containing ³⁷Cl, with an intensity about one-third of the m/z 90 peak.[15]

Fragmentation Analysis: The most common fragmentation involves the loss of the chlorine atom, which is a good leaving group. This results in the formation of the resonance-stabilized allyl cation.

  • Base Peak (m/z 55): The most intense peak in the spectrum corresponds to the [C₄H₇]⁺ fragment. This is formed by the heterolytic cleavage of the C-Cl bond.[15][16] The high stability of this allylic carbocation is the driving force for this fragmentation pathway, making it the most abundant ion.[17]

m/zProposed FragmentSignificance
92[C₄H₇³⁷Cl]⁺Molecular ion (³⁷Cl isotope)
90[C₄H₇³⁵Cl]⁺Molecular ion (³⁵Cl isotope)[15]
75[M - CH₃]⁺Loss of a methyl group
55[C₄H₇]⁺Base Peak ; loss of Cl radical[16]
39[C₃H₃]⁺Further fragmentation

Table 4: Major fragments observed in the electron ionization (EI) mass spectrum of this compound.[15][16]

G parent [CH₃-CH=CH-CH₂Cl]⁺ m/z = 90/92 label_loss - •Cl parent->label_loss fragment1 [CH₃-CH=CH-CH₂]⁺ (Allyl Cation) m/z = 55 (Base Peak) label_loss->fragment1

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ionization chamber, causing the molecules to ionize and fragment.

  • Acceleration: The resulting positively charged ions are accelerated by an electric field.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of how fundamental chemical principles govern analytical data. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, with chemical shifts dictated by the electronegativity of the chlorine atom and the electronic environment of the double bond. Infrared spectroscopy confirms the presence of key functional groups, namely the C=C and C-Cl bonds. Finally, mass spectrometry verifies the molecular weight through the characteristic M⁺/(M+2)⁺ isotopic pattern and reveals the inherent stability of the allylic carbocation through its fragmentation pattern. Together, these techniques provide a robust and self-validating system for the positive identification and quality control of this essential synthetic reagent.

References

  • 1H NMR spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]

  • The C-13 NMR spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]

  • proton NMR spectrum of 2-methylbut-1-ene . Doc Brown's Chemistry. [Link]

  • (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 . PubChem. [Link]

  • Crotyl chloride | C4H7Cl | CID 11589 . PubChem. [Link]

  • 2-Butene, 1-chloro- . NIST Chemistry WebBook. [Link]

  • 2-Butene, 1-chloro- Mass Spectrum . NIST Chemistry WebBook. [Link]

  • Mass spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]

  • IR: alkyl halides . Organic Chemistry at CU Boulder. [Link]

  • The Infrared Spectroscopy of Alkenes . Spectroscopy Online. [Link]

  • Halogenated Organic Compounds . Spectroscopy Online. [Link]

  • Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene . Doc Brown's Chemistry. [Link]

  • Spectroscopic Properties of Alkyl Halides . Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the thermodynamic properties of 1-Chloro-2-butene, a vital intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes critically evaluated data with practical, field-proven insights into their experimental determination and theoretical calculation.

Introduction: The Significance of this compound

This compound (also known as crotyl chloride) is a colorless to light yellow liquid with the chemical formula C₄H₇Cl.[2] It exists as two geometric isomers, cis and trans, which exhibit distinct physical and thermodynamic properties. This compound serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers. A thorough understanding of its thermodynamic characteristics is paramount for process design, safety analysis, and reaction optimization.

This guide delves into the core thermodynamic properties of this compound, including its enthalpy of formation, heat capacity, entropy, and vapor pressure. We will explore both experimental methodologies for their determination and computational approaches for their prediction, with a special focus on the influence of its isomeric forms.

Section 1: Core Thermodynamic Properties of this compound

A compilation of critically evaluated thermodynamic data for the cis and trans isomers of this compound is presented below. These values are essential for chemical process modeling and safety assessments.

Table 1: Key Physical and Thermodynamic Properties of this compound Isomers
Propertytrans-1-Chloro-2-butenecis-1-Chloro-2-butene
Molecular Formula C₄H₇ClC₄H₇Cl
Molar Mass 90.55 g/mol [3]90.55 g/mol
CAS Number 4894-61-5[4]4894-61-5 (mixture)
Normal Boiling Point 357.95 K (84.8 °C)[3]357.25 K (84.1 °C)
Critical Temperature 551.5 K[3]555 K
Critical Pressure 4160 kPa[3]3990 kPa
Enthalpy of Vaporization at Normal Boiling Point 31.7 kJ/mol[3]31.9 kJ/mol
Liquid Density at 20°C 0.9295 g/cm³0.9426 g/cm³

Data sourced from the NIST/TRC Web Thermo Tables (WTT) and other cited sources.

Section 2: The Influence of Molecular Structure on Thermodynamic Properties

The distinct spatial arrangement of atoms in the cis and trans isomers of this compound leads to notable differences in their thermodynamic properties. This phenomenon, known as cis-trans isomerism, arises from the restricted rotation around the carbon-carbon double bond.[5][6][7][8][9]

In cis-1-Chloro-2-butene, the larger substituent groups (the methyl and chloromethyl groups) are on the same side of the double bond, leading to steric strain. This strain results in a slightly higher internal energy and, consequently, a less negative enthalpy of formation compared to the trans isomer, where the bulky groups are on opposite sides. This difference in stability is a key factor influencing their reactivity and equilibrium concentrations in isomerization reactions.

The polarity of the molecule is also affected by its geometry. The cis isomer possesses a net dipole moment due to the vector addition of individual bond dipoles, while the dipole moments in the more symmetric trans isomer tend to cancel each other out, resulting in a lower or negligible molecular dipole moment.[10] This difference in polarity influences intermolecular forces, which in turn affects physical properties like boiling point and enthalpy of vaporization.

Section 3: Experimental Determination of Thermodynamic Properties

Accurate experimental data is the bedrock of reliable thermodynamic analysis. This section outlines the principles and step-by-step methodologies for determining the key thermodynamic properties of this compound.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is typically determined indirectly through combustion calorimetry.

Causality Behind Experimental Choices: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds. The complete combustion of the compound to well-defined products (CO₂, H₂O, and HCl in this case) allows for a precise measurement of the heat released. A bomb calorimeter is used to contain the high pressures generated during combustion and to ensure complete reaction.

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule or silica ampoule to handle its volatility) is placed in a crucible inside the bomb calorimeter. A known mass of a combustion aid, such as mineral oil, may be used to ensure complete combustion.

  • Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition circuit, positioned to ignite the sample. A small, known amount of distilled water is added to the bomb to dissolve the resulting HCl.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter. The entire system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify the amount of nitric acid formed from residual nitrogen in the bomb. The concentration of hydrochloric acid in the bomb washings is determined by titration.

  • Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of combustion of the fuse wire and the formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Weigh this compound Bomb_Prep Assemble Bomb Sample->Bomb_Prep Calorimeter_Setup Setup Calorimeter Bomb_Prep->Calorimeter_Setup Ignition Ignite Sample Calorimeter_Setup->Ignition Temp_Monitor Monitor Temperature Ignition->Temp_Monitor Product_Analysis Analyze Products Temp_Monitor->Product_Analysis Calculation Calculate ΔfH° Product_Analysis->Calculation

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of both liquids and solids as a function of temperature.[11][12][13][14][15]

Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This differential measurement allows for high sensitivity and accuracy in determining heat capacity. The use of a sapphire standard for calibration is crucial as its heat capacity is well-characterized over a wide temperature range.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan to prevent volatilization.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium and sapphire.

  • Baseline Measurement: An empty, sealed aluminum pan is run through the desired temperature program to obtain a baseline heat flow curve.

  • Sapphire Standard Measurement: A sapphire standard of known mass is run under the same conditions to determine the heat capacity calibration factor.

  • Sample Measurement: The hermetically sealed sample pan containing this compound is run through the identical temperature program.

  • Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow to the sample with that of the sapphire standard and the baseline, using the following equation:

    Cp,sample = (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) * (msapphire / msample) * Cp,sapphire

DSC_Workflow Start Start Prep Prepare Sample in Hermetic Pan Start->Prep Calibrate Calibrate DSC Prep->Calibrate Baseline Run Baseline (Empty Pan) Calibrate->Baseline Sapphire Run Sapphire Standard Baseline->Sapphire Sample Run this compound Sample Sapphire->Sample Calculate Calculate Heat Capacity Sample->Calculate End End Calculate->End

Caption: Step-by-step workflow for heat capacity measurement using DSC.

Vapor Pressure: The Static Method

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. The static method is a direct and accurate technique for measuring the vapor pressure of volatile liquids like this compound.[16][17][18][19]

Causality Behind Experimental Choices: The static method directly measures the equilibrium vapor pressure, avoiding the potential complications of dynamic methods. It is crucial to thoroughly degas the sample to remove any dissolved air or other volatile impurities that would contribute to the total pressure and lead to erroneous results.

  • Apparatus Setup: A thermostated vessel connected to a pressure transducer and a vacuum line is used. The temperature of the vessel can be precisely controlled.

  • Sample Introduction: A pure sample of this compound is introduced into the vessel.

  • Degassing: The sample is degassed by repeated freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, the vessel is evacuated to a high vacuum, and then the sample is allowed to thaw, releasing dissolved gases which are pumped away. This cycle is repeated until a constant pressure is observed upon thawing.

  • Equilibration and Measurement: The degassed sample is brought to the desired temperature, and the system is allowed to reach thermal and phase equilibrium. The pressure is then recorded.

  • Data Collection: The vapor pressure is measured at a series of different temperatures to obtain the vapor pressure curve.

  • Data Analysis: The Clausius-Clapeyron equation can be used to analyze the temperature dependence of the vapor pressure and to determine the enthalpy of vaporization.

Vapor_Pressure_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Apparatus Assemble Apparatus Sample_Intro Introduce Sample Apparatus->Sample_Intro Degas Degas Sample Sample_Intro->Degas Equilibrate Equilibrate at T Degas->Equilibrate Measure Measure Pressure Equilibrate->Measure Repeat Repeat at Different T Measure->Repeat Analyze Analyze Data Repeat->Analyze

Caption: Workflow for vapor pressure determination using the static method.

Section 4: Computational Chemistry in Thermodynamic Property Prediction

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Ab initio and Density Functional Theory (DFT) methods can be employed to calculate molecular geometries, vibrational frequencies, and electronic energies, from which thermodynamic properties can be derived.[1][20][21][22]

Causality Behind Theoretical Choices: Computational methods allow for the rapid estimation of thermodynamic properties, especially for compounds that are difficult to handle experimentally. By calculating the optimized molecular structures and vibrational frequencies of the cis and trans isomers of this compound, we can gain insights into their relative stabilities and thermodynamic functions. These calculations can also aid in the interpretation of experimental spectroscopic data.

Section 5: Safety, Handling, and Disposal

This compound is a flammable and corrosive liquid that can cause skin and eye irritation.[1] Proper handling and disposal procedures are essential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the thermodynamic properties of this compound. By combining critically evaluated data with detailed experimental and theoretical methodologies, we have aimed to equip researchers and professionals with the knowledge necessary for the safe and efficient use of this important chemical intermediate. A thorough understanding of its thermodynamic behavior, particularly the differences between its cis and trans isomers, is crucial for advancing its applications in organic synthesis and materials science.

References

  • (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 - PubChem. (n.d.). Retrieved from [Link]

  • trans-1-chloro-2-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]

  • Ab initio Calculations and RRKM/Master Equation Modeling of Chloroalkanes → Alkenes + HCl Reactions for Use in - SciSpace. (n.d.). Retrieved from [Link]

  • How Tzero™ Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity - TA Instruments. (n.d.). Retrieved from [Link]

  • Vapor Pressure of Organic Compounds. Measurement and Correlation - vscht.cz. (2008, March 28). Retrieved from [Link]

  • Determination of Henry's law constants of organochlorine pesticides in deionized and saline water as a function of temperature | Request PDF - ResearchGate. (2006, August 1). Retrieved from [Link]

  • Cis-Trans Isomerism in Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]

  • 13.3: The Structure of Alkenes- Cis-Trans Isomerism - Chemistry LibreTexts. (2023, August 4). Retrieved from [Link]

  • (PDF) DFT and ab-initio study on the mechanism of the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene and their isomerization - ResearchGate. (2006, August 1). Retrieved from [Link]

  • Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). (n.d.). Retrieved from [Link]

  • Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter - - INL Research Library Digital Repository - Idaho National Laboratory. (n.d.). Retrieved from [Link]

  • The Influence of the Structure of Organochlorine Compounds on Their Decomposition Process in a Dielectric Barrier Discharge - MDPI. (2024, September 11). Retrieved from [Link]

  • CALORIMETRY: COMBUSTION OF ALCOHOLS - The Open University. (n.d.). Retrieved from [Link]

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (n.d.). Retrieved from [Link]

  • VAPOUR-LIQUID EQUILIBRIA MEASUREMENTS BY THE STATIC METHOD - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • A Level Chemistry Revision "Cis-Trans Isomers" - YouTube. (2021, October 26). Retrieved from [Link]

  • APPLICATIONS OF GROUP THEORY: INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE NORMAN C. CRAIG,. (n.d.). Retrieved from [Link]

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY - ResearchGate. (n.d.). Retrieved from [Link]

  • Cis–trans isomerism - Wikipedia. (n.d.). Retrieved from [Link]

  • Specific Heat Capacity Measurement - Mettler Toledo. (n.d.). Retrieved from [Link]

  • VIBRATION SPECTRA OF CIS AND TRANS DICHLOROETHYLENE-d1 - ResearchGate. (2006, August 1). Retrieved from [Link]

  • Enthalpy – Simple calorimetry, Combustions of alcohols - Practical Science. (2023, May 4). Retrieved from [Link]

  • Methods for estimating the vapour pressure of organic chemicals - WUR eDepot. (n.d.). Retrieved from [Link]

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - NIH. (n.d.). Retrieved from [Link]

  • Structural and thermodynamic characteristics of organochlorine pesticides and related compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - NIH. (2015, November 17). Retrieved from [Link]

  • Cis and Trans Isomers - YouTube. (2018, April 24). Retrieved from [Link]

  • Experiment 7: Calorimetry - Chemistry LibreTexts. (2019, June 18). Retrieved from [Link]

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry1. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry - BioPchem. (n.d.). Retrieved from [Link]

  • 7.6: Cis-Trans Isomerism in Alkenes - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]

Sources

Technical Guide: Reactivity & Regiocontrol of 1-Chloro-2-butene in Allylic Substitution

[1]


1

Executive Summary

1-Chloro-2-butene (Crotyl Chloride) represents a critical building block in pharmaceutical synthesis and advanced materials due to its high electrophilicity and ability to introduce the crotyl group (

1ambident electrophilic nature1




1

This guide provides a technical analysis of these competing pathways, offering evidence-based strategies to control regioselectivity and ensure high-purity isolation of target derivatives.

Mechanistic Foundations: The Allylic Advantage

Electronic Acceleration

This compound exhibits significantly enhanced reactivity in nucleophilic substitutions compared to saturated analogs (e.g., 1-chlorobutane).[1][2] This is not merely due to polarity but is rooted in Molecular Orbital (MO) interactions .[1]

  • Transition State Stabilization: In an

    
     transition state, the adjacent 
    
    
    -system of the alkene overlaps with the developing p-orbital at the reaction center. This conjugation lowers the energy of the Transition State (TS), effectively reducing the activation energy (
    
    
    ).
  • LUMO Lowering: The Lowest Unoccupied Molecular Orbital (LUMO) of the allylic system is lower in energy than the

    
     orbital of a standard C-Cl bond, making it more accessible to nucleophilic attack.
    
The Ambident Electrophile Problem

The defining challenge of this compound is the resonance delocalization of positive charge character, particularly if the reaction shifts toward an

  • 
    -Attack (Direct 
    
    
    ):
    Nucleophile attacks the carbon bearing the chlorine.
    • Product: Linear crotyl derivative (E/Z mixture).[1]

  • 
    -Attack (Conjugate 
    
    
    ):
    Nucleophile attacks the vinyl carbon, shifting the double bond and expelling chloride.
    • Product: Branched vinyl derivative (rearranged).[1]

Table 1: Comparative Reactivity Profile

FeatureThis compound (Allylic)1-Chlorobutane (Alkyl)Mechanistic Implication
Relative

Rate
~40-80x Faster1.0 (Reference)Allylic orbital overlap stabilizes TS.[1]
Electrophilic Sites 2 (

and

)
1 (

only)
Requires strict steric/electronic control.[1]
Solvolysis (

)
Rapid (Resonance stabilized cation)NegligiblePolar protic solvents promote racemization/rearrangement.[1]

Visualization of Reaction Pathways

The following diagram maps the competing pathways. Note that the Kinetic Product is usually the result of direct attack, while the Thermodynamic Product distribution depends on the stability of the resulting alkene.

ReactionPathwaysSubstrateThis compound(Substrate)TS_SN2TS: Direct Attack(Alpha Carbon)Substrate->TS_SN2Strong Nu, Non-bulkyTS_SN2_PrimeTS: Allylic Shift(Gamma Carbon)Substrate->TS_SN2_PrimeSteric Hindranceor Lewis AcidCationAllylic Cation(SN1 Intermediate)Substrate->CationPolar Protic Solvent(Solvolysis)Prod_LinearLinear Product(Retention of Skeleton)TS_SN2->Prod_LinearProd_BranchedBranched Product(Rearranged)TS_SN2_Prime->Prod_BranchedCation->Prod_LinearAttack at C1Cation->Prod_BranchedAttack at C3

Caption: Figure 1. Competing mechanistic pathways. Blue path denotes preferred SN2 trajectory for unhindered nucleophiles.

Controlling Regioselectivity (E-E-A-T Guidelines)

To ensure scientific integrity in your synthesis, you must deliberately select conditions that favor the desired pathway. Random screening is inefficient; use these causal principles:

Promoting Direct Substitution ( )

To synthesize the linear crotyl derivative (e.g., Crotylamine or Crotyl ether):

  • Solvent Choice: Use Polar Aprotic solvents (ACN, DMF, THF).[1] These solvate the cation but leave the nucleophile "naked" and reactive, promoting the kinetic direct attack.

  • Nucleophile Sterics: Use unhindered nucleophiles.[1] A bulky nucleophile (e.g., tert-butoxide) will encounter steric repulsion at the

    
    -carbon and may prefer the 
    
    
    -carbon (
    
    
    ) or elimination.[1]
  • Temperature: Keep temperatures low (0°C to RT) . Higher temperatures provide the activation energy required for the rearrangement pathway or equilibration of the product mixture.

Managing Isomerization

Commercial this compound is often a mixture of trans (E) and cis (Z) isomers, with trans being thermodynamically favored.[1] Furthermore, it exists in equilibrium with 3-chloro-1-butene (the secondary allylic halide).[1]

  • Diagnostic: Before reaction, analyze the starting material via

    
    -NMR.[1]
    
    • This compound:[1][2][3][4][5][6][7][8] Doublet at

      
       ppm (
      
      
      -Cl).[1]
    • 3-chloro-1-butene:[1][9][10] Multiplet at

      
       ppm (CH-Cl) and terminal vinyl protons.[1]
      
  • Purification: If the secondary isomer is present, it is often more reactive in

    
     conditions. Distillation can separate them (b.p.[1] difference is small but exploitable: this compound ~84°C vs 3-chloro-1-butene ~64°C).[1]
    

Experimental Protocol: High-Fidelity Amination

Objective: Synthesis of N-Crotylpiperidine via


Safety Prerequisite: this compound is a lachrymator , a severe skin irritant, and a suspected mutagen (alkylating agent).[1] All work must occur in a fume hood with double-gloving (Nitrile/Laminate).[1]

Reagents[1][11]
  • This compound (1.0 equiv)[1]

  • Piperidine (1.1 equiv) - Nucleophile[1]

  • Potassium Carbonate (

    
    , 2.0 equiv) - Acid Scavenger[1]
    
  • Acetonitrile (ACN) - Solvent (Polar Aprotic)[1]

Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Charge flask with

    
     and anhydrous ACN. Add Piperidine.[1] Cool to 0°C in an ice bath.
    
    • Rationale: Cooling suppresses the entropic contribution to

      
       and elimination side reactions.
      
  • Addition: Add this compound dropwise over 20 minutes.

    • Control: Do not add all at once. Exotherms can promote isomerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (or GC-MS).[1]

  • Quench & Workup:

    • Filter off solid salts (

      
      /KCl).[1]
      
    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Critical Step: Do not heat the crude oil above 40°C during concentration to prevent thermal rearrangement of the allylic amine.

  • Validation: Obtain

    
    -NMR. Verify the ratio of linear (
    
    
    ) vs. branched (
    
    
    ) product.

ProtocolWorkflowStartStart: N2 AtmosphereAnhydrous ACNCoolCool to 0°CAdd Base + AmineStart->CoolAddDropwise Additionof this compoundCool->AddReactStir at RT (4-6h)Monitor via GC/TLCAdd->ReactFilterFilter Salts(Remove KCl/Base)React->FilterIsolateVacuum Distillation(Keep T < 40°C)Filter->Isolate

Caption: Figure 2.[1] Optimized workflow for amination of this compound.

Safety & Toxicology (GHS Standards)

Researchers must treat this compound with extreme caution.[1] It is an alkylating agent , meaning it can transfer the crotyl group to DNA bases (guanine), posing a mutagenic risk.[1]

  • H-Codes:

    • H225: Highly flammable liquid and vapor.[1][11][12]

    • H314: Causes severe skin burns and eye damage.[1][8][12]

    • H341: Suspected of causing genetic defects.

  • Decontamination: Spills should be treated with a dilute ammonia solution or nucleophilic scavenger (e.g., thiosulfate) to deactivate the alkyl halide before disposal.

References

  • Reactivity of Allylic Halides

    • Source: LibreTexts Chemistry.[1] "Nucleophilic Substitution - Allylic and Benzylic Substrates."

    • URL:[Link]

  • Mechanistic Competition (

    
     vs 
    
    
    ):
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link][1]

  • Chemical Safety Data (SDS)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS) - this compound.[1]

    • URL:[Link][1]

  • Isomerization Equilibria

    • Source: Wiley Online Library.[1] "Allylic Rearrangements and Equilibria."

    • URL:[Link][1]

SN1 and SN2 reactivity of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the SN1 and SN2 Reactivity of 1-Chloro-2-butene

Abstract

This compound, also known as crotyl chloride, presents a classic yet fascinating case study in organic chemistry, standing at the crossroads of nucleophilic substitution mechanisms. As a primary allylic halide, it defies simple classification, exhibiting significant reactivity via both SN1 and SN2 pathways.[1][2] This dual reactivity is not a contradiction but rather a consequence of its unique electronic and structural properties. This guide provides an in-depth exploration of the factors governing its reaction fate, offering mechanistic insights, predictive frameworks, and validated experimental protocols for researchers in synthetic chemistry and drug development.

Introduction: The Duality of an Allylic Halide

Nucleophilic substitution reactions are cornerstones of organic synthesis, proceeding primarily through two distinct mechanisms: the single-step, bimolecular SN2 reaction and the multi-step, unimolecular SN1 reaction.[3][4] The structure of the alkyl halide substrate is a primary determinant of the operative pathway.[3][5] Typically, primary halides are considered exclusive substrates for the SN2 mechanism due to minimal steric hindrance and the high instability of a primary carbocation.[2][3]

However, this compound is a notable exception. While it is a primary halide and readily undergoes SN2 reactions, it also displays surprisingly high reactivity under SN1 conditions.[1] This enhanced SN1 reactivity stems from the delocalization of the positive charge in the resulting allylic carbocation intermediate, a stabilization that dramatically lowers the activation energy of the typically prohibitive first step. Understanding this dual nature is crucial for controlling reaction outcomes and leveraging this versatile substrate in complex syntheses.

Mechanistic Analysis: A Tale of Two Pathways

The choice between an SN1 and SN2 pathway for this compound is a delicate balance, dictated by specific reaction conditions.

The SN2 Pathway: A Concerted Attack

In the presence of a strong nucleophile in a polar aprotic solvent, this compound behaves as a typical primary halide. The SN2 mechanism proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[6][7] This pathway is favored due to the low steric hindrance at the primary carbon center.

The kinetics of this reaction are second-order, with the rate being dependent on the concentrations of both the substrate and the nucleophile.[7][8][9]

Rate = k[C₄H₇Cl][Nu⁻]

Stereochemically, the SN2 reaction proceeds with a complete inversion of configuration at the reaction center.[3][10]

Figure 1: SN2 mechanism for this compound.
The SN1 Pathway: The Stabilized Carbocation

Under conditions that favor carbocation formation—namely, a polar protic solvent and a weak nucleophile—this compound undergoes an SN1 reaction. The rate-determining step is the unimolecular dissociation of the chloride ion to form an allylic carbocation.[8][11] This intermediate is significantly stabilized by resonance, delocalizing the positive charge across both C1 and C3.

The kinetics are first-order, depending only on the concentration of the substrate.[9][11]

Rate = k[C₄H₇Cl]

This resonance-stabilized carbocation can be attacked by the nucleophile at either of the two electron-deficient carbons. This leads to a mixture of two products: the direct substitution product (2-buten-1-ol) and the rearranged, or allylic shift, product (3-buten-2-ol).[12][13][14] This process is often referred to as an SN1' substitution.[12][13]

SN1_Mechanism cluster_carbocation Resonance-Stabilized Carbocation sub CH₃-CH=CH-CH₂-Cl cat1 CH₃-CH=CH-CH₂⁺ sub->cat1 Slow, RDS -Cl⁻ cat2 CH₃-C⁺H-CH=CH₂ cat1->cat2 Resonance prod1 Product 1 (Direct Substitution) CH₃-CH=CH-CH₂-Nu cat1->prod1 + Nu⁻ lg Cl⁻ prod2 Product 2 (Allylic Rearrangement) CH₃-CH(Nu)-CH=CH₂ cat2->prod2 + Nu⁻

Figure 2: SN1 mechanism showing allylic rearrangement.

Controlling the Reaction: Key Experimental Factors

The ability to direct the reaction of this compound towards a desired product hinges on the careful selection of experimental parameters. The primary factors are the nucleophile and the solvent.[5][15]

FactorFavors SN1Favors SN2Causality
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)Strong nucleophiles force the bimolecular reaction, while weak nucleophiles must wait for carbocation formation.[2][16]
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Aprotic solvents enhance the strength of the nucleophile.[2][16][17]
Substrate N/A (Allylic stabilization)Primary, unhindered structureThe substrate's structure provides inherent reactivity for both pathways.
Leaving Group Good (Cl⁻ is adequate)Good (Cl⁻ is adequate)A good leaving group is required for both mechanisms.

Experimental Protocols & Validation

To empirically validate the mechanistic pathways, the following protocols can be employed.

Protocol 1: Kinetic Analysis to Determine Reaction Order

Objective: To determine if the reaction follows first-order (SN1) or second-order (SN2) kinetics under specific conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare standardized stock solutions of this compound and the chosen nucleophile (e.g., 0.1 M NaOH for SN2 study, solvent only for SN1 solvolysis) in the selected solvent (e.g., acetone for SN2, 80:20 ethanol:water for SN1).

  • Reaction Setup: In a constant-temperature bath (e.g., 25°C), set up a series of reactions.

    • To determine order in [Substrate]: Keep [Nucleophile] constant and high, while varying the initial [this compound] (e.g., 0.01 M, 0.02 M, 0.04 M).

    • To determine order in [Nucleophile]: Keep [this compound] constant, while varying the initial [Nucleophile] (e.g., 0.1 M, 0.2 M, 0.4 M).

  • Data Collection: At regular time intervals, withdraw an aliquot from the reaction mixture and quench the reaction (e.g., by adding excess acid if using a basic nucleophile). Analyze the concentration of the remaining reactant or the formed product using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the initial rate of reaction for each experiment by determining the slope of the concentration vs. time plot at t=0.

    • Plot log(initial rate) versus log([initial concentration]) for both the substrate and the nucleophile. The slope of the line corresponds to the order of the reaction with respect to that component.[9]

Self-Validation & Expected Results:

  • SN2 Pathway (e.g., NaOH in acetone): The reaction rate should double when either [C₄H₇Cl] or [NaOH] is doubled. The log-log plot will yield slopes of approximately 1 for both reactants, confirming a second-order rate law.

  • SN1 Pathway (e.g., in aqueous ethanol): The reaction rate should double when [C₄H₇Cl] is doubled but should show no significant change when the concentration of the weak nucleophile (water) is altered. The log-log plot will yield a slope of ~1 for the substrate and ~0 for the nucleophile, confirming a first-order rate law.[9][11]

Protocol 2: Product Distribution Analysis

Objective: To identify the products formed and confirm the occurrence of allylic rearrangement under SN1 conditions.

Methodology:

  • SN1 Reaction: Reflux this compound (1 equivalent) in an 80:20 ethanol/water mixture for several hours.

  • SN2 Reaction: Stir this compound (1 equivalent) with sodium iodide (1.5 equivalents) in dry acetone at room temperature.

  • Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction mixture with water and extract the organic products with a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components by their mass-to-charge ratio. Further structural confirmation should be performed using ¹H and ¹³C NMR spectroscopy to distinguish between the constitutional isomers.

Self-Validation & Expected Results:

  • SN1 Products: The GC-MS and NMR analysis will show two major products: 2-buten-1-ol and the rearranged 3-buten-2-ol.[12][13] The ratio of these products provides insight into the relative stability of the transition states leading to each.

  • SN2 Products: The analysis should show one major product: 1-iodo-2-butene, the result of direct backside attack. The absence or minimal presence of 3-iodo-1-butene confirms the dominance of the SN2 pathway over the alternative SN2' pathway.

Figure 3: Experimental workflow for product analysis.

Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is a highly flammable liquid and vapor. It is corrosive, causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[18][19]

  • Handling: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate), splash goggles, and a flame-retardant lab coat.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated area, preferably refrigerated (0-6°C).[19][20]

  • Precautions: Use spark-proof tools and ground all equipment to prevent static discharge. Keep away from heat, sparks, open flames, and strong oxidizing agents.[19][21]

Conclusion

This compound serves as an exemplary substrate for illustrating the nuanced competition between SN1 and SN2 reaction pathways. Its primary alkyl structure favors the SN2 mechanism, while the potential for a resonance-stabilized allylic carbocation enables the SN1 pathway. By judiciously selecting the nucleophile and solvent system, a chemist can effectively control the reaction mechanism, leading to either a single, stereochemically defined product via SN2 or a mixture of constitutional isomers via SN1. The principles demonstrated by this compound are fundamental to synthetic strategy and the rational design of reaction pathways in drug development and materials science.

References

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  • Chemistry university. (2021, January 12). Stereochemistry of SN1 and SN2 reactions. YouTube.
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  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2.
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Synthesis of 1-Chloro-2-butene from crotyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-butene from Crotyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis of this compound, commonly known as crotyl chloride, from its corresponding allylic alcohol, crotyl alcohol. The document delves into the underlying reaction principles, offers a detailed experimental protocol, and outlines robust analytical methods for product validation, grounded in established chemical literature.

Introduction and Strategic Importance

This compound is a valuable and reactive intermediate in organic synthesis, serving as a versatile building block for the introduction of the crotyl group in the manufacturing of pharmaceuticals, agrochemicals, and polymers.[1] Its structure, featuring a reactive allylic chloride, allows it to participate in a variety of nucleophilic substitution and coupling reactions.[1] The conversion from crotyl alcohol is a fundamental transformation, yet it presents unique mechanistic challenges due to the allylic nature of the substrate, which necessitates a careful selection of reagents and reaction conditions to achieve high selectivity and yield.

Mechanistic Rationale and Reagent Selection

The conversion of an alcohol to an alkyl chloride requires the transformation of the hydroxyl group (-OH), a notoriously poor leaving group, into a more labile species.[2] While strong acids like HCl can be used, thionyl chloride (SOCl₂) is often the reagent of choice for laboratory-scale synthesis.

Causality of Reagent Choice: The primary advantage of using thionyl chloride is the nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process.[3][4]

The reaction of an alcohol with thionyl chloride begins with the alcohol's oxygen atom attacking the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This forms an intermediate alkyl chlorosulfite.[5] It is at this stage that the pathway can diverge, particularly for an allylic substrate like crotyl alcohol.

  • SN2 Pathway: A chloride ion (either from the initial step or from the addition of a base like pyridine) can perform a backside attack on the carbon bearing the chlorosulfite group, leading to inversion of configuration.[5]

  • SNi (Internal Nucleophilic Substitution): The chlorosulfite intermediate can collapse, with the chlorine atom being delivered from the same face, leading to retention of configuration.[6]

  • SN1' and SN2' Pathways (Allylic Rearrangement): Due to the stability of the intermediate allylic carbocation (stabilized by resonance), the chloride nucleophile can attack at the γ-carbon, leading to the formation of the rearranged isomer, 3-chloro-1-butene.[7][8] This allylic rearrangement is a significant competing reaction. The reaction of this compound with sodium hydroxide, for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the facility of this rearrangement.[7]

The choice of solvent and the presence or absence of a base like pyridine can influence which mechanism predominates. For instance, the addition of pyridine typically promotes the SN2 pathway by reacting with the HCl byproduct and providing a free chloride ion for backside attack, which can favor the direct substitution product over the rearranged one.[6]

G cluster_0 Step 1: Formation of Alkyl Chlorosulfite cluster_1 Step 2: Nucleophilic Attack & Isomer Formation Crotyl_Alcohol Crotyl Alcohol (CH3CH=CHCH2OH) Intermediate Alkyl Chlorosulfite Intermediate Crotyl_Alcohol->Intermediate + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SN2_Pathway SN2 Attack (Direct Substitution) Intermediate->SN2_Pathway Cl- attack at α-carbon SN_prime_Pathway SN1'/SN2' Attack (Allylic Rearrangement) Intermediate->SN_prime_Pathway Cl- attack at γ-carbon (via resonance intermediate) Product_1 This compound (Desired Product) SN2_Pathway->Product_1 Product_2 3-Chloro-1-butene (Isomeric Byproduct) SN_prime_Pathway->Product_2 Gaseous_Byproducts Gaseous Byproducts Product_1->Gaseous_Byproducts + SO2(g) + HCl(g)

Reaction mechanism for the chlorination of crotyl alcohol.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)CAS No.
Crotyl Alcohol (mixture of isomers)72.110.851216117-91-5
Thionyl Chloride (SOCl₂)118.971.64797719-09-7
Diethyl Ether (anhydrous)74.120.7134.660-29-7
Saturated Sodium Bicarbonate (aq)N/A~1.07N/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)120.372.66N/A7487-88-9
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or a gas outlet leading to a trap (e.g., a bubbler with sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Charging: In the fume hood, charge the flask with crotyl alcohol (e.g., 0.5 mol, 36.05 g) and anhydrous diethyl ether (100 mL).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (e.g., 0.55 mol, 65.4 g, 40 mL). Add the thionyl chloride dropwise to the stirred alcohol solution over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up (Quenching): Cautiously and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with stirring. This step is highly exothermic and should be performed carefully in the fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 83-85 °C at atmospheric pressure.[9] The isomeric byproduct, 3-chloro-1-butene, has a boiling point of 63-65 °C and should be separated during this step.[9]

Product Characterization and Validation

A self-validating protocol requires rigorous confirmation of the product's identity and purity. A combination of spectroscopic and chromatographic techniques is essential.

G Crude_Product Crude Product (Post-Workup) Purification Fractional Distillation Crude_Product->Purification Purified_Fractions Purified Fractions Purification->Purified_Fractions GCMS GC-MS Analysis Purified_Fractions->GCMS Isomer Separation & Mass ID NMR NMR Spectroscopy (¹H, ¹³C) Purified_Fractions->NMR Structural Elucidation FTIR FTIR Spectroscopy Purified_Fractions->FTIR Functional Group ID Confirmation Structural Confirmation & Purity Assessment GCMS->Confirmation NMR->Confirmation FTIR->Confirmation

Post-synthesis analytical workflow for product validation.
Spectroscopic Analysis
TechniqueExpected Observations for this compoundReference
¹H NMR Distinct signals for the methyl, vinyl, and chloromethyl protons. Coupling patterns will confirm the connectivity and cis/trans geometry.
¹³C NMR Characteristic chemical shifts for the sp³ carbon attached to chlorine and the two sp² carbons of the double bond.
FTIR C=C stretch around 1650 cm⁻¹ and a C-Cl stretch in the 610-650 cm⁻¹ region.[10]
Mass Spec. Molecular ion peak at m/z 90 (for C₄H₇Cl). A characteristic fragmentation pattern includes the loss of a chlorine atom (m/z 55).[10][11]
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this analysis. A GC equipped with a suitable capillary column can effectively separate the desired this compound (as a mixture of cis and trans isomers) from the rearranged 3-chloro-1-butene byproduct.[12] The mass spectrometer detector provides definitive identification of each component as it elutes from the column. This allows for both qualitative identification and quantitative assessment of the isomeric purity of the final product.

Safety, Handling, and Waste Disposal

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Causes severe skin burns and eye damage.[13][14]

  • Handling: Must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a face shield.[13] Ensure all glassware is dry.

  • Disposal: Unused thionyl chloride should be quenched cautiously by slow addition to a stirred, cooled solution of sodium carbonate or calcium hydroxide. The resulting solution should be neutralized and disposed of according to local regulations.

This compound (Crotyl Chloride):

  • Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[15]

  • Handling: Handle in a well-ventilated area, away from ignition sources. Use appropriate PPE.

  • Disposal: Dispose of as halogenated organic waste in accordance with institutional and local environmental regulations.[16]

Conclusion

The synthesis of this compound from crotyl alcohol using thionyl chloride is an effective and common laboratory procedure. Success hinges on a thorough understanding of the underlying mechanistic principles, particularly the potential for allylic rearrangement which leads to isomeric byproducts. Careful control of reaction temperature, a well-designed work-up procedure, and purification by fractional distillation are critical for isolating the desired product. Rigorous analytical validation using GC-MS and NMR is mandatory to confirm the identity and isomeric purity of the final material. Adherence to strict safety protocols is paramount when handling the corrosive and reactive reagents and the hazardous product.

References

  • Google Patents. (n.d.). Process for the preparation of this compound.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved February 1, 2026, from [Link]

  • Khan Academy. (2014, March 30). SN1 and SN2 reactions of alcohols. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved February 1, 2026, from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 1, 2026, from [Link]

  • Brainly.com. (2023, September 16). This compound undergoes hydrolysis in warm water to give a mixture of allylic alcohols. Propose a.... Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-, (2E)-. In NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:591-97-9. Retrieved February 1, 2026, from [Link]

  • Chegg.com. (2017, August 21). Solved this compound undergoes hydrolysis in warm water.... Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved February 1, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-. In NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved February 1, 2026, from [Link]

  • Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). Chemistry 1000, University of Lethbridge.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved February 1, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, November 22). Allylic rearrangement. Retrieved February 1, 2026, from [Link]

  • Krupčík, J., et al. (n.d.).
  • Chemistry Stack Exchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. Retrieved February 1, 2026, from [Link]

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Technical Whitepaper: Commercial Synthesis and Isomeric Control of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-butene (Crotyl Chloride) serves as a critical C4 alkylating agent in the synthesis of active pharmaceutical ingredients (APIs), particularly allylamine antifungals like Terbinafine and Naftifine. Commercially, it is produced via the hydrochlorination of 1,3-butadiene. This process is governed by a delicate interplay between kinetic and thermodynamic control, resulting in a mixture of structural isomers (3-chloro-1-butene vs. This compound) and geometric isomers (cis vs. trans).

This guide details the industrial methodology for maximizing the yield of the thermodynamically favored this compound, protocols for isomeric management, and the downstream purification required for pharmaceutical-grade applications.

Reaction Chemistry & Mechanism

The synthesis of this compound is a classic study in electrophilic addition to conjugated dienes. The reaction of 1,3-butadiene with hydrogen chloride (HCl) proceeds through a resonance-stabilized allylic carbocation intermediate.

The Allylic Cation Intermediate

Upon protonation of 1,3-butadiene, a delocalized carbocation is formed. The chloride nucleophile can attack this cation at two distinct positions:

  • C2 Position (1,2-Addition): Yields 3-chloro-1-butene (Kinetic Product).

  • C4 Position (1,4-Addition): Yields This compound (Thermodynamic Product).

Kinetic vs. Thermodynamic Control
  • Low Temperature / Short Time: Favors the formation of 3-chloro-1-butene due to lower activation energy (proximity of the chloride ion to the C2 carbon immediately after protonation).

  • Higher Temperature / Equilibrium: Favors this compound. The 1,4-adduct is more stable because it contains a more highly substituted double bond (Zaitsev's rule).

Crucially, under commercial operating conditions with Lewis acid catalysts, the two structural isomers equilibrate.

Isomerization Pathway

The conversion of the unwanted 3-chloro isomer to the desired 1-chloro isomer is an allylic rearrangement that can be catalyzed by copper(I) chloride (CuCl) or HCl itself.

ReactionMechanism Butadiene 1,3-Butadiene (Feedstock) Intermediate Allylic Carbocation [CH3-CH+-CH=CH2 <-> CH3-CH=CH-CH2+] Butadiene->Intermediate + HCl Prod_Kinetic 3-Chloro-1-butene (Kinetic Product) BP: ~64°C Intermediate->Prod_Kinetic Fast (1,2-Add) Prod_Thermo This compound (Thermodynamic Product) BP: ~85°C Intermediate->Prod_Thermo Slow (1,4-Add) Prod_Kinetic->Prod_Thermo Isomerization (Heat/Cat)

Commercial Manufacturing Process

The industrial production focuses on liquid-phase hydrochlorination. The process must handle the corrosivity of anhydrous HCl and the volatility of the C4 precursors.

Feedstocks and Catalysis
  • Reagents: 1,3-Butadiene (liquid or gas), Anhydrous Hydrogen Chloride.

  • Catalyst System: Cuprous Chloride (CuCl) is the standard industrial catalyst. It facilitates the ionization of the C-Cl bond, accelerating the equilibration between the 3-chloro and 1-chloro isomers. Quaternary ammonium salts may be used as phase transfer catalysts if aqueous HCl is used, though anhydrous is preferred to minimize hydrolysis byproducts (crotyl alcohol).

Process Workflow
  • Reaction: Butadiene and HCl are fed into a continuous stirred-tank reactor (CSTR) or a loop reactor containing the catalyst solution.

    • Conditions: 40–60°C, 1–5 bar pressure.

  • Flash Separation: The crude product mixture is flashed to remove unreacted butadiene and HCl, which are recycled.

  • Isomerization Loop: The crude mixture (often ~40:60 ratio of 3-chloro:1-chloro) is held in a residence time unit with catalyst to shift the equilibrium toward the thermodynamic product (this compound), achieving ratios up to 25:75.

  • Fractional Distillation:

    • Light Cut: 3-Chloro-1-butene (BP ~64°C) is distilled off. Critical Step: This stream is not waste; it is recycled back to the isomerization reactor to be converted into the desired product.

    • Product Cut: this compound (BP ~85°C) is collected.

    • Heavies: Dichlorobutanes and oligomers are removed as waste.

ProcessFlow Feed Feed Butadiene + HCl Reactor Hydrochlorination Reactor (CuCl Cat) Feed->Reactor Flash Flash Separator (Remove volatiles) Reactor->Flash Distillation Fractional Distillation Column Flash->Distillation Crude Mix Product Purified This compound Distillation->Product Bottoms/Side Draw Recycle Recycle: 3-Chloro isomer Distillation->Recycle Top Cut (64°C) IsomUnit Isomerization Unit IsomUnit->Reactor Equilibrated Stream Recycle->IsomUnit

Isomer Management: E/Z Specification

While the structural separation (1-chloro vs 3-chloro) is achieved via distillation, the geometric isomers (cis and trans this compound) are more difficult to separate due to very similar boiling points.

Isomer Ratios
  • Trans (E): Thermodynamically favored. Typical equilibrium ratio is ~70-80% trans.

  • Cis (Z): ~20-30%.

Impact on Drug Development

For many nucleophilic substitution reactions (e.g., reacting with N-methyl-1-naphthalenemethylamine to form Terbinafine), the trans isomer is strictly required to match the pharmacophore of the final drug.

  • Separation: High-efficiency rectification is required if the synthesis does not naturally favor the trans isomer sufficiently.

  • Stereoselectivity in Application: Often, the crude E/Z mixture is used, and the purification is performed after the alkylation step (on the API intermediate), as the trans-API often crystallizes more readily.

Quality & Impurity Profile

For pharmaceutical applications, the following specifications are typical.

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Assay (GC) > 97.0% (Sum of E+Z)Gas Chromatography
Isomer Ratio (E/Z) Typically > 3:1GC
3-Chloro-1-butene < 1.0%GC
Dichlorobutanes < 0.5%GC
Water Content < 0.1%Karl Fischer
Acidity (HCl) < 0.1%Titration

Note on Stability: this compound is prone to hydrolysis and polymerization. It must be stored with a stabilizer (e.g., epoxides or small amounts of amines) if not used immediately, and kept under inert atmosphere.

Experimental Protocol: Lab-Scale Synthesis (Validation)

Note: This protocol is for validating the reaction kinetics and is scalable to pilot production.

Objective: Synthesis of Crotyl Chloride via HCl addition.

  • Setup: A 1L pressure reactor equipped with a mechanical stirrer and cooling jacket.

  • Charging: Charge 250 mL of concentrated HCl (37%) and 5g of CuCl catalyst.

  • Addition: Cool to 0°C. Slowly bubble 1,3-butadiene (54g, 1.0 mol) into the mixture over 2 hours.

  • Reaction: Seal reactor and heat to 40°C for 4 hours. Monitor pressure (should drop as butadiene is consumed).

  • Workup:

    • Cool to room temperature.

    • Separate the organic layer (top).

    • Wash with saturated NaHCO3 (carefully!) to neutralize HCl.

    • Dry over MgSO4.

  • Purification: Distill at atmospheric pressure. Collect fraction boiling 80–85°C.

    • Yield: Expect ~75-80%.

    • Analysis: Run GC to determine E/Z ratio and 3-chloro content.

Safety & Handling

This compound is a hazardous alkylating agent.

  • Toxicity: Highly toxic by inhalation and ingestion. Potential carcinogen (alkylating agent).

  • Flammability: Flash point is approx -10°C (closed cup). Vapors form explosive mixtures with air.

  • Corrosivity: Hydrolyzes to form HCl; corrosive to steel in the presence of moisture. Use Hastelloy or glass-lined reactors.

References

  • Hatch, L. F., & Nesbitt, S. S. (1950). Allylic Chlorides. IX. Preparation of cis- and trans-Crotyl Chloride. Journal of the American Chemical Society.

  • DuPont. (1955). Process for the preparation of dichlorobutenes and chlorobutenes. U.S. Patent 2,770,660.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 15: Addition to Carbon-Carbon Multiple Bonds).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12202, this compound.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Chlorinated Hydrocarbons. Wiley-VCH.

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-2-butene, commonly known as crotyl chloride, is a valuable and highly reactive allylic halide intermediate in organic synthesis. Its utility is intrinsically linked to its chemical instability, a characteristic that presents significant challenges for its long-term storage and handling. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, detailing its principal degradation pathways, including isomerization and hydrolysis. We present evidence-based best practices for storage, recommend effective stabilization strategies, and outline detailed protocols for stability assessment and safe handling. This document is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep, mechanistic understanding to ensure its integrity and safe use in their work.

The Chemical Duality of this compound: Reactivity vs. Instability

This compound is a colorless to light yellow, highly flammable liquid.[1] Its chemical structure, featuring a chlorine atom attached to a carbon adjacent to a carbon-carbon double bond, defines it as an allylic chloride. This arrangement is the root of both its synthetic utility and its inherent instability.

The allylic system allows for the formation of a resonance-stabilized carbocation upon departure of the chloride ion. This delocalization of positive charge across the C1 and C3 positions significantly lowers the activation energy for nucleophilic substitution and ionization processes, making this compound an excellent electrophile for introducing the crotyl group in chemical reactions. However, this same reactivity makes the molecule susceptible to degradation under common storage conditions.

Commercial preparations of this compound are typically a mixture of the (E) (trans) and (Z) (cis) isomers, and often contain a significant percentage of its constitutional isomer, 3-chloro-1-butene.[2] The interplay and interconversion of these species are central to understanding the stability of the compound.

Primary Degradation Pathways

The degradation of this compound is primarily driven by two interconnected chemical processes: isomerization and hydrolysis. These pathways can be influenced by temperature, moisture, light, and the presence of catalytic impurities.

Allylic Rearrangement: The Isomerization Equilibrium

This compound exists in a dynamic equilibrium with its isomer, 3-chloro-1-butene. This reversible process is a classic example of an allylic rearrangement.

Figure 1: Isomerization of this compound via a resonance-stabilized allylic carbocation.

The reaction proceeds through the formation of a common allylic carbocation intermediate. This compound is the thermodynamically more stable isomer due to the internal, more substituted double bond. However, the equilibrium can be established under thermal stress or in the presence of catalysts such as Lewis acids or certain metals, leading to a mixture of both isomers. The presence of 3-chloro-1-butene as an impurity in commercial batches is a result of this equilibrium during synthesis and purification.[2]

Susceptibility to Hydrolysis

The presence of water is highly detrimental to the stability of this compound. As a reactive allylic halide, it undergoes hydrolysis, typically via an SN1 mechanism, to produce a mixture of two isomeric allylic alcohols: 2-buten-1-ol and 3-buten-2-ol.

The rate-determining step is the formation of the resonance-stabilized allylic carbocation. Water, acting as a nucleophile, can then attack either of the two electrophilic carbon atoms (C1 or C3), leading to the observed product mixture. The presence of acidic impurities can catalyze this process by protonating the chlorine atom, making it a better leaving group.

G start This compound intermediate Allylic Carbocation [ H₃C-CH=CH-CH₂⁺ ↔ H₃C-CH⁺-CH=CH₂ ] start->intermediate - Cl⁻ (Rate-determining) product1 2-Buten-1-ol intermediate->product1 + H₂O, - H⁺ (Attack at C1) product2 3-Buten-2-ol intermediate->product2 + H₂O, - H⁺ (Attack at C3)

Figure 2: Hydrolysis of this compound proceeding through an SN1 mechanism.

Thermal and Photochemical Decomposition

Elevated temperatures can significantly accelerate the degradation of this compound. Thermal stress promotes both isomerization and elimination reactions (dehydrochlorination) to form butadiene. While some safety data sheets state that hazardous polymerization does not occur, the reactivity of allylic halides suggests that in the presence of certain initiators or under prolonged heating, oligomerization or polymerization could be a potential risk.

Exposure to ultraviolet (UV) light can also induce decomposition. Photochemical energy can promote the homolytic cleavage of the carbon-chlorine bond, generating a resonance-stabilized allylic radical and a chlorine radical. These reactive species can initiate a variety of subsequent reactions, including dimerization, polymerization, and reaction with atmospheric oxygen.

Recommended Storage and Handling Protocols

Given its reactivity, stringent adherence to proper storage and handling protocols is paramount to maintain the purity and ensure the safety of this compound.

Optimal Storage Conditions

The primary objective for storing this compound is to mitigate the factors that promote its degradation: moisture, heat, light, and oxygen.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.[1]Slows down the rates of isomerization, hydrolysis, and other potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and degradation reactions involving atmospheric oxygen and moisture.
Light Store in an amber or opaque container.Protects the compound from photochemical decomposition.[3]
Moisture Use tightly sealed containers with secure closures. Handle in a dry environment.Minimizes exposure to atmospheric moisture, thereby preventing hydrolysis.
Container Material Glass bottles with PTFE-lined caps are preferred.Provides excellent chemical resistance and prevents leaching of impurities.
Chemical Stabilization Strategies

For extended storage, the addition of chemical stabilizers is highly recommended. Stabilizers function by scavenging acidic byproducts or inhibiting radical chain reactions.

  • Acid Scavengers: Small amounts of weak, non-nucleophilic bases can be added to neutralize any trace amounts of HCl that may form due to hydrolysis or thermal decomposition. The presence of HCl can catalyze further degradation.

    • Epoxides: Compounds like propylene oxide or butylene oxide are effective acid scavengers. They react irreversibly with HCl to form chlorohydrins.

    • Amines: Hindered amines or tertiary amines can also be used, but care must be taken as primary and secondary amines can act as nucleophiles and react with the this compound.[4]

  • Radical Inhibitors: For preventing potential polymerization or radical-mediated degradation, especially if the material will be stored for very long periods or at risk of light exposure, a radical inhibitor can be beneficial.

    • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective at trapping free radicals and terminating chain reactions.

A typical stabilization approach might involve the addition of a small amount of an epoxide (e.g., 0.1-0.5% w/w) to scavenge acid, and a lower concentration of a radical inhibitor like BHT (e.g., 100-200 ppm).

Materials Compatibility

Choosing appropriate materials for storage and handling equipment is crucial to prevent corrosion and contamination.

Material ClassCompatibilityNotes
Metals Avoid contact with reactive metals (e.g., aluminum, zinc, magnesium) and their alloys. Stainless steel (304, 316) is generally acceptable for short-term handling.Reactive metals can catalyze decomposition. Corrosion can occur, especially in the presence of moisture, due to the formation of HCl.
Plastics Poor compatibility with many common plastics.Can cause swelling, softening, or degradation of materials like LDPE, HDPE, and polypropylene.[5]
Elastomers Poor compatibility with most elastomers.Buna-N (Nitrile) and Neoprene are not recommended. Use PTFE or other highly resistant fluoropolymers for seals and gaskets.
Glass Excellent compatibility.Borosilicate glass is the preferred material for storage containers and reaction vessels.
Safe Handling and Disposal

This compound is a toxic, corrosive, and highly flammable substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a flame-retardant lab coat.[2]

Spills should be absorbed with an inert material like vermiculite or sand and placed in a sealed container for disposal.[6]

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]

Experimental Protocol: Accelerated Stability Assessment

To quantitatively assess the stability of a batch of this compound and estimate its shelf-life under proposed storage conditions, an accelerated stability study can be performed. This protocol is designed to be a self-validating system, incorporating controls and systematic analysis.

Objective

To determine the rate of degradation of this compound at elevated temperatures and to extrapolate these findings to recommend storage conditions and estimate shelf-life.

Materials and Equipment
  • This compound sample

  • GC-MS or GC-FID with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Temperature-controlled ovens or stability chambers

  • Inert gas (Nitrogen or Argon)

  • Crimp-top amber glass vials (2 mL) with PTFE-faced septa

  • High-purity solvent for dilution (e.g., hexane or dodecane)

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

Experimental Workflow

G cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Timepoint Analysis cluster_data Data Evaluation prep1 Prepare internal standard solution prep2 Aliquot this compound into amber vials prep1->prep2 prep3 Blanket with inert gas and seal vials prep2->prep3 storage1 Place vials in ovens at 40°C, 50°C, and 60°C prep3->storage1 storage2 Store control vials at 4°C (T₀) prep3->storage2 analysis1 Withdraw vials at T=0, 1, 2, 4 weeks storage1->analysis1 analysis2 Quench/Dilute with internal standard solution analysis1->analysis2 analysis3 Analyze by GC-MS/FID analysis2->analysis3 data1 Quantify parent compound and degradation products analysis3->data1 data2 Plot ln(concentration) vs. time for each temp. data1->data2 data3 Determine rate constants (k) data2->data3 data4 Construct Arrhenius plot (ln(k) vs. 1/T) data3->data4 data5 Extrapolate to storage temperature data4->data5

Figure 3: Workflow for the accelerated stability assessment of this compound.

Step-by-Step Methodology
  • Preparation of Analytical Standards: Prepare a series of calibration standards of this compound in the chosen solvent, each containing a fixed concentration of the internal standard. This will be used to create a calibration curve for quantification.

  • Sample Preparation: In an inert atmosphere glove box or under a stream of nitrogen, aliquot 1.0 mL of the this compound test sample into a series of amber GC vials. Securely crimp the caps.

  • Storage Conditions:

    • Place sets of vials into temperature-controlled ovens set at 40°C, 50°C, and 60°C.

    • Designate one set of vials as the control group and store them in a refrigerator at 4°C.

  • Timepoint Analysis:

    • At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove three vials from each temperature condition.

    • Allow the vials to cool to room temperature.

    • Uncap and immediately dilute a known aliquot with the internal standard solution to quench any further reaction and prepare for analysis.

  • GC Analysis:

    • Analyze the prepared samples by GC-MS or GC-FID. A typical temperature program might be: 50°C hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Identify and quantify the peaks corresponding to this compound, 3-chloro-1-butene, and any observed hydrolysis products against the calibration curve.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, this plot should be linear. The negative of the slope gives the degradation rate constant (k).

    • Create an Arrhenius plot by graphing ln(k) versus 1/T (in Kelvin).

    • Extrapolate the linear regression from the Arrhenius plot to the desired storage temperature (e.g., 4°C or 297.15 K) to estimate the degradation rate constant at that temperature. This allows for the prediction of long-term stability and the establishment of a scientifically justified re-test date.

Conclusion

This compound is a quintessential example of a chemical whose value is directly tied to its reactivity. This inherent reactivity necessitates a thorough and proactive approach to its storage and handling. By understanding the fundamental mechanisms of its degradation—primarily allylic rearrangement and hydrolysis—researchers can implement effective mitigation strategies. The optimal storage protocol involves refrigeration under an inert, dry atmosphere, protection from light, and the use of appropriate stabilizers such as epoxides and phenolic antioxidants. The implementation of quantitative stability studies, as outlined in this guide, provides a robust framework for ensuring the long-term integrity of this critical synthetic intermediate, thereby safeguarding experimental outcomes and promoting a safer laboratory environment.

References

  • PubChem. (2E)-1-Chloro-2-butene. National Center for Biotechnology Information. [Link]

  • Haz-Map. This compound. [Link]

  • Google Patents. (1962).
  • PubMed. (2023). Cl atoms-initiated degradation of 1-Chlorobutane and 2-Chlorobutane: Kinetics, product analysis and atmospheric implications. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Journal of the American Chemical Society. (1965). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. [Link]

  • Ted Pella, Inc. Chemical Resistance of Plastics. [Link]

  • MDPI. (2020). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. [Link]

  • Cheméo. (2021). Chemical Properties of 2-Butene, 1-chloro-. [Link]

  • Google Patents. (1975). Dimethyltin ester stabilizers for vinyl-halide polymers.
  • National Center for Biotechnology Information. (2020). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Google Patents. (1998). Method for stabilizing allyl bromide, and stabilized allyl bromide composition.
  • Organic Syntheses. (1967). Working with Hazardous Chemicals. [Link]

  • National Institute of Standards and Technology. (2021). 2-Butene, 1-chloro-. NIST Chemistry WebBook. [Link]

  • Cole-Parmer. (2022). Chemical Compatibility Database. [Link]

  • Academic Journals. (2011). Thermal stabilizers for poly(vinyl chloride): A review. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Crotyl Chloride, Tech., 70%. [Link]

  • ResearchGate. (2025). Kinetics of the reactions of cyclopropane derivatives. V. The gas-phase unimolecular reactions of 1?-chloro-2?,3?-dimethylcyclopropane and 1?. [Link]

  • ResearchGate. (2016). A Review: GC Method Development and validation. [Link]

  • ResearchGate. (2025). Organic thermal stabilizers for rigid poly(vinyl chloride). Part XIII: Eugenol (4-allyl-2methoxyphenol). [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Dräger. This compound (mixture of isomers). [Link]

  • AIP Publishing. (2012). Infrared absorption of trans-1-chloromethylallyl and trans-1-methylallyl radicals produced in photochemical reactions of trans-1,3-butadiene and Cℓ2 in solid para-hydrogen. [Link]

  • Canadian Science Publishing. (1995). Radical ions in photochemistry. 21. The photosensitized (electron transfer) tautomerization of alkenes; the phenyl alkene system. [Link]

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Technical Guide: Isomerization of 3-Chloro-1-Butene to 1-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isomerization of 3-chloro-1-butene (3-CB) to 1-chloro-2-butene (1-CB) represents a classic example of allylic rearrangement, shifting from a kinetic product to a thermodynamic product. This transformation is industrially critical, serving as the linchpin in the production of chloroprene (2-chlorobuta-1,3-diene) and various terpene derivatives.

For the researcher, this reaction offers a case study in controlling equilibrium via catalyst selection and thermal management. While 3-CB is formed rapidly via the hydrochlorination of butadiene (kinetic control), it is the linear 1-CB isomer that offers the primary halide reactivity required for subsequent


 functionalization in pharmaceutical and agrochemical synthesis.

This guide details the mechanistic pathways, catalytic options, and a validated bench-scale protocol for achieving high-yield isomerization.

Mechanistic Underpinnings[1]

The Allylic Shift

The reaction proceeds via a 1,3-chlorine shift. The driving force is the thermodynamic stability of the internal double bond in this compound (Zaitsev-like stability) compared to the terminal double bond in 3-chloro-1-butene.

  • Substrate (Kinetic): 3-chloro-1-butene (Branched, secondary halide).

  • Product (Thermodynamic): this compound (Linear, primary halide).

Reaction Pathway

The mechanism is generally understood to proceed through an ion-pair intermediate or a concerted


 pathway, depending on the solvent and catalyst.
  • Ionization: The Lewis Acid catalyst coordinates with the chlorine atom of 3-CB, weakening the C-Cl bond.

  • Resonance: An allylic carbocation (or tight ion pair) is generated. The positive charge is delocalized across carbons 1 and 3.

  • Recombination: The chloride ion (or metal-chloride complex) re-attacks the less sterically hindered primary carbon (C1), forming the thermodynamically favored 1-CB.

IsomerizationMechanism Figure 1: Mechanistic Pathway of Allylic Rearrangement cluster_0 Reactant (Kinetic) cluster_1 Transition State / Intermediate cluster_2 Product (Thermodynamic) node_3CB 3-chloro-1-butene (Secondary Halide) CH3-CH(Cl)-CH=CH2 node_TS [ Allylic Cation Ion Pair ] [CH3-CH=CH-CH2]+ ... [MClx]- node_3CB->node_TS Lewis Acid Activation node_1CB This compound (Primary Halide) CH3-CH=CH-CH2-Cl node_TS->node_1CB Cl- Attack at C1 node_1CB->node_TS Reversible

Figure 1: The reaction proceeds via an allylic cation intermediate stabilized by the catalyst complex.

Catalytic Strategies

The reaction is equilibrium-limited and requires a catalyst to reach equilibrium at practical rates. The two dominant catalytic systems are Copper(I) and Iron(III).

Catalyst Comparison
Catalyst SystemActive SpeciesTypical LoadingTemp RangeProsCons
Copper(I) Chloride (

)

complex
1 - 5 mol%60 - 90°CHigh selectivity; standard industrial choice.Requires amine promoter (e.g., diethylamine) for solubility.
Iron(III) Chloride (

)

0.1 - 1 mol%25 - 60°CExtremely active; works at lower temps.Can catalyze over-chlorination or polymerization if not controlled.
Palladium(II) Pd-Allyl0.5 - 1 mol%40 - 80°CHigh stereoselectivity (E/Z).Expensive; sensitive to poisoning by impurities.
The Role of Promoters

For CuCl catalysis, solubility in organic media is poor. Adding an amine hydrochloride or a quaternary ammonium salt (e.g., tetrabutylammonium chloride) creates a soluble anionic copper complex (e.g.,


) which is the active catalytic species.

Experimental Protocol

Objective: Isomerize 3-chloro-1-butene to an equilibrium mixture favoring this compound using a CuCl catalyst system.

Safety Note: Chlorobutenes are flammable, lachrymators, and potential carcinogens. Work strictly in a fume hood.

Reagents
  • Substrate: 3-Chloro-1-butene (>95% purity).

  • Catalyst: Copper(I) Chloride (

    
    ), anhydrous.
    
  • Promoter: Triethylamine hydrochloride (

    
    ) or Tetrabutylammonium chloride (TBAC).
    
  • Solvent: Toluene (optional, reaction can be run neat).

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware. Moisture deactivates the catalyst and hydrolyzes the chloride to an alcohol.

    • Purge the reaction vessel with Nitrogen (

      
      ).
      
  • Charging:

    • Add 3-chloro-1-butene (100 mmol, ~9.06 g).

    • Add

      
       (5 mmol, 0.5 g).
      
    • Add Promoter (5 mmol).

    • Note: If running neat, ensure efficient stirring as the catalyst may initially be heterogeneous.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor via GC-FID every 30 minutes.

    • Target: Equilibrium is typically reached within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Flash Distillation: Distill the mixture directly under reduced pressure (approx. 100-150 mmHg) to separate the chlorobutenes from the non-volatile catalyst residues.

    • Fractional Distillation (Optional): To isolate pure this compound from the equilibrium mixture, use a high-efficiency column (Vigreux or packed). This compound has a higher boiling point (~84°C) than 3-chloro-1-butene (~64°C).

ExperimentalWorkflow Figure 2: Bench-Scale Isomerization Workflow start Start: Inert Atmosphere (N2) mix Mix: 3-CB + CuCl + Promoter (Neat or Toluene) start->mix heat Heat to 80°C (Reflux Condenser) mix->heat monitor Monitor: GC-FID (Track 3-CB vs 1-CB ratio) heat->monitor monitor->heat Ratio < 70:30 equil Equilibrium Reached (~70:30 1-CB:3-CB) monitor->equil Ratio Stable quench Cool & Flash Distill (Remove Catalyst) equil->quench fraction Fractional Distillation (Isolate 1-CB) quench->fraction

Figure 2: Step-by-step workflow for the copper-catalyzed isomerization.

Thermodynamic & Kinetic Data

The equilibrium distribution is temperature-dependent. Higher temperatures slightly shift the equilibrium back toward the kinetic product (entropy effect), but the thermodynamic product (1-CB) remains dominant.

Table 1: Equilibrium Ratios (Approximate)
Temperature (°C)% 3-Chloro-1-butene% this compound

([1-CB]/[3-CB])
2522783.55
6025753.00
8028722.57
10032682.12

Data derived from aggregate kinetic studies of allylic halide isomerizations [1, 3].

Key Insight: While running at 25°C yields the best ratio, the kinetics are too slow for practical synthesis. 80°C is the optimal trade-off between rate and conversion.

Industrial Relevance

This reaction is the "bridge" in the two-step synthesis of chloroprene from butadiene:

  • Chlorination: Butadiene +

    
     Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[1][2][3]
    
  • Isomerization: 1,4-dichloro-2-butene is isomerized to 3,4-dichloro-1-butene (the desired precursor for chloroprene).[1][2][3]

    • Note: In the mono-chloro system described in this guide, the directionality is reversed compared to the di-chloro system used for chloroprene, but the catalytic principles (

      
       mediation) are identical.
      

References

  • Kharasch, M. S., et al. (1939). The Chemistry of Organic Chlorides. XI. The Solvolytic Reactions of Some Allylic Chlorides. Journal of the American Chemical Society. Link

  • NIST Chemistry WebBook. Trans-1-chloro-2-butene Thermophysical Properties.Link

  • PubChem. 3-Chloro-1-butene Compound Summary.Link[4]

  • TCI Chemicals. Safety Data Sheet: Crotyl Chloride (mixture).Link

  • Intratec. Polychloroprene Production from Butadiene and Chlorine.[3]Link

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An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the principles and application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the geometric isomers of 1-chloro-2-butene.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic approach required for the unambiguous naming of these stereoisomers, a critical aspect of chemical identity and reactivity.

Introduction: The Imperative of Unambiguous Nomenclature

In the realms of chemical research and pharmaceutical development, precision in communication is paramount. The structural arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements, often exhibit profoundly different activities.[3][4] Consequently, a robust and universally accepted system for naming these distinct molecular entities is essential. The IUPAC provides this systematic framework, ensuring that a chemical name corresponds to a single, unique structure.[1][2]

This compound serves as an excellent case study for understanding the application of IUPAC rules to geometric isomers of alkenes. The restricted rotation around the carbon-carbon double bond gives rise to two distinct spatial arrangements of the substituents, known as cis-trans or, more rigorously, E/Z isomers.[5][6][7] This guide will dissect the logic behind the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10]

Part 1: Foundational Principles of Alkene Stereoisomerism

Geometric isomerism in alkenes arises because the presence of a π-bond prevents free rotation around the C=C double bond.[6][11] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.[4][12] In the case of this compound (CH₃-CH=CH-CH₂Cl), both carbon atoms of the double bond (C2 and C3) meet this criterion.

  • At C2: The substituents are a methyl group (-CH₃) and a hydrogen atom (-H).

  • At C3: The substituents are a chloromethyl group (-CH₂Cl) and a hydrogen atom (-H).

While the cis/trans nomenclature can be used in simpler cases, it can become ambiguous with more complex substitution patterns.[5][7] The IUPAC-preferred E/Z system provides a more universal and unambiguous method for naming alkene stereoisomers.[13][14]

Part 2: The Cahn-Ingold-Prelog (CIP) Priority Rules: The Cornerstone of E/Z Notation

The E/Z system is predicated on the assignment of priorities to the substituents attached to each carbon of the double bond. This assignment follows the Cahn-Ingold-Prelog (CIP) priority rules, a hierarchical system based primarily on atomic number.[8][9][10][15]

Core CIP Priority Rules:

  • Atomic Number: Higher atomic number of the atom directly attached to the double-bond carbon takes higher priority.[8][15] For example, Cl (Z=17) has a higher priority than C (Z=6), which has a higher priority than H (Z=1).

  • First Point of Difference: If the directly attached atoms are the same, one moves outward along the substituent chains until the first point of difference is encountered. The group with the atom of higher atomic number at this point receives higher priority.[9]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. For instance, a C=C bond is treated as each carbon being bonded to two carbons.

Part 3: Step-by-Step Assignment of E/Z Configuration to this compound Isomers

The systematic application of CIP rules allows for the unambiguous naming of the two geometric isomers of this compound.

Step 1: Identify the Substituents on Each Carbon of the Double Bond.

  • Carbon-2 (C2):

    • Substituent A: -CH₃ (methyl)

    • Substituent B: -H (hydrogen)

  • Carbon-3 (C3):

    • Substituent C: -CH₂Cl (chloromethyl)

    • Substituent D: -H (hydrogen)

Step 2: Assign Priorities to the Substituents on Each Carbon.

  • At C2:

    • The atoms directly attached are Carbon (in -CH₃) and Hydrogen.

    • Based on atomic number, Carbon (Z=6) > Hydrogen (Z=1).

    • Therefore, -CH₃ is the high-priority group (1) and -H is the low-priority group (2) .

  • At C3:

    • The atoms directly attached are Carbon (in -CH₂Cl) and Hydrogen.

    • Based on atomic number, Carbon (Z=6) > Hydrogen (Z=1).

    • Therefore, -CH₂Cl is the high-priority group (1) and -H is the low-priority group (2) .

Step 3: Determine the E/Z Configuration.

The configuration is determined by the relative positions of the two high-priority groups across the double bond.

  • Z Isomer (from the German zusammen, meaning "together"): If the two high-priority groups are on the same side of the double bond.[13][16]

  • E Isomer (from the German entgegen, meaning "opposite"): If the two high-priority groups are on opposite sides of the double bond.[13][16]

Applying this to this compound:

  • The Z Isomer: The high-priority groups (-CH₃ at C2 and -CH₂Cl at C3) are on the same side of the double bond. The IUPAC name is (Z)-1-chloro-2-butene .

  • The E Isomer: The high-priority groups (-CH₃ at C2 and -CH₂Cl at C3) are on opposite sides of the double bond. The IUPAC name is (E)-1-chloro-2-butene .[17]

The following table summarizes the key features of the isomers:

Isomer ConfigurationHigh-Priority Group at C2High-Priority Group at C3Relative Position of High-Priority GroupsIUPAC Name
Z-CH₃-CH₂ClSame Side(Z)-1-chloro-2-butene
E-CH₃-CH₂ClOpposite Sides(E)-1-chloro-2-butene

Part 4: Visualizing the Nomenclature Workflow

To further clarify the decision-making process, the following workflow diagram illustrates the steps involved in assigning the E/Z configuration.

IUPAC_Nomenclature_Workflow Workflow for E/Z Nomenclature of this compound Start Start with this compound Structure Identify_C2_Substituents Identify Substituents on C2: -CH3 and -H Start->Identify_C2_Substituents Identify_C3_Substituents Identify Substituents on C3: -CH2Cl and -H Start->Identify_C3_Substituents Prioritize_C2 Prioritize C2 Substituents (CIP Rules): -CH3 (1) > -H (2) Identify_C2_Substituents->Prioritize_C2 Evaluate_Positions Evaluate Relative Positions of High-Priority Groups (-CH3 and -CH2Cl) Prioritize_C2->Evaluate_Positions Prioritize_C3 Prioritize C3 Substituents (CIP Rules): -CH2Cl (1) > -H (2) Identify_C3_Substituents->Prioritize_C3 Prioritize_C3->Evaluate_Positions Same_Side Same Side (zusammen) Evaluate_Positions->Same_Side Yes Opposite_Side Opposite Sides (entgegen) Evaluate_Positions->Opposite_Side No Z_Isomer Assign (Z) Configuration: (Z)-1-chloro-2-butene Same_Side->Z_Isomer E_Isomer Assign (E) Configuration: (E)-1-chloro-2-butene Opposite_Side->E_Isomer

Caption: Decision workflow for assigning E/Z configuration.

Conclusion

The rigorous and systematic nature of the IUPAC nomenclature, particularly the E/Z notation system based on the Cahn-Ingold-Prelog priority rules, is indispensable for the accurate and unambiguous identification of stereoisomers like those of this compound. For professionals in fields where molecular structure dictates function and safety, a thorough understanding and correct application of these rules are not merely academic exercises but fundamental requirements for scientific integrity and progress.

References

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  • Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). Available at: [Link]

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  • Michigan State University Chemistry. Stereoisomers. Available at: [Link]

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  • YouTube. Identifying and Naming Cis and Trans Alkenes | Organic Chemistry Simplified!. Available at: [Link]

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  • ACD/Labs. IUPAC Blue Book | Nomenclature for Organic Chemistry. Available at: [Link]

  • University of Wisconsin Pressbooks. Alkenes: Naming, Geometric Isomers, Intermolecular Forces and Bond Properties; Optical Isomers (M12Q3) – CHEM 104: Working Copy. Available at: [Link]

  • Michigan State University Chemistry. Stereoisomers. Available at: [Link]

  • KPU Pressbooks. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I. Available at: [Link]

  • IUPAC Rules. Available at: [Link]

  • Chemistry LibreTexts. Alkene Stereoisomers. Available at: [Link]

  • Programmed Learning / Stereochemistry. Ch.3 - 2-Butene. Available at: [Link]

  • IUPAC. Bibliographic Sources. Available at: [Link]

  • Chemistry LibreTexts. 3.2: Overview of the IUPAC Naming Strategy. Available at: [Link]

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An In-depth Technical Guide to the Boiling Point and Density of 1-Chloro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-2-butene, an important intermediate in organic synthesis, exists as two geometric isomers: (Z)-1-chloro-2-butene (cis) and (E)-1-chloro-2-butene (trans). While structurally similar, these isomers exhibit distinct physical properties, notably their boiling points and densities. This technical guide provides a comprehensive analysis of these properties, delving into the underlying molecular principles that govern their differences. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of boiling points and densities of volatile organic compounds, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Introduction to Geometric Isomerism in this compound

Geometric isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond.[1] In the case of this compound (CH₃CH=CHCH₂Cl), the presence of two different substituent groups on each of the doubly bonded carbons allows for two distinct spatial arrangements of the atoms, leading to the cis (Z) and trans (E) isomers.

  • (Z)-1-chloro-2-butene (cis-isomer): The higher priority groups (based on atomic number), the methyl (CH₃) and chloromethyl (CH₂Cl) groups, are positioned on the same side of the double bond.

  • (E)-1-chloro-2-butene (trans-isomer): The higher priority groups are located on opposite sides of the double bond.

This seemingly subtle difference in molecular geometry has a profound impact on the intermolecular forces and the efficiency of molecular packing in the liquid state, thereby influencing macroscopic physical properties such as boiling point and density.

Physical Properties of this compound Isomers

The boiling points and densities of the (Z) and (E) isomers of this compound have been experimentally determined and are summarized in the table below.

IsomerStructureBoiling Point (°C)Density (g/cm³ at 20°C)
(Z)-1-chloro-2-butene (cis)CH₃CH=CHCH₂Cl84.10.9426
(E)-1-chloro-2-butene (trans)CH₃CH=CHCH₂Cl84.80.9295

Data sourced from the Merck Index, as cited in various chemical databases.

Theoretical Analysis of Boiling Point and Density Differences

The variations in boiling point and density between the cis and trans isomers of this compound can be rationalized by examining their molecular polarity, shape, and the resulting intermolecular forces.

Boiling Point: A Balance of Dipole-Dipole Interactions and van der Waals Forces

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase.[2] For polar molecules, these forces are primarily a combination of dipole-dipole interactions and London dispersion forces (a type of van der Waals force).

  • Dipole Moment: In the (Z)-isomer , the polar C-Cl and C-CH₃ bonds are situated on the same side of the double bond. This arrangement leads to a net molecular dipole moment, as the individual bond dipoles do not cancel each other out. The resulting polarity gives rise to dipole-dipole attractions between adjacent molecules. In the (E)-isomer , the polar bonds are on opposite sides, leading to a partial or complete cancellation of the bond dipoles and a smaller overall molecular dipole moment.

  • Intermolecular Forces: Generally, a larger net dipole moment results in stronger dipole-dipole interactions, which would suggest a higher boiling point for the cis isomer. However, in the case of this compound, the boiling points are very close, with the trans isomer being slightly higher. This indicates that van der Waals forces, which are dependent on the molecular surface area and how closely molecules can approach each other, also play a significant role. The more linear shape of the trans isomer may allow for a larger effective surface area for intermolecular contact compared to the more U-shaped cis isomer, leading to stronger van der Waals forces that slightly outweigh the weaker dipole-dipole interactions.

Density: The Role of Molecular Packing

Density is a function of both molecular mass and the volume occupied by the molecules in a given state. Since isomers have the same molecular mass, the differences in density are primarily attributed to the efficiency of molecular packing in the liquid state.

The (Z)-isomer of this compound is denser than the (E)-isomer . This is somewhat counterintuitive, as the more irregular "U" shape of cis isomers often leads to less efficient packing and lower density.[3] However, the specific geometry and intermolecular forces of the (Z)-1-chloro-2-butene molecules may allow them to arrange in a way that minimizes empty space more effectively than the more linear trans isomers in the liquid phase. Factors such as the specific bond angles and the interplay of dipole-dipole and van der Waals forces can lead to a more compact arrangement for the cis isomer in this particular case.

G Factors Influencing Physical Properties of this compound Isomers cluster_cis (Z)-1-chloro-2-butene (cis) cluster_trans (E)-1-chloro-2-butene (trans) cis_struct U-shaped Molecule cis_dipole Net Dipole Moment (Polar) cis_struct->cis_dipole cis_packing More Compact Packing in Liquid State cis_struct->cis_packing cis_forces Dipole-Dipole Interactions + Van der Waals Forces cis_dipole->cis_forces cis_bp Boiling Point: 84.1°C cis_forces->cis_bp cis_density Density: 0.9426 g/cm³ cis_packing->cis_density trans_struct More Linear Molecule trans_dipole Smaller/No Net Dipole Moment (Less Polar) trans_struct->trans_dipole trans_packing Less Compact Packing in Liquid State trans_struct->trans_packing trans_forces Primarily Van der Waals Forces (Larger Surface Area) trans_dipole->trans_forces trans_bp Boiling Point: 84.8°C trans_forces->trans_bp trans_density Density: 0.9295 g/cm³ trans_packing->trans_density

Caption: Relationship between molecular structure and physical properties of this compound isomers.

Experimental Determination of Boiling Point and Density

To ensure the accuracy and reliability of experimental data, standardized and self-validating protocols must be employed. The following sections detail such methodologies for determining the boiling point and density of volatile organic liquids like the this compound isomers.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

4.1.1. Causality Behind Experimental Choices:

  • Thiele Tube Design: The specific shape of the Thiele tube allows for the circulation of the heating oil (e.g., mineral oil or silicone oil) by convection, ensuring uniform heating of the sample and the thermometer.

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, the vapor pressure of the liquid increases. The boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure, at which point a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Slow Cooling: The precise boiling point is determined upon cooling. As the liquid cools, its vapor pressure decreases. When the vapor pressure inside the capillary tube becomes slightly less than the atmospheric pressure, the liquid is drawn back into the capillary tube. The temperature at which this occurs is the equilibrium boiling point.

4.1.2. Step-by-Step Methodology:

  • Sample Preparation: Place approximately 0.5 mL of the this compound isomer into a small test tube (fusion tube).

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the fusion tube.

  • Heating: Clamp the thermometer and fusion tube assembly in a Thiele tube filled with a suitable heating oil, ensuring the sample is below the oil level.

  • Observation during Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. Observe the capillary tube for the emergence of a rapid and continuous stream of bubbles.

  • Observation during Cooling: Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

  • Validation: Repeat the determination at least two more times. The boiling points should be within a narrow range (e.g., ±0.5°C).

Protocol for Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

4.2.1. Causality Behind Experimental Choices:

  • Known Volume: The pycnometer is calibrated to hold a precise volume at a specific temperature. This eliminates the need for volume measurements during the experiment, reducing a potential source of error.

  • Temperature Control: The density of liquids is temperature-dependent. Therefore, all measurements are performed in a constant-temperature water bath to ensure accuracy and reproducibility.

  • Mass Measurements: The density is calculated from highly accurate mass measurements, which can be performed with great precision using an analytical balance.

4.2.2. Step-by-Step Methodology:

  • Calibration of Pycnometer:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer on an analytical balance.

    • Fill the pycnometer with deionized water and place it in a constant-temperature water bath (e.g., 20.0°C) for at least 20 minutes to reach thermal equilibrium.

    • Carefully adjust the water level to the calibration mark, ensuring no air bubbles are trapped.

    • Dry the outside of the pycnometer and weigh it.

    • Calculate the volume of the pycnometer using the known density of water at the experimental temperature.

  • Density Measurement of the Isomer:

    • Clean and dry the calibrated pycnometer.

    • Weigh the empty, dry pycnometer.

    • Fill the pycnometer with the this compound isomer.

    • Place the filled pycnometer in the constant-temperature water bath for at least 20 minutes.

    • Adjust the liquid level to the calibration mark.

    • Dry the outside of the pycnometer and weigh it.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the isomer to obtain the mass of the isomer.

    • Divide the mass of the isomer by the calibrated volume of the pycnometer to determine the density.

  • Validation: Perform the measurement in triplicate to ensure the precision of the results.

G Experimental Workflow for Physical Property Determination cluster_bp Boiling Point Determination (Thiele Tube) cluster_density Density Determination (Pycnometer) bp1 Sample Preparation (Fusion & Capillary Tubes) bp2 Apparatus Assembly (Thermometer & Thiele Tube) bp1->bp2 bp3 Heating & Observation (Continuous Bubbles) bp2->bp3 bp4 Cooling & Observation (Liquid Enters Capillary) bp3->bp4 bp5 Record Boiling Point bp4->bp5 bp6 Repeat for Validation bp5->bp6 end_node End bp6->end_node d1 Calibrate Pycnometer (Mass of Empty & Water-filled) d2 Measure Mass of Isomer (Mass of Isomer-filled) d1->d2 d3 Calculate Density (Mass/Volume) d2->d3 d4 Repeat for Validation d3->d4 d4->end_node start Start start->bp1 start->d1

Caption: Workflow for the experimental determination of boiling point and density.

Synthesis and Purification

This compound is typically synthesized by the reaction of 1,3-butadiene with hydrogen chloride. This reaction often produces a mixture of this compound and 3-chloro-1-butene. The desired this compound can then be isolated and purified by fractional distillation, taking advantage of the differences in boiling points of the components in the reaction mixture. The separation of the cis and trans isomers of this compound can be achieved through careful fractional distillation or preparative gas chromatography.

Conclusion

The (Z) and (E) isomers of this compound, while possessing the same chemical formula and connectivity, exhibit measurable differences in their boiling points and densities. These variations are a direct consequence of their distinct three-dimensional structures, which influence their molecular polarity, shape, and the nature of their intermolecular forces. The slightly higher boiling point of the trans isomer is likely due to a greater contribution from van der Waals forces, which counteracts the effect of the higher dipole moment of the cis isomer. The higher density of the cis isomer is attributed to more efficient molecular packing in the liquid state. Accurate and precise determination of these physical properties relies on the application of standardized and well-understood experimental protocols, such as the Thiele tube method for boiling point and the pycnometer method for density. A thorough understanding of these principles and methodologies is essential for researchers working with these and other isomeric compounds in various fields of chemical science.

References

  • PubChem. . National Center for Biotechnology Information.

  • ChemicalBook. .

  • Chemguide. .

  • Wikipedia. .

  • Chemistry LibreTexts. .

  • Oreate AI Blog. .

  • NIST Chemistry WebBook. .

  • NIST Chemistry WebBook. .

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  • Guidechem. .

  • Chemistry LibreTexts. .

  • ResearchGate. .

  • Chemguide. .

  • YouTube. .

  • ResearchGate. .

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Methodological & Application

Use of 1-Chloro-2-butene in Grignard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Chloro-2-butene in Grignard & Barbier Protocols

Executive Summary

This compound (Crotyl Chloride) presents a unique set of challenges in organometallic synthesis. Unlike standard alkyl halides, this allylic system is prone to rapid Wurtz homocoupling and allylic rearrangement .

This guide provides a definitive technical framework for generating and utilizing crotylmagnesium chloride. We prioritize the Barbier condition (in-situ generation) as the superior method for minimizing side products, while providing a rigorous protocol for the classical Grignard formation (two-step) when isolation is strictly required.

Mechanistic Insight: The Allylic Equilibrium

The critical failure point for many researchers is assuming a static structure for the crotyl Grignard reagent. Upon formation, this compound enters a rapid equilibrium with its isomer, regardless of the starting regioisomer.

Key Concept: The Grignard reagent derived from this compound (


 mixture) is chemically indistinguishable from that derived from 3-chloro-1-butene.

CrotylEquilibrium Start This compound (Linear Precursor) G_Primary Primary Carbanion Form (Mg at C1) Start->G_Primary Oxidative Addition Mg + Mg(0) G_Secondary Secondary Carbanion Form (Mg at C3) G_Primary->G_Secondary Rapid Equilibrium Prod_Alpha α-Adduct (Linear) (Minor Product) G_Primary->Prod_Alpha Steric/Lewis Acid Control Prod_Gamma γ-Adduct (Branched) (Major Product via Cyclic TS) G_Secondary->Prod_Gamma Reaction with Electrophile (E+)

Figure 1: The crotylmagnesium chloride equilibrium dictates that product distribution is controlled by the transition state (usually Zimmerman-Traxler), not the starting material isomer.

Critical Safety & Handling

  • Lachrymator: this compound is a potent lachrymator. All operations must occur in a functioning fume hood.

  • Corrosivity: Highly corrosive to skin and eyes. Double-gloving (Nitrile/Laminate) is recommended.

  • Flammability: Flash point is -5°C. Static discharge grounding is mandatory for all transfer lines.

Strategic Decision Matrix: Barbier vs. Grignard

FeatureProtocol A: Barbier (Recommended) Protocol B: Classical Grignard
Methodology One-pot: Mg + Electrophile + HalideTwo-step: Form Grignard

Add Electrophile
Wurtz Coupling Minimal (Low instantaneous [R-MgX])High Risk (Requires high dilution/slow addition)
Temperature 0°C to AmbientStrict Low Temp (-20°C to 0°C)
Regioselectivity High (

-selectivity)
Variable (Depends on equilibration time)
Use Case Standard synthesis of homoallylic alcoholsWhen electrophile is incompatible with Mg metal

Protocol A: The Barbier Method (One-Pot)

Best for: Maximizing yield, minimizing homocoupling, and standard carbonyl additions.

Reagents:

  • Magnesium turnings (1.2 equiv), acid-washed and dried.

  • Aldehyde/Ketone (1.0 equiv).[1][2]

  • This compound (1.2 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

Step-by-Step Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon. Add Mg turnings. Activate mechanically (dry stir for 10 min) or chemically (1 crystal of

    
    ).
    
  • Charge Substrate: Add the carbonyl substrate and anhydrous THF to the flask containing Mg. Cool to 0°C.

  • Initiation: Add 5% of the this compound volume neat. Wait for turbidity or exotherm (initiation sign).

    • Note: If no initiation occurs after 5 min, add 1 drop of 1,2-dibromoethane.

  • Controlled Addition: Mix the remaining this compound with an equal volume of THF. Add this solution dropwise over 45–60 minutes.

    • Technical Rationale: Slow addition keeps the concentration of the formed Grignard species low relative to the electrophile, favoring the Cross-Reaction (Grignard + Carbonyl) over the Wurtz Coupling (Grignard + Halide).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench with Saturated

    
    .
    

Protocol B: Classical Grignard Formation (High Dilution)

Best for: Large batch preparation or when the electrophile reacts with metallic magnesium.

Reagents:

  • Magnesium turnings (2.0 - 3.0 equiv). Excess is crucial.

  • This compound (1.0 equiv).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.[3] Ether often reduces Wurtz coupling compared to THF.
    

Step-by-Step Procedure:

  • Mg Loading: Charge a flame-dried RBF with a large excess of Mg turnings (3.0 equiv).

    • Rationale: High surface area ensures R-X reacts with Mg faster than it reacts with already formed R-MgX.

  • Solvent Charge: Cover Mg with minimal solvent (just enough to stir).

  • Initiation: Add 1-2 mL of halide solution. Initiate with iodine/heat.

  • Cryogenic Addition: Once initiated, cool the system to -15°C to -20°C .

  • High Dilution Feed: Dissolve this compound in 10-20 volumes of solvent. Add this solution extremely slowly (1-2 hours) to the stirring Mg slurry.

    • Critical Control Point: The internal temperature must not spike.[4] A spike indicates accumulation of halide, which will lead to a runaway Wurtz coupling event.

  • Filtration (Optional): If storing, filter via cannula under Argon to remove excess Mg. Titrate immediately using the Knochel method (salicylaldehyde phenylhydrazone).

Regiochemical Outcomes & Analysis

When reacting crotylmagnesium chloride with aldehydes (e.g., benzaldehyde), the reaction proceeds via a six-membered chair transition state (Zimmerman-Traxler model).

  • Major Product:

    
    -adduct (Branched homoallylic alcohol).
    
    • Mechanism:[2][3][4][5][6][7][8] The magnesium coordinates to the carbonyl oxygen.[9] The

      
      -carbon of the crotyl group attacks the carbonyl carbon.
      
  • Stereochemistry: The anti diastereomer is typically favored (approx 2:1 to 4:1 ratio depending on sterics).

Data Summary: Expected Yields & Ratios

SubstrateMethodYield (%)Ratio (

-branched :

-linear)
BenzaldehydeBarbier (THF)85-92%> 95 : 5
CyclohexanoneBarbier (THF)78-85%> 90 : 10
BenzaldehydeGrignard (

)
65-75%*> 95 : 5

*Lower yield in Grignard mode is typically due to Wurtz dimer formation (octadiene isomers).

Troubleshooting Guide

Troubleshooting Problem Problem: Low Yield / High Impurity Check1 Is the impurity a dimer (C8H14)? Problem->Check1 Sol1 Cause: Wurtz Coupling. Sol: Switch to Barbier or dilute halide 10x more. Check1->Sol1 Yes Check2 No reaction / Recovered SM? Check1->Check2 No Sol2 Cause: Wet Solvent or Passivated Mg. Sol: Re-dry THF/Ether; Use Rieke Mg or Iodine activation. Check2->Sol2 Yes Check3 Wrong Regioisomer (Linear)? Check2->Check3 No Sol3 Cause: Steric bulk or Lewis Acid presence. Sol: Ensure no AlCl3/TiCl4 is present unless intended. Check3->Sol3 Yes

Figure 2: Diagnostic workflow for common crotyl-Grignard failure modes.

References

  • Organic Syntheses. (1976). Allylmagnesium Bromide. Org. Synth. 1976, 56, 8. (Protocol adapted for Crotyl Chloride). [Link]

  • Bennett, G. D., & Paquette, L. A. (2004). Methyl 3-(Hydroxymethyl)-4-Methyl-2-Methylenepentanoate (Barbier Conditions). Org. Synth. 1999, 77, 107. [Link]

  • PubChem. (2023). This compound Safety Data Sheet. National Library of Medicine. [Link]

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Application Notes & Protocols: 1-Chloro-2-butene as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Chloro-2-butene

This compound, commonly known as crotyl chloride, is a bifunctional organic molecule featuring both an alkene and an allylic halide.[1] This structural arrangement makes it a highly valuable and reactive C4 building block in organic synthesis.[2] As a colorless liquid with the chemical formula C₄H₇Cl, it serves as a potent electrophile and a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[2][3] Its utility stems from the lability of the chlorine atom, which is activated by the adjacent carbon-carbon double bond, facilitating its displacement by a wide range of nucleophiles.[1] This document provides an in-depth guide to the reactivity, mechanistic nuances, and practical applications of this compound as an alkylating agent, tailored for researchers and professionals in chemical and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₇Cl[1]
Molecular Weight 90.55 g/mol [1][4]
Boiling Point 83-86 °C[1][4]
Density (20°C) 0.923 g/mL[1]
Refractive Index (n20/D) 1.436[4]
CAS Number 591-97-9[3]
Isomerism Exists as a mixture of cis (Z) and trans (E) isomers.[2]

Part 1: The Core of Reactivity — Mechanistic Considerations

The enhanced reactivity of this compound is a direct consequence of its status as a primary allylic chloride. This structure allows it to participate in nucleophilic substitution reactions via multiple pathways, a critical consideration for any synthetic chemist.[5] The choice of reaction conditions—specifically the nucleophile strength and solvent polarity—dictates the predominant mechanism and, consequently, the product distribution.

The SN1 and SN1' Pathways: The Role of the Allylic Carbocation

In the presence of weak nucleophiles or in polar, protic solvents (e.g., water, ethanol), this compound readily undergoes solvolysis via an SN1 mechanism.[6][7] The key to this pathway is the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized allylic carbocation.[7][8]

This delocalization of the positive charge across two carbon atoms (C1 and C3) means that the incoming nucleophile can attack at either position. This phenomenon, known as an allylic rearrangement or allylic shift , often leads to a mixture of products.[9]

  • Attack at C1 yields the "direct" substitution product (SN1).

  • Attack at C3 yields the "rearranged" or "allylic shift" product (SN1').

For example, the hydrolysis of this compound in warm water gives a mixture of 2-buten-1-ol and 3-buten-2-ol.[7][9]

G cluster_0 S_N1 / S_N1' Mechanism: Resonance Stabilization r CH₃-CH=CH-CH₂-Cl ts1 r->ts1 - Cl⁻ (Slow) c1 [ CH₃-CH=CH-CH₂⁺ ↔ CH₃-CH⁺-CH=CH₂ ] ts2 c1->ts2 + Nu⁻ (Fast) p1 CH₃-CH=CH-CH₂-Nu (Direct Product, S_N1) ts2->p1 Attack at C1 p2 CH₃-CH(Nu)-CH=CH₂ (Rearranged Product, S_N1') ts2->p2 Attack at C3

Caption: Resonance stabilization of the allylic carbocation in SN1 reactions.

The SN2 and SN2' Pathways: Concerted Displacement

With strong, unhindered nucleophiles in polar, aprotic solvents, the reaction can proceed via a concerted SN2 mechanism.[6] In this single-step reaction, the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[10]

However, the allylic system presents a unique alternative: the SN2' reaction. Here, the nucleophile attacks the terminal carbon of the double bond (C3) in a conjugate fashion, simultaneously pushing the pi electrons to displace the chloride from C1.[9] This pathway is favored when the primary carbon (C1) is sterically hindered.

G cluster_0 S_N2 Pathway (Direct Attack) cluster_1 S_N2' Pathway (Conjugate Attack) sn2_start Nu⁻  +  CH₃-CH=CH-CH₂-Cl sn2_ts Transition State [Nu---CH₂(Cl)---CH=CH-CH₃]⁻ sn2_start->sn2_ts Backside attack at C1 sn2_end Nu-CH₂-CH=CH-CH₃  +  Cl⁻ sn2_ts->sn2_end sn2p_start Nu⁻  +  CH₃-CH=CH-CH₂-Cl sn2p_ts Transition State [Nu---CH(CH₃)---CH=CH₂---Cl]⁻ sn2p_start->sn2p_ts Attack at C3 sn2p_end CH₃-CH(Nu)-CH=CH₂  +  Cl⁻ sn2p_ts->sn2p_end

Caption: Comparison of SN2 and SN2' nucleophilic attack pathways.

Part 2: Application Protocols

Safety First: this compound is a hazardous chemical. It is highly flammable, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13][14] Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[11][15]

Protocol 1: Friedel-Crafts Alkylation of Benzene

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution used to form new carbon-carbon bonds.[16] this compound can serve as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[17][18]

Causality: The Lewis acid is essential as it assists in the removal of the chloride ion, generating the highly electrophilic allylic carbocation which is then attacked by the nucleophilic aromatic ring.[16][17] A critical consideration is the potential for carbocation rearrangement. The initially formed primary allylic carbocation can rearrange via a hydride shift to a more stable secondary carbocation, potentially leading to a mixture of butenylated benzene products.[19] Using a large excess of the aromatic substrate can help minimize polyalkylation.[19]

Step-by-Step Methodology:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubber). Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Charging Flask: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and the aromatic substrate (e.g., benzene, in large excess, ~10 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq.) in a small amount of the dry aromatic substrate and add it to the dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Maturation: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This is a highly exothermic step.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.

G start Assemble Dry Glassware (Inert Atmosphere) charge Charge Flask: Anhydrous AlCl₃ + Benzene (Excess) Cool to 0 °C start->charge add Add this compound Solution Dropwise (0-5 °C) charge->add react Stir at 0 °C (1h) Warm to RT (2-4h) Monitor by TLC/GC add->react quench Quench Reaction: Slowly Add Crushed Ice/Water (Caution: Exothermic!) react->quench workup Workup: Separate Layers, Wash with HCl, NaHCO₃, Brine quench->workup purify Purify: Dry, Concentrate, and Distill or Chromatograph workup->purify end Final Product: (But-2-en-1-yl)benzene purify->end

Caption: Experimental workflow for the Friedel-Crafts alkylation of benzene.

Protocol 2: Synthesis of an Allylic Ether via Williamson Ether Synthesis (SN2)

This protocol demonstrates the use of this compound to alkylate an alcohol, forming an ether. This reaction proceeds via an SN2 mechanism, which is favored by using a strong nucleophile (an alkoxide) in a polar aprotic solvent.

Causality: The first step involves deprotonating a chosen alcohol (e.g., ethanol) with a strong base like sodium hydride (NaH) to generate the highly nucleophilic sodium ethoxide in situ. This strong nucleophile then attacks the primary carbon of this compound, displacing the chloride ion in a single, concerted step. Using an aprotic solvent like THF prevents solvolysis and favors the bimolecular SN2 pathway over an SN1 pathway.[6]

Step-by-Step Methodology:

  • Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Base Suspension: Carefully charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Add the alcohol (e.g., absolute ethanol, 1.1 eq.) dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

  • Addition of Alkylating Agent: Add this compound (1.0 eq.) dropwise to the alkoxide solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.

  • Workup: Dilute the mixture with diethyl ether and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ether can be purified by distillation.

References

  • Identify all products of the reaction between this compound and ethanol. Homework.Study.com. Available at: [Link]

  • This compound undergoes hydrolysis in warm water to give a mixture of... Filo. Available at: [Link]

  • Process for the preparation of this compound. Google Patents.
  • Allylic rearrangement. L.S.College, Muzaffarpur. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Solved 10) Consider the compound this compound, a... Chegg.com. Available at: [Link]

  • (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923. PubChem. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Alkylation. Periodic Chemistry. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • The Two Reactive Partners In A Substitution Reaction Are An Electron-Rich “Nucleophile” And An Electron-Poor “Electrophile”. Master Organic Chemistry. Available at: [Link]

  • [FREE] this compound undergoes hydrolysis in warm water to give a mixture of allylic alcohols. brainly.com. Available at: [Link]

  • nucleophilic substitution and elimination of alkyl halides. University of Calgary. Available at: [Link]

Sources

Application Note: Diels-Alder Cycloaddition of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Diels-Alder cycloaddition of 1-chloro-2-butene (crotyl chloride) with cyclopentadiene. While this compound is a valuable C4 building block, its reactivity as a dienophile is moderated by the lack of strong conjugative electron-withdrawing groups. This guide addresses the kinetic barriers using Lewis Acid catalysis to access 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene , a versatile intermediate for norbornene-based pharmaceutical scaffolds. We provide mechanistic insights, a self-validating experimental protocol, and safety parameters for handling this lachrymatory alkylating agent.

Mechanistic Insight & Reactivity Profile

The "Unactivated Dienophile" Challenge

In standard Normal Electron Demand (NED) Diels-Alder reactions, reactivity is governed by the energy gap between the Diene HOMO and the Dienophile LUMO.[1]

  • Ideal Scenario: An electron-poor dienophile (e.g., maleic anhydride) has a low-energy LUMO, creating a small gap with the diene's HOMO.

  • This compound Scenario: The chlorine atom exerts an inductive electron-withdrawing effect (-I), but it lacks the resonance withdrawal (-M) of a carbonyl or nitrile group. Consequently, the LUMO of this compound is relatively high in energy, making thermal cycloaddition sluggish and requiring elevated temperatures that promote polymerization.

Lewis Acid Activation Strategy

To overcome the kinetic barrier without resorting to harsh thermal conditions (which degrade the diene), Lewis Acid (LA) catalysis is required.

  • Mechanism: The LA coordinates with the chlorine atom (or the

    
    -system), effectively lowering the LUMO energy of the dienophile.
    
  • Stereocontrol: Coordination increases the effective size of the dienophile substituent, enhancing secondary orbital interactions that favor the Endo adduct (kinetic product) over the Exo adduct.

Stereochemical Outcome

Commercial this compound is often a mixture of cis (Z) and trans (E) isomers. The Diels-Alder reaction is stereospecific :

  • (E)-1-chloro-2-butene

    
    trans-substituted norbornene derivative.
    
  • (Z)-1-chloro-2-butene

    
    cis-substituted norbornene derivative.
    
  • Note: The "Endo" rule applies to the orientation of the chloromethyl group relative to the bridge.

Experimental Protocol

Critical Parameters & Safety

Safety Warning: this compound is a lachrymator , highly flammable, and a suspected carcinogen (alkylating agent). All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.

ParameterSpecificationRationale
Dienophile This compound (Crotyl Chloride)Substrate.[2][3] Distill if unstable/colored.
Diene Cyclopentadiene (Freshly Cracked)Dimerizes at RT.[4] Must be cracked immediately before use.
Catalyst Ethylaluminum Dichloride (EtAlCl

)
1.0M in Hexanes. Balances reactivity with solubility better than AlCl

.
Solvent Dichloromethane (DCM)Anhydrous. Polar enough to solubilize the complex, non-coordinating enough to allow catalysis.
Temp -78°C to 0°CLow temp maximizes Endo selectivity and prevents polymerization.
Step-by-Step Synthesis of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

Reagents:

  • Cyclopentadiene (66.1 g, 1.0 mol, 1.0 equiv)

  • This compound (108.6 g, 1.2 mol, 1.2 equiv)

  • EtAlCl

    
     (1.0 M solution, 0.1 equiv)
    
  • DCM (500 mL)

Procedure:

  • Diene Preparation: Thermally crack dicyclopentadiene at 180°C. Collect the monomer (cyclopentadiene) at 40–42°C directly into a receiver flask cooled in dry ice. Use immediately.

  • System Setup: Flame-dry a 1L 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with this compound (1.2 equiv) and anhydrous DCM under N

    
     atmosphere. Cool to -78°C  (Dry ice/Acetone bath).
    
  • Catalyst Addition: Dropwise add EtAlCl

    
     (0.1 equiv) over 15 minutes. The solution may darken slightly due to complexation.
    
  • Cycloaddition: Add the freshly cracked Cyclopentadiene (1.0 equiv) dropwise via the addition funnel over 1 hour. Maintain internal temperature below -60°C.

    • Why? Rapid addition causes an exotherm that degrades stereoselectivity.

  • Equilibration: Allow the reaction to warm slowly to 0°C over 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO

    
     solution (300 mL). Stir vigorously for 20 minutes to hydrolyze aluminum salts.
    
  • Extraction: Separate layers. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics.

  • Drying: Wash combined organics with Brine, dry over MgSO

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (approx. 60–65°C at 10 mmHg) to obtain the clear, colorless oil product.

Visualization of Workflows

Reaction & Purification Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

G Start Start: Reagent Prep Crack Crack Dicyclopentadiene (180°C -> 40°C) Start->Crack Setup Setup: Anhydrous DCM -78°C, N2 Atm Start->Setup AddDiene Slow Addition of Cyclopentadiene Crack->AddDiene Immediate Use Complex Add this compound + EtAlCl2 (Catalyst) Setup->Complex Complex->AddDiene Activated Dienophile Warm Warm to 0°C (4 Hours) AddDiene->Warm Check QC: TLC/GC-MS Warm->Check Check->Warm Incomplete Quench Quench: Ice/NaHCO3 Check->Quench Conversion >95% Workup Extraction (DCM) Dry (MgSO4) Quench->Workup Distill Vacuum Distillation (Isolation) Workup->Distill

Figure 1: Operational workflow for the Lewis Acid catalyzed Diels-Alder reaction.

Mechanistic Pathway (FMO Interaction)

Understanding the orbital interactions explains the necessity of the catalyst.

Mechanism Diene Cyclopentadiene (HOMO High) TS Transition State [4+2] Concerted Diene->TS Overlap Dienophile This compound (LUMO High - Poor Reactivity) Complex Activated Complex (LUMO Lowered) Dienophile->Complex Coordination LA Lewis Acid (EtAlCl2) LA->Complex Complex->TS Overlap Product Bicyclic Adduct (Endo Major) TS->Product Bond Formation

Figure 2: Frontier Molecular Orbital (FMO) modification via Lewis Acid catalysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of DieneEnsure temp stays <-60°C during addition. Use fresh Cp.
Low Yield Catalyst DeactivationEnsure solvent is strictly anhydrous. Moisture kills EtAlCl

.
Poor Endo/Exo Ratio Temperature too highRun reaction strictly at -78°C for longer duration.
Product Color Oxidation/PolymerDistill product under high vacuum; store under Argon.

Applications in Drug Development

The resulting 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene is a "privileged scaffold" in medicinal chemistry.

  • Nucleophilic Substitution: The allylic/primary chloride is displaceable by amines or azides, allowing the attachment of pharmacophores to the rigid bicyclic core.

  • Conformational Locking: The norbornene skeleton locks substituents in defined vectors, useful for probing receptor binding pockets (e.g., glutamate receptors).

  • Metathesis: The alkene functionality allows for Ring-Opening Metathesis Polymerization (ROMP) or cross-metathesis to extend the chain.

References

  • Master Organic Chemistry. The Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]

  • National Institutes of Health (PubChem). this compound Compound Summary (CID 637923). [Link]

  • Chemistry LibreTexts. Diels-Alder Reactivity: Lewis Acid Catalysis. [Link]

Sources

Synthesis of pharmaceutical intermediates from 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-2-butene (Crotyl Chloride) is a high-value electrophile in pharmaceutical synthesis, serving as the primary reagent for introducing the crotyl (


) moiety. Its utility spans two critical domains: N-alkylation  to generate allylamine antifungal pharmacophores and C-alkylation  (crotylation) to construct chiral homoallylic alcohols found in polyketide antibiotics. This guide addresses the "Allylic Paradox"—the competition between 

- (SN2) and

- (SN2') substitution—and provides optimized, self-validating protocols for controlling regioselectivity and stereochemistry in drug development workflows.

Introduction: The Allylic Challenge

This compound exists as an equilibrium mixture of isomers, predominantly the linear allylic chloride. Its high reactivity, driven by the adjacent


-system, makes it superior to saturated alkyl halides for substitution reactions. However, this reactivity introduces a critical variable: Regiochemical Ambiguity .

Nucleophiles can attack:

  • The

    
    -carbon (Direct SN2):  Yielding the linear crotyl product (Thermodynamic).
    
  • The

    
    -carbon (Conjugate SN2'):  Yielding the branched vinyl product (Kinetic).
    

Successful utilization in pharmaceutical intermediates requires precise control over reaction conditions (solvent polarity, metal counter-ion, and temperature) to steer this pathway.

Chemical Profile[1][2][3][4][5][6][7]
  • CAS: 591-97-9[1][2]

  • Boiling Point: 84°C (cis/trans mix)

  • Hazard Class: Lachrymator, Flammable Liquid, Corrosive.

  • Key Reactivity: Electrophilic Alkylation, Metallation (Zn/Mg/In).

Key Application I: Synthesis of Allylamine Antifungals

The allylamine class of antimycotics (e.g., Naftifine analogs, Butenafine derivatives) relies on a core tertiary amine structure flanked by a bulky lipophilic group and an allylic chain. While commercial Naftifine utilizes a cinnamyl group, crotyl analogs are frequently synthesized during Structure-Activity Relationship (SAR) optimization to modulate lipophilicity and metabolic stability.

Mechanism: Base-Promoted N-Alkylation

The reaction proceeds via a classic SN2 mechanism.[3] To prevent poly-alkylation (quaternization) and ensure


-regioselectivity, the protocol utilizes a weak inorganic base and a polar aprotic solvent.
Protocol A: Selective N-Crotylation of Secondary Amines

Target: Synthesis of N-crotyl-N-methyl-1-naphthalenemethanamine (Naftifine Crotyl Analog).

Reagents
  • Substrate: N-Methyl-1-naphthalenemethanamine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the secondary amine (10 mmol) in ACN (30 mL).

  • Base Addition: Add granular

    
     (20 mmol) and catalytic KI (1 mmol). Stir at room temperature for 15 minutes to deprotonate trace acidic impurities and activate the halide.
    
  • Electrophile Introduction: Add this compound (11 mmol) dropwise via syringe. Note: The solution may turn slightly yellow due to iodine liberation.

  • Thermal Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 8:2).

    • Checkpoint: Disappearance of the secondary amine spot indicates completion.

  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    ).
    
  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM, wash with water (

    
     mL) and Brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Silica Gel 60) is usually required to separate the linear (major) product from trace branched isomers.

Data Validation:

Parameter Result Notes
Yield 85–92% High conversion due to KI catalysis.

| Regioselectivity | >95:5 (


:

) | Steric bulk of the amine favors linear attack. | | Reaction Time | 4–6 Hours | Significantly faster than alkyl chlorides. |

Key Application II: Stereoselective Carbonyl Crotylation (Barbier-Type)

This is the "Gold Standard" reaction for this compound. It generates homoallylic alcohols , which are critical intermediates for polyketide antibiotics (e.g., Erythromycin fragments) and terpene synthesis.

Unlike Grignard reagents, which require dry conditions, Zinc-mediated Barbier reactions can be performed in aqueous media, offering a "Green Chemistry" advantage and distinct diastereoselectivity (Syn/Anti ratios).

Protocol B: Zinc-Mediated Aqueous Crotylation

Target: Synthesis of


-methyl-homoallylic alcohols (Linear/Branched control).
Reagents
  • Substrate: Benzaldehyde (Model aldehyde) (1.0 equiv)

  • Reagent: this compound (1.5 equiv)

  • Metal: Zinc dust (activated with dilute HCl) (2.0 equiv)

  • Solvent: THF/Saturated

    
     (1:1 ratio).
    
Step-by-Step Methodology
  • Zinc Activation: Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under vacuum. This removes the oxide layer, crucial for initiation.

  • Setup: In a flask, suspend Activated Zn (20 mmol) in THF (10 mL).

  • Substrate Addition: Add Benzaldehyde (10 mmol) and Saturated

    
     solution (10 mL).
    
  • Initiation: Add this compound (15 mmol) dropwise. The reaction is exothermic; use a water bath to maintain temperature at 25–30°C.

  • Reaction: Stir vigorously for 2–4 hours. The biphasic system requires high agitation rates.

  • Quenching: Filter the excess Zinc. Extract the filtrate with Ethyl Acetate (

    
     mL).
    
  • Analysis: Analyze the crude mixture via

    
    -NMR to determine the diastereomeric ratio (syn/anti) and regioselectivity (linear vs. branched).
    

Mechanism & Stereocontrol: The reaction proceeds through a cyclic six-membered Zimmerman-Traxler transition state .

  • (E)-Crotyl species generally yield the anti-homoallylic alcohol.

  • (Z)-Crotyl species generally yield the syn-homoallylic alcohol.

  • Note: In aqueous conditions, equilibration can occur, often favoring the thermodynamically stable anti isomer.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available to this compound, highlighting the decision points for N-alkylation versus C-alkylation.

ReactionPathways Start This compound (Electrophile) Path1 Pathway A: N-Alkylation (SN2) Start->Path1  Nucleophilic Attack   Path2 Pathway B: Barbier Crotylation Start->Path2  Metal Insertion   Prod1 Tertiary Allylamine (Antifungal Core) Path1->Prod1  Linear (Alpha)   TS Zimmerman-Traxler Transition State Path2->TS  Stereoselection   Reagent1 Secondary Amine + K2CO3 / KI Reagent1->Path1 Reagent2 Aldehyde + Zn / NH4Cl Reagent2->Path2 Prod2 Homoallylic Alcohol (Polyketide Precursor) TS->Prod2  Syn/Anti Control  

Caption: Divergent synthesis pathways showing N-alkylation (Antifungals) and Zinc-mediated Crotylation (Polyketides).

Safety & Handling (Lachrymator Protocol)

This compound is a potent lachrymator (tear gas agent) and alkylating agent. Standard fume hood airflow is insufficient if spills occur.

  • Containment: All weighing and transfer must occur within a certified fume hood.

  • Neutralization Solution: Prepare a beaker of 10% aqueous Ammonia or 10% Sodium Thiosulfate. All glassware, syringes, and needles must be soaked in this solution immediately after use to quench residual alkyl chloride.

  • PPE: Double nitrile gloves are mandatory. Breakthrough time is short (<15 mins). Change gloves immediately if splashed.

  • Waste: Segregate halogenated waste. Do not mix with strong oxidizers.[5]

References

  • Synthesis of Allylamine Antifungals (Naftifine/Butenafine Methodology)

    • Source: National Center for Biotechnology Information (2025). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues.
    • URL:[Link]

  • Regioselectivity in Nucleophilic Substitution (SN2 vs SN2')

    • Source: Master Organic Chemistry (2025).[6] Allylic Halides and SN2 Reactions.

    • URL:[Link]

  • Zinc-Mediated Crotylation (Barbier Reaction)

    • Source: Royal Society of Chemistry (2025). Zinc or indium-mediated Barbier-type allylation of aldehydes.[7][8]

    • URL:[Link]

  • Safety Data & Handling (Lachrymator)

    • Source: Fisher Scientific (2024).[1] Safety Data Sheet: this compound.

  • Polyketide Synthesis Applications

    • Source: National Institutes of Health (PMC) (2025).
    • URL:[Link]

Sources

Advanced Functionalization & Initiation: 1-Chloro-2-butene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-butene (CAS: 591-97-9) is a versatile allylic chloride utilized in polymer chemistry primarily for its dual-functionality: an electrophilic carbon center susceptible to nucleophilic attack, and an internal double bond that remains reactive post-substitution. In drug delivery and advanced materials sectors, it is a critical reagent for End-Capping (Functionalization) of living anionic polymers and Initiation of cationic polymerization.

This guide moves beyond basic properties to provide actionable, field-validated protocols for synthesizing functionalized macromonomers and initiating isobutylene systems, ensuring high fidelity and reproducibility.

Part 1: Chemical Profile & Handling

This compound acts as a "gateway" molecule. Its allylic nature enhances the reactivity of the C-Cl bond toward nucleophiles (


) and Lewis acids (ionization), while the double bond provides a handle for secondary reactions (cross-linking or click chemistry).
Physicochemical Data
PropertyValueCritical Note for Polymerization
Molecular Weight 90.55 g/mol Essential for stoichiometric calculations in end-capping.
Boiling Point 84-86°CVolatile; requires careful handling under vacuum.
Isomerism trans (~70-80%) / cis (~20-30%)Commercial grades are mixtures. Both isomers react, but trans is kinetically faster in

substitutions.
Solubility Miscible in THF, Toluene, HexaneCompatible with standard anionic/cationic solvents.
Stability Moisture SensitiveMUST be dried over

and distilled before use in living polymerization.
Safety Advisory (Critical)

This compound is an alkylating agent and a lachrymator.

  • Toxicity: Potential mutagen/carcinogen. Absorbs through skin.

  • Engineering Controls: All transfers must occur in a glovebox or under active Schlenk lines.

  • Neutralization: Quench spills with 10% methanolic KOH.

Part 2: Application A - Anionic End-Capping (Macromonomer Synthesis)

The most high-value application of this compound is the termination of living anionic polymers (e.g., Polystyryl lithium, Polybutadienyl lithium). This process introduces a terminal allylic double bond, effectively converting the polymer into a Macromonomer .

Mechanism

The living carbanion attacks the methylene carbon of this compound via an


 mechanism, displacing the chloride.


Protocol: Synthesis of Allyl-Terminated Polystyrene

Objective: Functionalize living Polystyryl Lithium (


 g/mol ) with a crotyl end-group.
1. Reagent Preparation
  • This compound: Dry over Calcium Hydride (

    
    ) for 12 hours. Vacuum distill into a flame-dried ampoule or Schlenk flask.
    
  • Solvent: Anhydrous Benzene or THF (Benzene promotes tighter ion pairing; THF promotes faster kinetics but requires lower temps).

2. Polymerization (Living Stage)[1][2][3]
  • Initiate Styrene (10 g) with sec-Butyllithium (2 mmol) in Benzene (100 mL) at room temperature.

  • Allow reaction to proceed for 4 hours (or until characteristic orange color persists, indicating living anions).

  • Validation Step: Remove a small aliquot (1 mL) and quench with degassed methanol. Analyze via GPC to confirm target

    
     before functionalization.
    
3. Functionalization (End-Capping)
  • Cool the living polymer solution to 0°C (if in THF) or maintain RT (if in Benzene).

  • Add This compound in excess (5-fold molar excess relative to initiator; ~10 mmol).

    • Why Excess? To drive the reaction to quantitative completion and prevent coupling (Wurtz-like side reactions).

  • Observation: The orange color of the polystyryl anion should disappear instantly, turning the solution colorless. This is the primary visual confirmation of termination.

  • Stir for 1 hour.

4. Work-up
  • Precipitate polymer into a 10-fold excess of Methanol.

  • Filter and dry under vacuum at 40°C.

  • Purification: Reprecipitate from THF into Methanol to remove any trapped unreacted this compound.

Visualization: Anionic Workflow

AnionicWorkflow Init Initiator (sec-BuLi) Living Living Polymer (P-Li+) Init->Living Propagation (Benzene, RT) Mono Monomer (Styrene) Mono->Living Final Macromonomer (Allyl-Terminated PS) Living->Final End-Capping (SN2 Attack) Validation GPC Aliquot (Check Mn) Living->Validation QC Check Term Terminator (this compound) Term->Final

Caption: Workflow for converting living anionic chains into stable macromonomers using this compound.

Part 3: Application B - Cationic Initiation (Isobutylene)

In cationic polymerization, this compound serves as an initiator when paired with a Lewis Acid co-initiator (e.g.,


 or 

). The allylic carbocation formed is stable enough to initiate isobutylene without immediate termination.
Mechanism

The Lewis Acid abstracts the chlorine, generating a resonance-stabilized allylic cation which attacks the monomer.



Protocol: Cationic Polymerization of Isobutylene

Objective: Synthesize Polyisobutylene (PIB) with a crotyl head-group.

1. System Setup
  • Atmosphere: Strictly inert (

    
     or Ar). Moisture < 5 ppm (Critical: Water acts as a chain transfer agent).
    
  • Solvent: Methyl Chloride (

    
    ) or Hexane/Methyl Chloride mixtures (60/40 v/v).
    
  • Temperature: -80°C (Cryogenic bath required to suppress chain transfer).

2. Initiation Complex
  • In the reactor, charge solvent and This compound (Initiator,

    
    ).
    
  • Add Isobutylene (Monomer,

    
    ).[4]
    
  • Initiate by adding the Lewis Acid co-initiator (e.g.,

    
    ) dropwise.
    
    • Ratio:

      
       to 
      
      
      
      .
3. Propagation & Quench
  • Allow reaction to proceed for 30-60 minutes.

  • Quench with pre-chilled Methanol containing a trace of ammonium hydroxide.

  • Evaporate solvents and dry the polymer.

Visualization: Cationic Pathway

CationicMech Pre This compound Cation Allylic Carbocation [CH3-CH=CH-CH2+ ... TiCl5-] Pre->Cation Ionization LA Lewis Acid (TiCl4) LA->Cation Prop Propagating Chain Cation->Prop Initiation Monomer Isobutylene Monomer->Prop Propagation

Caption: Generation of the active propagating species via Lewis Acid abstraction of chloride.

Part 4: Post-Polymerization Modification (Quaternization)

For researchers developing ionomers or antimicrobial coatings , this compound is used to quaternize nitrogen-containing polymers (e.g., Poly(4-vinylpyridine) - P4VP).

Protocol Summary
  • Dissolution: Dissolve P4VP in Nitromethane or DMF.

  • Addition: Add this compound (1.2 equivalents per pyridine unit).

  • Reaction: Heat to 60-80°C for 24-48 hours.

  • Result: The polymer precipitates or viscosity increases significantly as the neutral polymer converts to a cationic polyelectrolyte (Poly(N-crotyl-4-vinylpyridinium chloride)).

References

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience.
  • Hsieh, H. L., & Quirk, R. P. (1996).[1] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[1]

  • Kennedy, J. P., & Ivan, B. (1991). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser.
  • PubChem Database. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Jagur-Grodzinski, J. (2002). "Functional Polymers by Living Anionic Polymerization."[5] Journal of Polymer Science Part A: Polymer Chemistry. (Review of end-capping strategies).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling with 1-Chloro-2-butene (Crotyl Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-butene (Crotyl Chloride) represents a "privileged" yet "promiscuous" electrophile in organic synthesis. Unlike simple aryl halides, it reacts via a


-allyl palladium intermediate (

-allyl), introducing unique challenges in regioselectivity (Linear vs. Branched) and stereoselectivity (

geometry).

This guide provides validated protocols for two distinct mechanistic pathways:

  • Suzuki-Miyaura Coupling: Utilizing "hard" organometallic nucleophiles for

    
    -
    
    
    
    bond formation.
  • Tsuji-Trost Allylation: Utilizing "soft" carbon/heteroatom nucleophiles for functional group installation.[1][2]

Key Technical Insight: Commercial crotyl chloride is often a mixture of isomers (cis/trans) and its regioisomer (3-chloro-1-butene). However, under Pd-catalysis, these precursors converge to a common


-allyl intermediate, allowing for stereoconvergent synthesis if conditions are optimized correctly.

Mechanistic Insight & Regiocontrol

Understanding the behavior of the


-crotyl palladium complex is the prerequisite for success. The reaction does not proceed via a simple oxidative addition/reductive elimination cycle but involves an ionization step that scrambles the starting material's geometry.
The "Crotyl Convergence" Phenomenon

Regardless of whether you start with this compound (linear) or 3-chloro-1-butene (branched), the oxidative addition yields the same


-complex. The product distribution is determined by the site of nucleophilic attack , not the starting isomer.
  • Path A (Linear/

    
    -Selective):  Favored by sterically demanding ligands and soft nucleophiles.
    
  • Path B (Branched/

    
    -Selective):  Favored by specific electronic directing groups or small "hard" nucleophiles that attack the metal center first.
    
Mechanistic Pathway Diagram

CrotylMechanism Substrate1 This compound (Linear Precursor) Intermediate η³-Crotyl Palladium Complex (Thermodynamic Sink) Substrate1->Intermediate Oxidative Addition Substrate2 3-Chloro-1-butene (Branched Precursor) Substrate2->Intermediate Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Substrate1 Prod_Linear Linear Product (E) (Major for Soft Nu) Intermediate->Prod_Linear Direct Attack (Outer Sphere) Prod_Branched Branched Product (Minor/Ligand Dependent) Intermediate->Prod_Branched Attack at substituted C Nu_Soft Soft Nucleophile (e.g., Malonate) Nu_Soft->Intermediate Coordination Nu_Hard Hard Nucleophile (e.g., Boronic Acid) Nu_Hard->Intermediate Transmetalation

Figure 1: Mechanistic convergence of crotyl chloride isomers to the


-allyl intermediate, illustrating the bifurcation of product formation based on nucleophile type.

Critical Parameters for Optimization

ParameterRecommendationRationale
Catalyst Source Pd(dba)₂ or Pd₂dba₃Provides a "clean" Pd(0) source without interfering phosphines, allowing free ligand tuning.
Ligand (Suzuki) PPh₃ or dppfMonodentate PPh₃ often favors linear (

)-products. Bidentate dppf increases stability and reduces

-hydride elimination.
Ligand (Tsuji-Trost) P(OPh)₃ or Trost LigandsPhosphites increase the electrophilicity of the

-allyl species, accelerating attack by soft nucleophiles.
Solvent THF or DioxaneEthers facilitate the stabilization of the cationic

-allyl intermediate.
Base (Suzuki) K₂CO₃ or Cs₂CO₃Anhydrous carbonate bases are preferred to activate the boronic acid without hydrolyzing the allyl chloride.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of (E)-1-aryl-2-butenes.

This protocol minimizes homocoupling and isomerization by maintaining a low steady-state concentration of the active Pd(II) species.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvation: Add degassed THF (5 mL). Stir for 5 minutes to ensure catalyst dispersion.

  • Substrate Addition: Add this compound (1.0 mmol) dropwise via syringe. Note: Crotyl chloride is volatile; handle with chilled syringes if possible.

  • Reaction: Seal the vial and heat to 60 °C for 4-12 hours. Monitor by GC-MS or TLC.

    • Checkpoint: The reaction should turn from yellow to black (Pd precipitation) only after completion. Early blackening indicates catalyst death.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (10 mL) and wash with Water (2 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: Predominantly linear (


)-isomer (>20:1 E/Z ratio typical for simple aryls).
Protocol B: Tsuji-Trost Allylation (C-N or C-C Bond Formation)

Target: Functionalization with soft nucleophiles (e.g., Dimethyl Malonate).

Reagents:

  • This compound (1.0 equiv)

  • Dimethyl Malonate (1.1 equiv)

  • Base: NaH (1.2 equiv) or BSA/KOAc

  • Catalyst: [Pd(allyl)Cl]₂ (2.5 mol%)

  • Ligand: dppe or PPh₃ (10 mol%)

  • Solvent: THF[1][3]

Step-by-Step Procedure:

  • Nucleophile Generation:

    • Method A (NaH): Suspend NaH (1.2 mmol) in THF at 0°C. Add Dimethyl Malonate dropwise. Stir 30 min until H₂ evolution ceases.

    • Method B (BSA): For milder conditions, use N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc.

  • Catalyst Formation: In a separate vial, mix [Pd(allyl)Cl]₂ and Phosphine ligand in THF. Stir for 15 mins to generate the active catalyst.

  • Coupling: Transfer the catalyst solution to the nucleophile solution via cannula.

  • Initiation: Add this compound (1.0 mmol) to the mixture.

  • Reaction: Stir at Room Temperature (25 °C). Allylic chlorides are highly reactive; heating is rarely required for this step and may promote branched isomers.

  • Quench: Add saturated NH₄Cl solution.

  • Analysis: Extract with EtOAc. The product will be the linear alkylated malonate.

Troubleshooting & Quality Control

Decision Matrix for Optimization

Use this logic flow to address common failure modes.

Troubleshooting Start Reaction Analysis Problem1 Low Conversion? Start->Problem1 Problem2 Wrong Regioisomer (Branched)? Start->Problem2 Problem3 Homocoupling? Start->Problem3 Sol1 1. Increase Temp 2. Switch to Pd(dppf)Cl2 3. Check O2 exclusion Problem1->Sol1 Sol2 1. Use Sterically Bulky Ligand 2. Switch Solvent to THF 3. Lower Temp Problem2->Sol2 Sol3 1. Slow addition of Nucleophile 2. Degas solvents thoroughly Problem3->Sol3

Figure 2: Troubleshooting logic for common allylic cross-coupling issues.

Common Pitfalls
  • Volatility: this compound has a boiling point of ~84°C, but high vapor pressure. Do not rotovap the starting material under high vacuum for extended periods.

  • Isomerization: If the product isomerizes (alkene moves into conjugation with the aryl ring), reduce the reaction temperature and shorten reaction time.

  • Hydrolysis: In Suzuki coupling, the chloride can hydrolyze to crotyl alcohol if the base is too strong or water content is too high. Use anhydrous bases (K₃PO₄ or Cs₂CO₃) if this occurs.

Safety & Handling (E-E-A-T)

Substrate: this compound

  • Hazards: Flammable Liquid (Category 2), Acute Toxicity (Oral/Inhalation), Skin Corrosion/Irritation.[4]

  • Lachrymator: This compound is a potent tear gas. All handling must occur in a functioning fume hood.

  • Storage: Store at 2-8°C. Stabilizers (often Epichlorohydrin or Ag wire) may be present to prevent polymerization.

Waste Disposal:

  • Quench all reaction mixtures with water/acid before disposal to destroy residual active alkylating agents.

  • Segregate halogenated waste.

References

  • Nobel Lecture: Suzuki, A. (2010).[5] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. NobelPrize.org. Link

  • Allylic Substitution Mechanism: Trost, B. M., & Van Vranken, D. L. (1996).[2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

  • Suzuki Coupling Guide: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Safety Data: Thermo Fisher Scientific. (2021).[6] Safety Data Sheet: Crotyl Chloride. Link

Sources

Application Notes and Protocols: Preparation of Crotyl Magnesium Chloride from 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation of crotyl magnesium chloride, a valuable C4 nucleophile in organic synthesis, from 1-chloro-2-butene. The protocol emphasizes safety, reproducibility, and a deep understanding of the underlying chemical principles. We will delve into the mechanistic nuances of Grignard reagent formation, critical experimental parameters, and in-process controls to ensure the successful synthesis of this versatile reagent. This guide is designed to be a practical resource for laboratory chemists engaged in the synthesis of complex organic molecules.

Introduction: The Synthetic Utility of Crotyl Magnesium Chloride

Crotyl magnesium chloride (CH₃CH=CHCH₂MgCl) is a highly reactive and synthetically important Grignard reagent.[1][2] Its utility stems from its ability to act as a nucleophilic crotyl anion equivalent, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. This reagent is particularly valuable in the synthesis of homoallylic alcohols, which are key structural motifs in many natural products and pharmaceutical agents. The reaction of crotyl magnesium chloride with aldehydes and ketones, for instance, provides a direct route to these valuable building blocks.[1]

The preparation of Grignard reagents, while a cornerstone of organic chemistry, requires meticulous attention to experimental detail.[3] These organometallic compounds are highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert reaction conditions.[4][5][6] This guide will provide a robust protocol for the in-situ preparation and utilization of crotyl magnesium chloride, with a focus on maximizing yield and purity while ensuring operational safety.

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[7] In the case of this compound, the magnesium inserts between the primary allylic carbon and the chlorine atom.

Reaction: CH₃CH=CHCH₂Cl + Mg → CH₃CH=CHCH₂MgCl

Several factors are critical for the successful formation of crotyl magnesium chloride:

  • Solvent: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.[3][7] They serve not only as the reaction medium but also to stabilize the Grignard reagent by coordinating to the magnesium atom. THF is often preferred due to its higher boiling point and better solvating ability for the Grignard reagent.[8]

  • Magnesium Activation: The surface of commercially available magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer inhibits the reaction and must be removed or bypassed to initiate Grignard formation.[7] Common activation methods include the addition of a small crystal of iodine, 1,2-dibromoethane, or mechanical agitation (e.g., stirring or sonication).

  • Anhydrous Conditions: Grignard reagents are strong bases and will react readily with protic sources, such as water, to quench the reagent.[3][5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[6][7]

  • Reaction Initiation and Temperature Control: The formation of Grignard reagents is a highly exothermic process.[4][9][10] Once initiated, the reaction can proceed rapidly, leading to a significant increase in temperature. It is crucial to have an efficient means of cooling the reaction vessel (e.g., an ice-water bath) to maintain control over the reaction rate and prevent unwanted side reactions, such as Wurtz coupling.[11]

Experimental Protocol

This protocol details the preparation of a standardized solution of crotyl magnesium chloride in THF.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMolesPuritySupplier
Magnesium TurningsMg24.312.67 g0.11>99%Sigma-Aldrich
This compoundC₄H₇Cl90.559.06 g (9.7 mL)0.1095%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL->99.8%Sigma-Aldrich
IodineI₂253.811 small crystal->99.8%Sigma-Aldrich
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Ice-water bath

  • Syringes and needles

Step-by-Step Procedure
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Apparatus Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.

  • Magnesium Addition: Weigh 2.67 g (0.11 mol) of magnesium turnings and quickly transfer them to the reaction flask.

  • Inert Atmosphere: Begin flushing the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask containing the magnesium turnings.

  • Magnesium Activation: Add one small crystal of iodine to the flask. The brown color of the iodine should disappear upon stirring, indicating the activation of the magnesium surface.

  • Preparation of Chloride Solution: In the dropping funnel, prepare a solution of 9.06 g (9.7 mL, 0.10 mol) of this compound in 70 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 5-10 mL of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the appearance of a cloudy or grayish solution and a gentle refluxing of the solvent.

  • Controlled Addition: Once the reaction has initiated, remove the heat source. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction temperature and prevent it from becoming too vigorous. The addition should take approximately 30-60 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The final solution should be a grayish-brown color.

  • Storage: The freshly prepared crotyl magnesium chloride solution should be used immediately for subsequent reactions. If short-term storage is necessary, it should be kept under an inert atmosphere in a sealed container.[6]

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of crotyl magnesium chloride.

Grignard_Preparation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Add_Mg Add Mg Turnings Assemble_Apparatus->Add_Mg Inert_Atmosphere Establish Inert Atmosphere Add_Mg->Inert_Atmosphere Add_THF Add Anhydrous THF Inert_Atmosphere->Add_THF Activate_Mg Activate Mg with Iodine Add_THF->Activate_Mg Initiate_Reaction Initiate Reaction Activate_Mg->Initiate_Reaction Prepare_Chloride Prepare this compound in THF Prepare_Chloride->Initiate_Reaction Controlled_Addition Controlled Addition of Chloride Initiate_Reaction->Controlled_Addition Stir_Complete Stir to Completion Controlled_Addition->Stir_Complete Grignard_Solution Crotyl Magnesium Chloride Solution Stir_Complete->Grignard_Solution

Caption: Workflow for the preparation of crotyl magnesium chloride.

In-Process Controls and Characterization

Titration of the Grignard Reagent

It is highly recommended to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A common method is titration with a standard solution of a secondary alcohol, such as 2-butanol, in the presence of a colorimetric indicator like 1,10-phenanthroline.

Spectroscopic Characterization

While Grignard reagents are typically used in situ, it is possible to characterize them using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of crotyl magnesium chloride would be expected to show characteristic signals for the methyl, vinyl, and methylene protons. However, due to the dynamic nature of the Grignard reagent in solution (Schlenk equilibrium), the spectra can be complex.[7]

Safety and Handling

  • Flammability: Diethyl ether and THF are highly flammable solvents. All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.[4][5]

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if not properly controlled.[9][10] Always have an ice-water bath readily available to cool the reaction.

  • Reactivity with Water: Grignard reagents react violently with water.[5] Ensure all equipment is dry and that the reaction is protected from atmospheric moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiateInactive magnesium surfaceAdd a few more crystals of iodine or a small amount of 1,2-dibromoethane. Gentle heating may also be required.
Wet glassware or solventEnsure all glassware is oven-dried and that anhydrous solvents are used.
Reaction becomes too vigorousAddition rate of the alkyl halide is too fastImmediately cool the reaction flask in an ice-water bath and slow down the rate of addition.
Low yield of Grignard reagentWurtz coupling side reactionMaintain a lower reaction temperature during the addition of the alkyl halide.
Incomplete reactionEnsure the reaction is stirred for a sufficient time after the addition is complete.

Conclusion

The preparation of crotyl magnesium chloride is a fundamental and valuable procedure for synthetic chemists. By adhering to the principles of anhydrous and inert reaction conditions, careful control of the reaction temperature, and proper activation of the magnesium, researchers can reliably synthesize this important reagent. This guide provides a solid foundation for the successful preparation and utilization of crotyl magnesium chloride in a variety of synthetic applications.

References

  • Benkeser, R. A., & Broxterman, W. E. (1969). The Reaction of Crotylmagnesium Bromide with Hindered Ketones. The First Examples of a Reversible Grignard Reaction. Journal of the American Chemical Society, 91(18), 5162–5163. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Google Patents. (n.d.). US2959596A - Aryl chloride-cyclic ether grignard reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • PubChem. (n.d.). Crotylmagnesium chloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Crotylmagnesium bromide. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Butenyl Compounds Using 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Butenyl Moiety in Modern Chemistry

The butenyl functional group is a cornerstone in the synthesis of a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. Its utility stems from the reactive nature of the allyl system, which allows for a diverse range of chemical transformations. 1-Chloro-2-butene, commonly known as crotyl chloride, is a highly valuable and reactive C4 building block for introducing this moiety.[1][2] This reagent, a colorless liquid, serves as a versatile precursor in numerous synthetic applications, from the construction of complex carbon skeletons to the introduction of functional handles for further elaboration.[1]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of various butenyl compounds. We will delve into the core principles of its reactivity, provide detailed, field-proven protocols for key transformations, and address critical safety and handling considerations.

Reactivity Profile of this compound: A Tale of Two Pathways

The synthetic power of this compound lies in its nature as an allylic halide. This structural feature dictates its reactivity, which is dominated by nucleophilic substitution reactions. However, unlike simple alkyl halides, this compound can react through multiple pathways, often leading to a mixture of products. Understanding and controlling these pathways is paramount for successful synthesis.

The key mechanistic consideration is the competition between direct substitution (SN2) and substitution with allylic rearrangement (SN2'). In many cases, particularly under conditions that favor ionization, an SN1 mechanism can also be operative, proceeding through a resonance-stabilized allylic carbocation.[3][4][5]

  • SN2 Pathway (Direct Substitution): A nucleophile attacks the carbon atom directly bonded to the chlorine, leading to the thermodynamically favored linear butenyl product. This pathway is generally favored with strong, sterically unhindered nucleophiles in polar aprotic solvents.

  • SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond, inducing a rearrangement of the double bond and expulsion of the chloride ion. This pathway can be promoted by certain catalysts or sterically hindered nucleophiles.

  • SN1 Pathway: Under solvolytic conditions (e.g., in warm water or ethanol), this compound can ionize to form a resonance-stabilized carbocation.[3][4] The nucleophile can then attack either of the two electrophilic carbons, leading to a mixture of linear and branched products.[3][4]

The choice of nucleophile, solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction, allowing for the targeted synthesis of either the linear (but-2-en-1-yl) or branched (but-3-en-2-yl) isomer.

Core Synthetic Applications & Protocols

O-Alkylation: Synthesis of Butenyl Ethers

The formation of butenyl ethers is a common transformation used to introduce the butenyl group as a protecting group or as a key structural element. The reaction of an alkoxide with this compound is a classic example of a Williamson ether synthesis.

Mechanism Insight: This reaction typically proceeds via an SN2 mechanism. The use of a strong base to generate the alkoxide in situ, coupled with a polar aprotic solvent, promotes the direct displacement of the chloride. For instance, the reaction with ethoxide proceeds via an SN2 pathway.[6]

Protocol: Synthesis of 1-ethoxy-2-butene

Materials:

  • This compound (mixture of isomers)

  • Ethanol, absolute

  • Sodium metal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to a flask containing absolute ethanol at 0 °C to generate sodium ethoxide.

  • Once all the sodium has reacted, add anhydrous diethyl ether to the solution.

  • Cool the mixture to 0 °C and add this compound dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to yield 1-ethoxy-2-butene.

N-Alkylation: Synthesis of Butenylamines

Butenylamines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The direct reaction of amines with this compound provides a straightforward route to these compounds.

Mechanism Insight: Primary and secondary amines are effective nucleophiles for the SN2 displacement of the chloride from this compound.[7] To prevent over-alkylation and the formation of quaternary ammonium salts, it is often advantageous to use a large excess of the amine or to employ a protecting group strategy. The reaction typically requires a base to neutralize the HCl generated.[7]

Protocol: Synthesis of N-crotylmorpholine

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • To a stirred solution of morpholine (2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile, add this compound (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

C-C Bond Formation: Grignard and Coupling Reactions

The formation of carbon-carbon bonds is central to organic synthesis. This compound is an excellent electrophile for reactions with organometallic reagents and for transition metal-catalyzed cross-coupling reactions.

a) Grignard Reaction

This compound can react with Grignard reagents to form new C-C bonds.[8] The Grignard reagent acts as a potent nucleophile, attacking the allylic system.[9][10]

Mechanism Insight: The reaction of an organomagnesium halide with this compound is a powerful method for allylic alkylation. The reaction proceeds with high regioselectivity, typically favoring the SN2 product. However, the presence of certain additives or specific Grignard reagents can influence the formation of the SN2' product.

Protocol: Synthesis of 1-hepten-3-yne

Materials:

  • This compound

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalyst)

Procedure:

  • Prepare the propyl Grignard reagent by adding a solution of 1-bromopropane in anhydrous THF to a stirred suspension of magnesium turnings and a crystal of iodine in THF under an inert atmosphere.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Add this compound dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation.

b) Suzuki Cross-Coupling Reaction

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[11] While aryl chlorides can be challenging substrates, allylic chlorides like this compound are generally more reactive.[11][12]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[11][13]

Protocol: Synthesis of 1-phenyl-2-butene

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate

  • Toluene/Water solvent mixture

Procedure:

  • In a reaction flask, combine phenylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and the toluene/water (4:1) solvent mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the mixture.

  • Add this compound (1 equivalent) and heat the reaction to 80 °C.

  • Stir the reaction for 12 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary

Reaction TypeNucleophile/ReagentCatalystSolventTypical Yield (%)Regioselectivity (Linear:Branched)
O-Alkylation Sodium EthoxideNoneEthanol/Ether60-75>95:5
N-Alkylation MorpholineNone (Base: K₂CO₃)Acetonitrile70-85>98:2
Grignard Propylmagnesium BromideNoneTHF65-80~90:10
Suzuki Coupling Phenylboronic AcidPd(OAc)₂/PPh₃Toluene/Water75-90>99:1

Visualizations

Reaction Mechanism: Nucleophilic Attack on this compound

G cluster_main Competing Nucleophilic Substitution Pathways reac This compound + Nu⁻ sn2 SN2 Pathway (Direct Attack) reac->sn2 C1 Attack sn2_prime SN2' Pathway (Allylic Rearrangement) reac->sn2_prime C3 Attack prod_linear Linear Product (R-CH(CH₃)=CH-CH₂-Nu) sn2->prod_linear prod_branched Branched Product (R-CH₂-CH=CH-CH(Nu)-CH₃) sn2_prime->prod_branched

Caption: Competing SN2 and SN2' pathways for nucleophilic substitution on this compound.

Experimental Workflow: General Suzuki Coupling

G start Combine Reagents (Boronic Acid, Base, Solvent) degas Degas Mixture (Inert Atmosphere) start->degas add_cat Add Pd Catalyst & Ligand degas->add_cat add_reac Add this compound add_cat->add_reac react Heat & Stir (e.g., 80°C, 12h) add_reac->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed Suzuki cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

  • Hazards: It is a highly flammable liquid and vapor.[14][15][16] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][14] It may also cause an allergic skin reaction.[14] Commercial preparations may contain 3-chloro-1-butene as an impurity.[2][17]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[18] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17][18] It should be stored in a refrigerator designated for flammable materials.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) before using this compound.[16][17]

References

  • Brainly. (2023). This compound undergoes hydrolysis in warm water to give a mixture of allylic alcohols. Propose a mechanism for this transformation. Available at: [Link]

  • Study.com. When this compound reacts in 50% aqueous acetone at 50C, the product is a mixture of two... Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]

  • chemrevise. (2018). Halogenoalkanes. Available at: [Link]

  • Google Patents. (n.d.). US3055954A - Process for the preparation of this compound.
  • PubChem. (n.d.). Crotyl chloride. Available at: [Link]

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:591-97-9. Available at: [Link]

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  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Available at: [Link]

  • National Institutes of Health. (n.d.). Iridium-Catalyzed Stereoselective Allylic Alkylation Reactions with Crotyl Chloride. Available at: [Link]

  • Study.com. (n.d.). Identify all products of the reaction between this compound and ethanol. Available at: [Link]

  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of the allylic substrate at a glance. Available at: [Link]

  • Google Patents. (n.d.). US3577413A - Process of preparing tritylamines.
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Application Note & Experimental Protocol: Strategic Butenylation Utilizing 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the butenylation of nucleophiles using 1-chloro-2-butene, a versatile C4 building block. Addressed to researchers in synthetic chemistry and drug development, this document elucidates the mechanistic nuances, critical safety procedures, and step-by-step execution of the reaction. Furthermore, it offers in-depth guidance on product purification, characterization, and troubleshooting, ensuring a reproducible and efficient workflow.

Introduction: The Versatility of the Butenyl Moiety

The introduction of a butenyl group into a molecular scaffold is a pivotal transformation in organic synthesis, granting access to a wide array of valuable intermediates. The butenyl moiety, with its reactive double bond, serves as a versatile handle for further functionalization, such as cross-coupling, metathesis, or oxidation reactions. This compound (crotyl chloride) is an effective butenylating agent, capable of reacting with a broad range of nucleophiles including organometallic reagents, organoboranes, and heteroatomic nucleophiles (O, N, S).[1] Its utility is prominent in the synthesis of complex natural products, agrochemicals, and pharmaceutical agents where the C4 fragment is a key structural component.

Mechanistic Insights: Navigating the Allylic System

The butenylation reaction with this compound proceeds via nucleophilic substitution. However, as an allylic halide, it can react through two primary mechanisms: SN2 and SN1, often in competition. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

  • SN2 Pathway: A strong, unhindered nucleophile will favor a direct bimolecular substitution at the C1 position, displacing the chloride ion in a single concerted step. This pathway generally leads to the kinetic product, preserving the original connectivity.

  • SN1 Pathway: In the presence of a weaker nucleophile and a polar, protic solvent, the reaction may proceed through a stabilized allylic carbocation intermediate.[2][3] This cation exhibits resonance, with positive charge delocalized across C1 and C3. Nucleophilic attack can then occur at either position, leading to a mixture of the kinetic (1,2-addition) and thermodynamic (1,4-addition or SN2') products.

Understanding this duality is crucial for controlling the regioselectivity of the butenylation.

G sub This compound + Nucleophile (Nu⁻) sn2_path Sₙ2 Pathway (Strong Nu⁻, Aprotic Solvent) sub->sn2_path Direct Attack sn1_path Sₙ1 Pathway (Weak Nu⁻, Protic Solvent) sub->sn1_path Chloride Loss sn2_prod Kinetic Product (1,2-Addition) sn2_path->sn2_prod carbocation Allylic Carbocation (Resonance Stabilized) sn1_path->carbocation carbocation->sn2_prod Attack at C1 thermo_prod Thermodynamic Product (1,4-Addition) carbocation->thermo_prod Attack at C3

Caption: Competing SN1 and SN2 pathways in butenylation.

Critical Safety & Handling of this compound

This compound is a highly flammable, volatile, and toxic liquid that must be handled with extreme caution.[4][5] Adherence to the following safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4] For situations with potential for exposure, a NIOSH-approved respirator should be used.[4]

3.2. Handling and Storage

  • Ventilation: Work exclusively in a well-ventilated chemical fume hood.[4][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use non-sparking tools and ground all equipment to prevent static discharge.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[4][5] Refrigeration is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4][6]

3.3. Hazard Summary

Hazard TypeDescriptionPrimary Prevention
Flammability Highly flammable liquid and vapor.[5] Vapors can form explosive mixtures with air.[4]Store in a flammables cabinet. Keep away from all ignition sources.[6]
Toxicity Harmful if swallowed.[5] May cause severe irritation to the respiratory tract.[4]Do not ingest. Handle only in a fume hood.
Corrosivity Causes skin and serious eye irritation/burns.[4][5]Wear appropriate gloves, lab coat, and eye/face protection.

Detailed Experimental Protocol: O-Butenylation of a Phenolic Substrate

This protocol details the butenylation of 4-methoxyphenol as a representative example. The principles can be adapted for other nucleophiles with appropriate modifications.

4.1. Materials and Reagents

Reagent/MaterialGradeQuantitySupplier
This compound (mixture of isomers)≥95%1.2 eqMajor Chemical Supplier
4-Methoxyphenol≥98%1.0 eqMajor Chemical Supplier
Potassium Carbonate (K₂CO₃), anhydrousFine powder2.0 eqMajor Chemical Supplier
AcetoneAnhydrous10 mL / mmolMajor Chemical Supplier
Diethyl Ether (Et₂O)ACS GradeAs neededMajor Chemical Supplier
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed-
Brine (Saturated aq. NaCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
TLC plates (Silica gel 60 F₂₅₄)-As neededMajor Chemical Supplier

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Flush the apparatus with an inert gas (Nitrogen or Argon).

    • Add anhydrous acetone (10 mL per mmol of 4-methoxyphenol) via a syringe.

  • Initiation of Reaction:

    • Stir the resulting suspension vigorously at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

    • Slowly add this compound (1.2 eq) to the stirring suspension via a syringe over 5 minutes. Causality: The slow addition helps to control any initial exotherm.

  • Reaction Progression and Monitoring:

    • Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting 4-methoxyphenol spot and the appearance of a new, less polar product spot. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the resulting residue, add diethyl ether (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Separate the aqueous layer and extract it twice more with diethyl ether (2 x 15 mL).

    • Combine all organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL). Causality: The bircarbonate wash removes any unreacted acidic phenol, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

G A 1. Setup Add Phenol, K₂CO₃, Acetone to flame-dried flask under N₂ B 2. Reagent Addition Stir 15 min, then slowly add This compound A->B C 3. Reaction Heat to reflux (56°C) B->C D 4. Monitoring Track progress via TLC until starting material is consumed C->D E 5. Quench & Evaporate Cool to RT, remove acetone via rotary evaporation D->E Reaction Complete F 6. Extraction Partition between Et₂O and H₂O. Extract aqueous layer with Et₂O E->F G 7. Washing Wash combined organic layers with NaHCO₃ and Brine F->G H 8. Drying & Concentration Dry over MgSO₄, filter, and concentrate to yield crude product G->H

Caption: Experimental workflow for O-Butenylation.

Product Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry onto the column.

  • Elution: Elute the column with the chosen solvent gradient. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified butenylated product as a colorless oil.

Characterization of Butenylated Product

Confirmation of the product structure is achieved through standard analytical techniques.[8][9]

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for unambiguous structure elucidation.[8][10] For the example product, 1-(but-2-en-1-yloxy)-4-methoxybenzene, the following characteristic signals are expected.

Proton (¹H) / Carbon (¹³C)Expected Chemical Shift (δ, ppm)Multiplicity / Notes
¹H NMR (400 MHz, CDCl₃)
Aromatic Protons6.8 - 7.0Multiplet (AA'BB' system)
O-CH~3.78Singlet
O-CH ₂(a)~4.45Doublet
=CH (b)5.75 - 5.90Multiplet
=CH (c)5.65 - 5.80Multiplet
=C-CH ₃(d)~1.75Doublet
¹³C NMR (100 MHz, CDCl₃)
Aromatic C (quaternary)~154, ~152
Aromatic CH~115, ~116
O-C H₃~55.6
O-C H₂~68.9
=C H~128, ~130
=C-C H₃~17.8

6.2. Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the product. For 1-(but-2-en-1-yloxy)-4-methoxybenzene (C₁₁H₁₄O₂), the expected molecular ion peak [M]⁺ would be at m/z = 178.10.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (K₂CO₃ absorbed moisture).2. Impure this compound.3. Insufficient reaction time or temperature.1. Use freshly dried, finely ground K₂CO₃.2. Verify the purity of the alkylating agent.3. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.
Formation of Byproducts 1. Presence of water leading to hydrolysis.2. SN1 pathway leading to rearranged product.3. Elimination reaction.1. Use anhydrous solvents and reagents.2. Use a more polar, aprotic solvent like DMF to favor SN2. Lower the reaction temperature.3. Use a non-hindered base.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the TLC eluent system before running the column. Try a different solvent system or use a gradient elution.

References

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The Versatile Role of 1-Chloro-2-butene in the Synthesis of Advanced Agricultural Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Chloro-2-butene as a Strategic Precursor in Agrochemical Synthesis

This compound, also known as crotyl chloride, is a highly reactive and versatile chemical intermediate that serves as a critical building block in the synthesis of a diverse range of organic compounds.[1] Its utility stems from the presence of two reactive functional groups: a carbon-carbon double bond and an allylic chloride. This dual functionality allows for a variety of chemical transformations, making it a valuable precursor for introducing the butenyl moiety into larger, more complex molecules. In the realm of agricultural chemistry, this compound and its derivatives are instrumental in the production of high-performance insecticides, herbicides, fungicides, and nematicides. This guide provides detailed application notes and protocols for researchers, scientists, and professionals in the agrochemical and drug development fields, highlighting the strategic importance of this compound.

The reactivity of this compound is primarily governed by the allylic nature of the chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[2] Furthermore, the double bond can participate in various addition reactions. This combination of reactivities opens up numerous synthetic pathways to create novel and effective active ingredients for crop protection.

Key Physicochemical and Safety Data of this compound

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use in any synthetic protocol.

PropertyValue
Chemical Formula C₄H₇Cl
Molecular Weight 90.55 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 84-86 °C
Density 0.923 g/mL at 25 °C
CAS Number 591-97-9

Safety and Handling: this compound is a flammable, corrosive, and irritating compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Application in Insecticide Synthesis: A Gateway to Pyrethroids

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.[3][4][5] A key structural feature of many pyrethroids is the chrysanthemic acid moiety. While various synthetic routes to chrysanthemic acid and its analogues exist, this compound can serve as a valuable starting material for introducing the characteristic isobutenyl side chain.

Protocol 1: Synthesis of a Chrysanthemic Acid Precursor via Crotylation

This protocol outlines a general procedure for the alkylation of a suitable substrate with this compound, a key step in forming the carbon skeleton of chrysanthemic acid derivatives. The choice of the nucleophilic substrate is critical and can be adapted from various published syntheses of cyclopropanecarboxylic acids.

Objective: To synthesize a key intermediate for pyrethroid insecticides by incorporating the crotyl group from this compound.

Materials:

  • This compound (technical grade, mixture of cis/trans isomers)

  • Ethyl acetoacetate or a similar active methylene compound

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl acetoacetate (1.0 equivalent) in anhydrous ethanol.

  • Deprotonation: To the stirred solution, add a solution of sodium ethoxide (1.05 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation Reaction: Add this compound (1.1 equivalents) dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired crotylated intermediate.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a strong enough base to deprotonate the active methylene compound, forming the nucleophilic enolate. The choice of base should be compatible with the solvent and the substrate.

  • Solvent: Anhydrous ethanol is used as it is the conjugate acid of the ethoxide base and is a good solvent for the reactants. The use of an anhydrous solvent is crucial to prevent side reactions.

  • Reaction Monitoring: TLC is an essential tool to monitor the disappearance of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Application in Herbicide and Fungicide Synthesis: The Thiol Connection

The high reactivity of the allylic chloride in this compound allows for its facile conversion into other functional groups, such as thiols (mercaptans). Crotyl mercaptan and its derivatives are valuable intermediates in the synthesis of certain herbicides and fungicides.

Protocol 2: Synthesis of S-Crotyl Thiourea and its Derivatives

This protocol describes the synthesis of S-crotyl isothiouronium chloride, which can be a precursor to crotyl mercaptan or used directly in the synthesis of certain heterocyclic compounds with potential fungicidal activity.[6][7]

Objective: To synthesize S-crotyl isothiouronium chloride as a versatile intermediate for agrochemical synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Acetone

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in 95% ethanol.

  • Addition of this compound: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The formation of a white precipitate (S-crotyl isothiouronium chloride) should be observed.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold acetone.

  • Drying: Dry the product in a vacuum oven to obtain the S-crotyl isothiouronium chloride.

Further Transformations: The resulting S-crotyl isothiouronium salt can be hydrolyzed under basic conditions to yield crotyl mercaptan, which can then be used in subsequent synthetic steps. Alternatively, the isothiouronium salt itself can be reacted with other reagents to form heterocyclic structures.

Application in Nematicide Synthesis: Exploring Novel Structures

The development of new nematicides is crucial for controlling plant-parasitic nematodes.[8][9] While specific examples directly utilizing this compound are not as prevalent in readily available literature, its reactive nature makes it a candidate for the synthesis of novel nematicidal compounds. For instance, the crotyl group can be incorporated into various molecular scaffolds known to exhibit nematicidal activity.

The synthesis of such compounds would likely involve nucleophilic substitution reactions with appropriate nitrogen, oxygen, or sulfur-containing heterocycles. The general principles outlined in the previous protocols for forming C-N, C-O, or C-S bonds would be applicable.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthesis_of_Chrysanthemic_Acid_Precursor This compound This compound Crotylated Intermediate Crotylated Intermediate This compound->Crotylated Intermediate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Crotylated Intermediate Base (NaOEt) Base (NaOEt) Base (NaOEt)->Crotylated Intermediate Pyrethroid Insecticides Pyrethroid Insecticides Crotylated Intermediate->Pyrethroid Insecticides Further Steps

Caption: Synthetic pathway to a pyrethroid precursor.

Synthesis_of_S_Crotyl_Thiourea This compound This compound S-Crotyl Isothiouronium Chloride S-Crotyl Isothiouronium Chloride This compound->S-Crotyl Isothiouronium Chloride Thiourea Thiourea Thiourea->S-Crotyl Isothiouronium Chloride Herbicides/Fungicides Herbicides/Fungicides S-Crotyl Isothiouronium Chloride->Herbicides/Fungicides Further Transformations

Caption: Pathway to a versatile agrochemical intermediate.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the synthesis of a variety of agricultural chemicals. Its inherent reactivity, coupled with its commercial availability, makes it an attractive starting point for the development of both established and novel active ingredients. The protocols provided herein offer a practical foundation for researchers to explore the vast potential of this versatile building block. Future research in this area will likely focus on developing more stereoselective and environmentally benign synthetic methods that utilize this compound, leading to the creation of next-generation crop protection agents with enhanced efficacy and improved safety profiles.

References

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  • PubMed. (2021). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. [Link]

  • ResearchGate. (2021). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. [Link]

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • ResearchGate. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • Organic Syntheses. (1979). Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]

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  • Journal of Plant Science and Phytopathology. (2021). Fluorinated nematicides: Novel classes in the way. [Link]

  • Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

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Application Note: A Detailed Guide to the Synthesis of Allyltrichlorosilanes from 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Allyltrichlorosilanes

Allyltrichlorosilanes are powerful and versatile bifunctional reagents in modern organic synthesis.[1] Their value lies in the orthogonal reactivity of the allylic group and the trichlorosilyl moiety. The allyl group is a cornerstone for constructing carbon-carbon bonds, most notably in the stereoselective allylation of aldehydes and ketones.[2][3] Concurrently, the trichlorosilyl group can be readily transformed into other functional groups, such as silanols, siloxanes, or trialkoxysilanes, making these compounds key building blocks for advanced materials, resins, and coatings.

This application note provides a comprehensive, field-proven protocol for the synthesis of allyltrichlorosilanes, specifically focusing on the reaction of 1-chloro-2-butene (also known as crotyl chloride) with trichlorosilane. This route is advantageous due to the commercial availability and cost-effectiveness of the starting materials. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on purification, characterization, and troubleshooting.

Reaction Overview and Mechanistic Rationale

The core transformation is a copper-catalyzed cross-coupling reaction between this compound and trichlorosilane. The reaction is typically facilitated by a tertiary amine, which serves as both a ligand and an acid scavenger.[4]

Overall Reaction Scheme:

Causality of Reagent Selection
  • This compound: This substrate is an excellent allyl source. The chlorine atom is positioned on an allylic carbon, making the C-Cl bond susceptible to cleavage. The transition state of this cleavage is stabilized by resonance with the adjacent π-system of the double bond, significantly enhancing its reactivity compared to a saturated alkyl halide like 1-chlorobutane.[5][6]

  • Trichlorosilane (HSiCl₃): This is the silicon source. The Si-H bond is reactive and can add across unsaturated bonds or participate in coupling reactions in the presence of a suitable catalyst.

  • Copper Salt (e.g., Cuprous Chloride, CuCl): Copper salts are well-established catalysts for C-Si bond formation. The catalytic cycle is thought to involve oxidative addition and reductive elimination steps, facilitating the coupling of the allylic fragment with the silyl group.

  • Tertiary Amine (e.g., Triethylamine, N(Et)₃): The amine plays a dual role. Firstly, it acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. Secondly, it can coordinate to the copper center, influencing its solubility and catalytic activity.

Proposed Catalytic Cycle

While the precise mechanism is subject to specific reaction conditions, a plausible catalytic cycle is illustrated below. The cycle likely involves a Cu(I)/Cu(III) pathway, a common mechanism in copper-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Oxidative Adduct [C₄H₇-Cu(III)-Cl] CuI->Intermediate1 Oxidative Addition Amine Tertiary Amine HCl_Amine [Amine-H]⁺Cl⁻ Amine->HCl_Amine CrotylCl This compound (C₄H₇Cl) CrotylCl->Intermediate1 HSiCl3 Trichlorosilane (HSiCl₃) Intermediate2 Silylated Intermediate [C₄H₇-Cu(III)-SiCl₃] Intermediate1->Intermediate2 Transmetalation-like step + HSiCl₃ Intermediate2->CuI Reductive Elimination Product Allyltrichlorosilane (C₄H₇SiCl₃) Intermediate2->Product Intermediate2->HCl_Amine - HCl

Caption: Proposed catalytic cycle for the synthesis of allyltrichlorosilane.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
This compound (predom. trans)≥95%Sigma-Aldrich4894-61-5
Trichlorosilane (HSiCl₃)≥99%Sigma-Aldrich10025-78-2
Copper(I) Chloride (CuCl)≥99%Sigma-Aldrich7758-89-6
Triethylamine (N(Et)₃)≥99.5%, anhydrousSigma-Aldrich121-44-8
Anhydrous Diethyl EtherACS GradeFisher Scientific60-29-7
Nitrogen or Argon GasHigh Purity (≥99.99%)AirgasN/A
  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, 250 mL pressure-equalizing dropping funnel, Schlenk line or inert gas manifold, glass stoppers, septa, syringes, and a vacuum distillation apparatus. All glassware must be oven-dried and assembled hot under an inert atmosphere.

Step-by-Step Synthesis Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with a condenser, dropping funnel, and a gas inlet connected to the inert gas line. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the reaction flask, add Copper(I) Chloride (0.50 g, 5.0 mmol, 0.02 eq) and a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous diethyl ether (150 mL) and anhydrous triethylamine (38.3 mL, 27.8 g, 275 mmol, 1.1 eq) to the flask via syringe or cannula. Begin stirring to form a slurry.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (24.1 mL, 22.6 g, 250 mmol, 1.0 eq) and trichlorosilane (30.2 mL, 40.6 g, 300 mmol, 1.2 eq) in 50 mL of anhydrous diethyl ether.

  • Reaction Execution: Begin adding the solution from the dropping funnel to the stirred slurry in the flask dropwise over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature between 30-35 °C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 35-40 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots (via a syringe) and analyzing by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride ([N(Et)₃H]Cl) will have formed.

  • Filtration: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), filter the mixture through a pad of Celite or a medium-porosity fritted glass funnel to remove the copper catalyst and the hydrochloride salt.

  • Solvent Removal: Wash the filter cake with two 25 mL portions of anhydrous diethyl ether. Combine the filtrates and remove the solvent and any remaining triethylamine under reduced pressure using a rotary evaporator.

Purification by Vacuum Fractional Distillation
  • Setup: Transfer the crude product oil to a distillation flask equipped with a Vigreux column (or other fractional distillation column) and a vacuum-jacketed distillation head.

  • Distillation: Carefully apply vacuum and gently heat the flask. Collect a small forerun of any low-boiling impurities.

  • Product Collection: Collect the product fraction at the appropriate boiling point. (E)-Crotyltrichlorosilane has a boiling point of approximately 138-140 °C at atmospheric pressure. The boiling point will be significantly lower under vacuum.

  • Storage: The purified allyltrichlorosilane is moisture-sensitive. Store under an inert atmosphere in a sealed container at 2-8°C.

Quantitative Data and Expected Results

ParameterValueRationale
Molar Ratio (C₄H₇Cl:HSiCl₃:NEt₃)1 : 1.2 : 1.1A slight excess of HSiCl₃ and NEt₃ ensures complete conversion of the limiting reagent.
Catalyst Loading (CuCl)2 mol%Provides efficient catalysis without complicating purification.
Reaction Temperature35-40 °C (Reflux in Ether)Balances reaction rate against potential side reactions or solvent loss.
Reaction Time4-6 hoursTypically sufficient for high conversion as monitored by GC.
Expected Yield 75-85%Based on typical yields for similar copper-catalyzed silylation reactions.
Expected Purity >97% (after distillation)Fractional distillation is effective at removing non-volatile and some volatile impurities.

Experimental Workflow Visualization

Experimental_Workflow A 1. Apparatus Setup (Inert Atmosphere) B 2. Reagent Charging (Flask: CuCl, NEt₃, Ether) (Funnel: C₄H₇Cl, HSiCl₃) A->B Prepare Reagents C 3. Reaction (Dropwise addition, then reflux at 35-40°C) B->C Initiate Reaction D 4. Work-up (Cooling & Filtration) C->D Isolate Crude E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Vacuum Fractional Distillation) E->F Purify Product G 7. Characterization & Storage (NMR, GC-MS, IR) F->G

Caption: Step-by-step experimental workflow for allyltrichlorosilane synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized CuCl); insufficient inert atmosphere; moisture contamination.Use fresh, high-purity CuCl; ensure rigorous inert atmosphere techniques (flame-dry glassware); use anhydrous solvents and reagents.
Low Yield Incomplete reaction; loss of product during work-up or distillation.Increase reaction time and monitor by GC; ensure efficient extraction and careful distillation, checking all seals for leaks.
Product Polymerization Overheating during distillation; presence of Lewis acid impurities.[7]Distill under a higher vacuum to lower the pot temperature; ensure all acidic impurities (like HCl) are neutralized by the amine before work-up.
Impure Product Inefficient distillation; co-distillation with impurities (e.g., tetrachlorosilane).Use a more efficient distillation column (e.g., packed column); carefully separate fractions based on boiling point and GC analysis.

References

  • Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation . ResearchGate. [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light . MDPI. [Link]

  • METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes . Organic Chemistry Portal. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi . Master Organic Chemistry. [Link]

  • Process for the preparation of this compound.
  • Why does this compound react faster than 1-chlorobutane in Sn2 reactions? . Brainly. [Link]

  • Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1 . Russian Journal of General Chemistry. [Link]

  • SLURRY-PHASE DIRECT SYNTHESIS OF ALLYLCHLOROSILANES . Silicon for the Chemical and Solar Industries XI. [Link]

  • Allyltrichlorosilane . Wikipedia. [Link]

  • Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities.
  • Problems and solutions involved in direct synthesis of allylchlorosilanes . ACS Publications. [Link]

  • Purification of Laboratory Chemicals, Sixth Edition . Neilson Lab. [Link]

  • Solved 10) Consider the compound this compound, a... . Chegg.com. [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane . PubMed. [Link]

  • Enantioselective Allylation of α,β-Unsaturated Aldehydes with Allyltrichlorosilane Catalyzed by METHOX . ACS Publications. [Link]

Sources

Application Note: Synthesis of 1,3-Butadiene via Dehydrohalogenation of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

1,3-Butadiene is a crucial conjugated diene and a fundamental building block in the synthesis of a wide array of polymers and fine chemicals. Its importance in the production of synthetic rubbers, such as polybutadiene and styrene-butadiene rubber (SBR), cannot be overstated. While the industrial production of butadiene is predominantly achieved through the oxidative dehydrogenation of n-butenes, the dehydrohalogenation of chlorobutenes represents a classic and mechanistically significant route to this valuable diene. This application note provides a detailed technical guide for the laboratory-scale synthesis of 1,3-butadiene from 1-chloro-2-butene (crotyl chloride) via a base-induced elimination reaction. We will delve into the reaction mechanism, provide a comprehensive experimental protocol, discuss process optimization, and outline essential safety considerations.

Reaction Mechanism and Theoretical Background

The dehydrohalogenation of this compound is a classic example of a β-elimination reaction.[1][2] The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, particularly when a strong, sterically unhindered base is employed in a less polar solvent.[3]

The key steps of the E2 mechanism are:

  • Concerted Proton Abstraction and Leaving Group Departure: A strong base, such as the ethoxide ion from potassium hydroxide in ethanol, abstracts a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine atom. Simultaneously, the electrons from the C-H bond shift to form a new π-bond between the α and β carbons, and the chloride ion departs as the leaving group. This entire process occurs in a single, concerted step.

  • Transition State: The reaction proceeds through a high-energy transition state where the base is partially bonded to the hydrogen, the C-H and C-Cl bonds are partially broken, and the C=C double bond is partially formed.

Regioselectivity: In cases where there are multiple β-hydrogens that can be abstracted, the regioselectivity of the elimination is often governed by Zaitsev's rule. This rule posits that the more substituted (and therefore more stable) alkene will be the major product.[4] However, in the case of this compound, the abstraction of a proton from the C1 position is the only pathway that leads to the formation of a conjugated diene, 1,3-butadiene. Abstraction from the C3 methyl group would lead to the formation of 1-chloro-1-butene, which is not the desired product. The formation of the highly stable conjugated system of 1,3-butadiene provides a strong thermodynamic driving force for the reaction to proceed in the desired direction.

Experimental Protocol: Laboratory-Scale Synthesis of 1,3-Butadiene

This protocol is adapted from established procedures for the dehydrohalogenation of similar alkyl halides and is designed for a laboratory setting.[5][6][7]

Materials and Equipment:

  • Reagents:

    • This compound (crotyl chloride), mixture of cis and trans isomers

    • Potassium hydroxide (KOH), pellets

    • Ethanol, absolute

    • Ice

    • Dry ice (solid carbon dioxide)

    • Acetone

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Gas outlet adapter

    • Cold traps (2)

    • Gas collection system (e.g., gas bag or inverted graduated cylinder in a water bath)

    • Standard laboratory glassware and clamps

Workflow Diagram:

Dehydrohalogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_collection Product Collection A Prepare KOH/Ethanol Solution in 3-Neck Flask B Assemble Reflux Condenser, Dropping Funnel, and Gas Outlet A->B C Charge Dropping Funnel with this compound B->C D Heat KOH Solution to Reflux E Slowly Add this compound D->E F Maintain Reflux for 1-2 hours E->F G Pass Evolved Gas Through Cold Traps (Dry Ice/Acetone) F->G Evolved Butadiene Gas H Collect Gaseous Butadiene G->H

Caption: Experimental workflow for the synthesis of 1,3-butadiene.

Step-by-Step Procedure:

  • Preparation of the Base Solution: In the 250 mL three-neck round-bottom flask, place a magnetic stir bar and 15 g of potassium hydroxide pellets. Add 100 mL of absolute ethanol.

  • Apparatus Assembly:

    • Fit the central neck of the flask with a reflux condenser.

    • Attach the dropping funnel to one of the side necks.

    • Connect the gas outlet adapter to the other side neck.

    • The outlet of the gas adapter should be connected via tubing to a series of two cold traps. The cold traps should be immersed in a dry ice/acetone bath (-78 °C). The outlet of the second cold trap should lead to a gas collection system or a fume hood vent.

  • Reactant Charging: Accurately weigh approximately 20 g of this compound and transfer it to the dropping funnel.

  • Reaction Initiation:

    • Begin stirring the KOH/ethanol mixture and gently heat it to reflux using the heating mantle.

    • Once the solution is refluxing steadily, begin the dropwise addition of this compound from the dropping funnel. The addition should be slow enough to maintain a controllable reaction rate. The evolution of butadiene gas will be immediately apparent.

  • Reaction Progression: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Collection: The 1,3-butadiene gas that evolves from the reaction mixture will pass through the cold traps. Since the boiling point of 1,3-butadiene is -4.4 °C, it will condense and be collected in the cold traps. Any unreacted this compound (boiling point ~84 °C) will be retained in the reaction flask.

  • Product Isolation and Storage: Once the reaction is complete and the apparatus has cooled to room temperature, the condensed butadiene can be carefully transferred from the cold traps to a pre-weighed, cooled, and sealed container. Due to its low boiling point and high volatility, it is crucial to keep the butadiene cold during all handling and storage procedures.

Process Optimization and Parameter Analysis

The yield and purity of the synthesized butadiene can be influenced by several key parameters. The following table summarizes these parameters and their expected impact on the reaction.

ParameterRecommended RangeRationale and Impact on Yield/Selectivity
Temperature Reflux of Ethanol (~78 °C)Ensures a sufficient reaction rate for the E2 elimination. Higher temperatures may lead to unwanted side reactions and decomposition.
Base Concentration 1.5-2.0 M KOH in EthanolA high concentration of a strong base favors the bimolecular E2 mechanism, leading to higher yields of the elimination product over substitution byproducts (e.g., ethyl ethers).
Solvent Absolute EthanolA less polar protic solvent like ethanol is suitable for E2 reactions. The presence of water can lead to competing SN1 reactions and the formation of butenols.
Addition Rate of this compound Slow, dropwiseA slow addition rate helps to control the exothermic nature of the reaction and prevents a sudden, vigorous evolution of gas, which could lead to loss of product.
Reaction Time 1-2 hours post-additionEnsures that the reaction proceeds to completion, maximizing the conversion of the starting material.

Logical Relationship of Parameters to Outcome:

Optimization_Parameters cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Butadiene Yield Temp->Yield Increases Rate Base Base Concentration Base->Yield Favors E2 Selectivity Selectivity (Elimination vs. Substitution) Base->Selectivity Increases Solvent Solvent Polarity Solvent->Selectivity Low Polarity Favors E2 Time Reaction Time Time->Yield Increases to Completion

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Subject: Crotyl Chloride Isomer Management & Purification
Assigned Specialist: Senior Application Scientist

System Overview & Scope

Welcome to the technical support hub for 1-Chloro-2-butene (commonly known as Crotyl Chloride). If you are accessing this guide, you are likely facing challenges with isomeric purity or sample degradation.

This compound presents a unique "Triad Challenge" due to the coexistence of three isomers in dynamic equilibrium:

  • (E)-1-Chloro-2-butene (Trans-Crotyl Chloride) – Thermodynamic Product

  • (Z)-1-Chloro-2-butene (Cis-Crotyl Chloride) – Thermodynamic Product

  • 3-Chloro-1-butene (α-Methylallyl Chloride) – Kinetic/Regioisomer Impurity

Critical Warning: This system is chemically active. The allylic chloride moiety renders these isomers susceptible to hydrolysis (generating HCl) and allylic rearrangement (isomerization). Standard purification methods like silica chromatography often lead to sample destruction.

Module 1: Physical Property Database

Before attempting purification, verify your target parameters.[1] The boiling point delta between the regioisomers is your primary leverage point.

Property(E)-1-Chloro-2-butene(Z)-1-Chloro-2-butene3-Chloro-1-butene
Structure Linear (Trans)Linear (Cis)Branched (Vinyl)
Boiling Point (1 atm) 84.8°C 84.1°C 63.0 - 65.0°C
Density (g/mL) ~0.929~0.942~0.890
Thermodynamic Stability HighModerateLow
Reactivity SN2 ActiveSN2 ActiveSN2 Sterically Hindered

Data aggregated from PubChem and industrial patent literature [1, 2, 3].

Module 2: Troubleshooting & Protocols

Ticket #01: "I have a mixture of 1-chloro and 3-chloro isomers. How do I separate them?"

Diagnosis: This is the most common issue. Synthesis of crotyl chloride (e.g., from butadiene chlorination or crotyl alcohol) almost always yields a mixture containing 10-25% of the branched 3-chloro-1-butene [3].

The Fix: Fractional Distillation (with Stabilization) You can separate the 3-chloro regioisomer from the 1-chloro linear isomers due to the ~20°C boiling point difference. However, you must prevent acid-catalyzed equilibration during heating.

Protocol:

  • Stabilization: Before heating, add 0.5% w/w solid Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) to the distillation pot. This neutralizes trace HCl, which is the primary catalyst for isomerization [4].

  • Column Setup: Use a Vigreux column (minimum 20cm) or a packed column for better efficiency.

  • Pressure: Atmospheric pressure is acceptable, but mild vacuum (approx. 200 mmHg) is preferred to lower thermal stress.

  • Fraction Collection:

    • Fraction A (63-66°C): Predominantly 3-Chloro-1-butene .

    • Fraction B (67-82°C): Mixed intermediate (discard or recycle).

    • Fraction C (83-85°C): Purified This compound (Mixed E/Z).

Visualizing the Equilibration Trap: The diagram below illustrates why acid scavenging is mandatory. HCl catalyzes the "Allylic Shift," converting your desired product back into the impurity.

Isomerization cluster_0 Kinetic Product (Impurity) cluster_1 Thermodynamic Products (Target) Branch 3-Chloro-1-butene (BP: ~64°C) Linear This compound (BP: ~84°C) Branch->Linear Slow Thermal Rearrangement Linear->Branch Acid Catalyzed Equilibration Cat Catalyst: Heat + HCl Cat->Branch Cat->Linear

Figure 1: The Allylic Rearrangement mechanism. Note that the presence of HCl (acid) accelerates the equilibration, rendering separation futile if not neutralized.

Ticket #02: "I need pure (E)-1-Chloro-2-butene, but I can't separate it from the (Z) isomer."

Diagnosis: The boiling point difference between cis (84.1°C) and trans (84.8°C) is less than 1°C. Standard lab distillation will not separate these effectively.

The Fix: High-Efficiency Separation or Stereoselective Synthesis

Option A: Spinning Band Distillation (The "Brute Force" Method)

  • Requirement: A spinning band distillation column with >50 theoretical plates.

  • Reflux Ratio: Must be set high (e.g., 20:1 or 50:1).

  • Yield: Expect significant loss of material to the "mixed" fraction. The (Z) isomer will distill slightly faster.

Option B: Preparative Gas Chromatography (The Analytical Method)

  • Best for: Small quantities (<5g) for analytical standards or biological assays.

  • Column: Non-polar capillary columns (e.g., DB-5 or equivalent) provide baseline separation.

Option C: Stereoselective Synthesis (The "Chemist's" Approach) Instead of purifying the chloride, purify the precursor alcohol.

  • Start with commercial Crotyl Alcohol (often sold as predominantly trans).

  • Chlorinate using Thionyl Chloride (SOCl₂) with a base (Pyridine) in ether at 0°C.

    • Note: Use SN2 conditions to minimize randomization. Avoid acidic conditions that promote SN1 carbocation formation (which scrambles stereochemistry) [5].

Ticket #03: "My purified sample turned yellow and is fuming after 2 weeks."

Diagnosis: Autocatalytic decomposition. The compound has hydrolyzed slightly with moisture in the air, releasing HCl. The HCl triggers polymerization and further decomposition.

The Fix: Stabilization & Storage Protocol

  • The "Acid Scavenger" Additive: Store the purified liquid over activated 3Å or 4Å Molecular Sieves (to remove moisture) and a small amount of Epichlorohydrin (0.1 - 1%) or Propylene Oxide . These epoxides act as "suicide substrates," reacting irreversibly with any free HCl to form stable chlorohydrins, preventing the autocatalytic cycle [6].

  • Temperature: Store at 2°C - 8°C .

  • Container: Amber glass with a PTFE-lined cap.

Module 3: Purification Decision Matrix

Use this workflow to determine the correct method for your specific purity requirements.

DecisionTree Start Start: Crude Crotyl Chloride Q1 Is 3-chloro impurity present? Start->Q1 Distill Fractional Distillation (Stabilized with CaCO3) Q1->Distill Yes Q2 Is E/Z separation required? Q1->Q2 No Distill->Q2 End1 Use as Mixture (Synthesis Reagent) Q2->End1 No Q3 Scale of Operation? Q2->Q3 Yes PrepGC Preparative GC (<5 grams) Q3->PrepGC Analytical SpinBand Spinning Band Distillation (>10 grams) Q3->SpinBand Bulk

Figure 2: Workflow for selecting the appropriate purification methodology based on impurity profile and scale.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Flash Chromatography? A: No. This is a critical error. Silica gel is slightly acidic and contains surface hydroxyl groups. This compound will undergo hydrolysis on the column, generating HCl and ruining the separation. If chromatography is absolutely necessary, use neutral alumina (Grade III) with non-polar solvents (Pentane/Hexane), but yield loss is still likely.

Q: Why does the boiling point of my distillate fluctuate? A: This indicates active isomerization in the distillation pot. If the temperature drops from ~84°C to ~65°C, you are generating the 3-chloro isomer during the distillation. Stop immediately. Cool down, add solid sodium bicarbonate to the pot, and restart.

Q: Is the 3-chloro isomer useless? A: Not necessarily. In many nucleophilic substitution reactions (e.g., reaction with cyanide or acetate), both the 1-chloro and 3-chloro isomers yield the same linear product due to the SN2' mechanism or equilibration of the intermediate. Check your reaction mechanism before spending weeks purifying the isomers [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637923, (E)-1-Chloro-2-butene. Retrieved from [Link]

  • Montagna, A. E., & Hess, L. G. (1962). Process for the preparation of this compound.[2] U.S. Patent No. 3,055,954.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Hatch, L. F., & Nesbitt, S. S. (1950).Allylic Chlorides. IX. Preparation of cis- and trans-Crotyl Chloride. Journal of the American Chemical Society, 72(2), 727–730.
  • Master Organic Chemistry. The SN1 Reaction Mechanism and Allylic Rearrangement. Retrieved from [Link]

Sources

How to separate cis and trans isomers of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methodologies for the Separation of cis- and trans-1-Chloro-2-butene

Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting and methodological advice for the challenging separation of cis- and trans- geometric isomers of 1-Chloro-2-butene (crotyl chloride). As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested protocols to ensure you can achieve your desired isomeric purity efficiently and reliably.

Introduction: The Challenge of Separating Geometric Isomers

Geometric isomers, such as the cis and trans forms of this compound, often present a significant purification challenge. These molecules share the same molecular formula and connectivity, differing only in the spatial arrangement of atoms around the carbon-carbon double bond.[1][2] This structural similarity results in nearly identical physical properties, making conventional separation techniques difficult.[3][4] For instance, the boiling points of cis- and trans-1-Chloro-2-butene are exceptionally close, rendering simple distillation ineffective and requiring highly specialized approaches for successful separation.[5][6]

This guide addresses the most common questions and issues encountered during this process, providing both the "how" and the "why" behind each recommended technique.

Logical Workflow for Separation Method Selection

Before delving into specific protocols, it's crucial to select the appropriate strategy based on the required scale, purity, and available equipment. The following decision tree outlines a logical approach.

SeparationWorkflow Start Start: Mixture of cis/trans-1-Chloro-2-butene Scale What is the required scale? Start->Scale Purity What is the required purity? Scale->Purity  Large Scale (>10 g) Purity2 What is the required purity? Scale->Purity2 Small Scale (<10 g)   FracDist High-Efficiency Fractional Distillation Purity->FracDist Moderate Purity (e.g., 90-95%) PrepGC Preparative Gas Chromatography (Prep-GC) Purity->PrepGC High Purity (>98%) Purity2->PrepGC Highest Purity (>99%) Volatile Sample PrepHPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purity2->PrepHPLC High Purity (>98%) Non-Volatile Alternative Analysis Verify Purity (Analytical GC, NMR) FracDist->Analysis PrepGC->Analysis PrepHPLC->Analysis

Caption: Decision workflow for selecting a separation technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physical property differences between cis- and trans-1-Chloro-2-butene that can be exploited for separation?

A1: Understanding the subtle physicochemical differences between the isomers is the foundation of developing a separation strategy. The primary distinction lies in their molecular geometry.

  • cis-1-Chloro-2-butene: The C-Cl and C-CH3 groups are on the same side of the double bond. This arrangement results in a net molecular dipole moment, making the molecule polar.

  • trans-1-Chloro-2-butene: The C-Cl and C-CH3 groups are on opposite sides. The individual bond dipoles tend to cancel each other out, resulting in a much smaller molecular dipole moment, making it significantly less polar than the cis isomer.

This difference in polarity is the most critical property to exploit in chromatographic separations. While boiling points are very similar, a small difference does exist, which can be leveraged by fractional distillation.

Data Summary: Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerMixtureReference(s)
Boiling Point ~84.8 °C~84.1 °C84-86 °C[7][8]
Density (at 20°C) 0.9426 g/mL0.9295 g/mL0.923 g/mL[8][9]
Refractive Index (nD20) 1.43901.4350-1.4361.430[8][9]
Polarity More PolarLess Polar-Inferred from structure

Expert Insight: The higher polarity of the cis isomer will lead to stronger interactions with polar stationary phases in chromatography, resulting in longer retention times. This is the key principle behind both GC and HPLC separations.

Q2: Is fractional distillation a viable method for separating the isomers?

A2: Yes, but it is challenging and typically suitable for enrichment rather than achieving high purity (>99%). The boiling points of the isomers differ by less than 1°C.[8] According to the principles of distillation, separating liquids with boiling points closer than 25°C requires a fractionating column with a high number of theoretical plates.[10]

Causality: Each "theoretical plate" in a fractionating column represents one cycle of evaporation and condensation. A greater number of plates allows for a more efficient equilibrium between the ascending vapor and descending liquid (reflux), progressively enriching the vapor with the more volatile component (trans-1-chloro-2-butene, with the slightly lower boiling point).[10]

  • Apparatus Setup:

    • Assemble a distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux column (or a packed column with metal sponges or glass beads) of at least 50 cm in length, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Wrap the column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • Distillation Process:

    • Charge the round-bottom flask with the isomer mixture (no more than 2/3 full) and a magnetic stir bar or boiling chips.

    • Heat the flask gently using a heating mantle.

    • Establish a slow, steady distillation rate. A high reflux ratio (the ratio of condensate returning to the column versus condensate collected) is critical. Aim for a collection rate of 1-2 drops per second.

  • Fraction Collection:

    • Monitor the temperature at the distillation head closely. The first fraction will be enriched in the more volatile trans isomer.

    • Collect several small fractions and analyze each one by analytical Gas Chromatography (GC) or ¹H NMR to determine the isomeric ratio.

    • The later fractions will be enriched in the higher-boiling cis isomer.

  • Issue: Poor separation (isomeric ratio not changing significantly between fractions).

    • Cause: Insufficient number of theoretical plates or excessive heating rate.

    • Solution: Use a longer or more efficient packed column. Reduce the heating rate to increase the reflux ratio, allowing more time for equilibrium to be established within the column.

  • Issue: Temperature fluctuations at the distillation head.

    • Cause: Uneven boiling or heat loss from the column.

    • Solution: Ensure smooth boiling with adequate stirring. Improve the insulation around the column and head.

Q3: How can Preparative Gas Chromatography (Prep-GC) be used for high-purity separation?

A3: Preparative GC is arguably the most effective method for obtaining small quantities (<10 g) of highly pure (>99%) cis- and trans-1-Chloro-2-butene.[11] It operates on the same principles as analytical GC but uses larger columns and a collection system to recover the separated components.

Causality: The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically Helium or Nitrogen) and a liquid stationary phase coated on a solid support within the column. The more polar cis isomer will interact more strongly with a polar stationary phase, leading to a longer retention time and its elution after the less polar trans isomer.[12]

PrepGC cluster_0 Prep-GC System Injector Injector (Heated inlet) Column GC Column (e.g., Polar PEG phase) Injector->Column Splitter Outlet Splitter Column->Splitter Detector Detector (e.g., TCD) Splitter->Detector ~1% Trap1 Collection Trap 1 (trans isomer) Splitter->Trap1 ~99% Trap2 Collection Trap 2 (cis isomer) Splitter->Trap2 ~99% Vent Trap1->Vent Trap2->Vent

Caption: Workflow of a Preparative Gas Chromatography system.

  • Method Development (Analytical Scale):

    • Using an analytical GC, screen several columns to find the best separation. A polar stationary phase (e.g., Carbowax/PEG or a polar cyano-functionalized phase) is recommended.

    • Optimize the temperature program (e.g., start at 40°C, ramp to 100°C at 5°C/min) to achieve baseline separation of the two isomer peaks. The trans isomer should elute first.

  • Scale-Up to Preparative System:

    • Transfer the optimized method to the preparative GC system, which is equipped with a wider-bore column of the same stationary phase.

    • Set the injector and detector temperatures appropriately (e.g., 150°C).

    • Set the collection traps to a very low temperature (e.g., using a dry ice/acetone bath or liquid nitrogen) to efficiently condense the eluted compounds.

  • Automated Injections and Collection:

    • Program the instrument to automatically inject small aliquots (e.g., 10-100 µL) of the isomer mixture.

    • Set the collection timing based on the retention times determined during method development. The system will direct the column effluent to Trap 1 during the elution of the trans peak and to Trap 2 for the cis peak.

  • Recovery and Analysis:

    • After the run is complete, allow the traps to warm to room temperature and recover the purified liquid isomers.

    • Verify the purity of each collected fraction using analytical GC.

  • Issue: Low recovery of purified isomers.

    • Cause: Inefficient trapping.

    • Solution: Ensure the collection traps are sufficiently cold to condense the compounds. Check for leaks in the system post-splitter.

  • Issue: Cross-contamination of isomers in traps.

    • Cause: Incorrect collection timing or peak tailing leading to overlap.

    • Solution: Refine the collection windows. If peaks are broad, optimize the temperature program or carrier gas flow rate on the analytical scale before scaling up. Consider injecting smaller volumes to prevent column overload.

Q4: What HPLC methods are recommended for separating these isomers?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly if a preparative GC is unavailable. The separation relies on the polarity difference between the isomers.[13] Both normal-phase and reversed-phase HPLC can be effective.

Causality:

  • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/ethyl acetate). The more polar cis isomer will be retained more strongly, eluting after the trans isomer.

  • Reversed-Phase HPLC: Uses a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/water).[14] In this mode, the less polar trans isomer interacts more strongly with the stationary phase and is retained longer, eluting after the cis isomer. This is often the preferred starting point due to the stability and reproducibility of C18 columns.[15]

  • Column and Mobile Phase Selection:

    • Column: A standard C18 column is a good starting point. For challenging separations, specialized "shape-selective" columns can offer enhanced resolution.[4]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water.

  • Method Development (Analytical Scale):

    • Start with an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water) at a flow rate of 1 mL/min.

    • Inject a small amount of the mixture and monitor the elution using a UV detector (wavelength ~210 nm).

    • Adjust the mobile phase composition to optimize the resolution between the two peaks. Increasing the percentage of the organic solvent (acetonitrile) will decrease retention times.

    • The first peak to elute should be the more polar cis isomer, followed by the trans isomer.

  • Scale-Up to Preparative HPLC:

    • Once analytical separation is achieved, switch to a larger-diameter preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column size.

    • Collect the fractions corresponding to each peak as they elute from the detector.

  • Post-Processing:

    • Combine the fractions for each isomer.

    • Remove the mobile phase solvent via rotary evaporation to yield the purified isomer.

    • Confirm purity via analytical GC or NMR.

  • Issue: Co-elution or poor resolution of peaks.

    • Cause: Sub-optimal mobile phase composition or column choice.

    • Solution: Fine-tune the solvent ratio. A shallower gradient or a lower percentage of organic modifier will increase retention and may improve resolution. Try a different organic solvent (e.g., methanol instead of acetonitrile). Consider a different column with alternative selectivity.[16]

  • Issue: Broad peak shape.

    • Cause: Column overload or secondary interactions.

    • Solution: Reduce the injection volume. Ensure the sample is fully dissolved in the mobile phase before injection.

References

  • RSC Publishing. (2020). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillar[17]arene. Available at:

  • Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
  • Vedantu. How can cis and trans isomers be separated class 12 chemistry CBSE.
  • Chromatography Forum. (2014). Separation of cis/trans isomers.
  • PubMed. (n.d.). Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K.
  • Google Patents. (1962). US3055954A - Process for the preparation of this compound.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
  • Google Patents. (2002). US20020019521A1 - Separation of olefinic isomers.
  • LCGC International. Shape Selectivity in Reversed-Phase Liquid Chromatography.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • ChemicalBook. This compound | 591-97-9.
  • NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • Guidechem. This compound 591-97-9 wiki.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • PubChem. (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923.
  • Sigma-Aldrich. Crotyl chloride, predominantly trans this compound.
  • Wikipedia. Crotyl chloride.
  • Anonymous. This compound.
  • ResearchGate. (2025). Preparative Gas Chromatography and Its Applications.
  • Quora. (2023). Which one is more reactive among cis butene and trans butene?.
  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
  • Thermo Fisher Scientific. GC-MS Sample Preparation.
  • Chemistry LibreTexts. (2019). 2.2: Cis-Trans Isomers (Geometric Isomers).
  • YouTube. (2023). Draw the cis and trans isomers of but-2-ene.

Sources

Common side reactions in Grignard reactions with 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Optimizing Nucleophilic Substitution of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the nucleophilic substitution of 1-chloro-2-butene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Section 1: Understanding the Substrate and Potential Reaction Pathways

This compound is an allylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent double bond to stabilize either the transition state in an SN2 reaction or the carbocation intermediate in an SN1 reaction.[1] Consequently, this compound can undergo substitution via multiple pathways, including SN1, SN2, and the allylic rearrangement-associated SN1' and SN2' mechanisms. The predominant pathway is highly dependent on the reaction conditions.[2]

FAQ 1: Why am I getting a mixture of products, specifically 3-substituted-1-butene and 1-substituted-2-butene?

This is a classic issue of regioselectivity in allylic systems.[3] The formation of two constitutional isomers arises from the nucleophile attacking at two different electrophilic carbon centers.

  • Direct Substitution (SN2): The nucleophile attacks the carbon directly bonded to the chlorine atom (C1), leading to the "normal" substitution product, 1-substituted-2-butene. This proceeds via a backside attack.[4]

  • Allylic Rearrangement (SN2'): The nucleophile attacks the carbon at the other end of the double bond (C3). This causes a shift of the double bond and expulsion of the leaving group, resulting in the "rearranged" product, 3-substituted-1-butene.

The ratio of these products is influenced by several factors, which we will explore in the following sections.

Section 2: Troubleshooting Guide - Common Issues and Solutions

Issue 1: Low Reaction Yield

A low yield can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.

Q1: My reaction is sluggish and gives a poor yield. How can I increase the reaction rate?

A1: Optimizing for a Faster Reaction:

  • Choice of Nucleophile: A stronger nucleophile will generally lead to a faster reaction, particularly for the SN2 pathway.[5] Nucleophilicity generally increases with basicity. For instance, an alkoxide (RO⁻) is a stronger nucleophile than its corresponding alcohol (ROH).

  • Leaving Group Ability: While you are starting with this compound, converting the chloride to a better leaving group can significantly enhance the reaction rate. For example, you could first perform a Finkelstein reaction using sodium iodide in acetone to generate the more reactive 1-iodo-2-butene in situ. Iodide is an excellent leaving group.[6]

  • Temperature: Increasing the reaction temperature will generally increase the rate of both substitution and elimination reactions. However, this must be done with caution as it can also lead to undesired side products.

Q2: I am observing significant amounts of elimination products (dienes). How can I minimize this?

A2: Suppressing Elimination Reactions:

Elimination (E2) is a common competing reaction, especially with strong, sterically hindered bases.[7]

  • Nucleophile Choice: To favor substitution over elimination, use a strong, but less sterically hindered nucleophile. For example, acetate is a good nucleophile that is less prone to causing elimination compared to a bulky base like potassium tert-butoxide.[8]

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent: The choice of solvent can also play a role. Aprotic solvents are generally preferred for SN2 reactions.

Issue 2: Poor Regioselectivity (Mixture of 1-substituted-2-butene and 3-substituted-1-butene)

Controlling where the nucleophile attacks is a key challenge in allylic substitutions.

Q1: How can I favor the formation of the direct substitution product (1-substituted-2-butene)?

A1: Promoting the SN2 Pathway:

To favor the direct substitution product, you want to create conditions that promote the SN2 mechanism.

  • Solvent: Use a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents solvate the cation but not the nucleophile, making the nucleophile more reactive.[9]

  • Nucleophile: A strong, unhindered nucleophile will favor the SN2 pathway.[10]

  • Substrate: Since this compound is a primary allylic halide, it is already well-suited for SN2 reactions due to minimal steric hindrance at the reaction center.[11]

Q2: How can I favor the formation of the rearranged product (3-substituted-1-butene)?

A2: Promoting SN1 or SN2' Pathways:

The rearranged product can be favored under conditions that promote either an SN1 or SN2' mechanism.

  • Solvent: Polar protic solvents like water, ethanol, or acetic acid favor the SN1 pathway by stabilizing the intermediate allylic carbocation.

  • Weak Nucleophile: A weak nucleophile will favor the SN1 mechanism.[2] The reaction between this compound and ethanol, for instance, proceeds through an SN1 pathway to give a mixture of products.[12]

  • Sterically Hindered Nucleophile: A bulky nucleophile may favor attack at the less sterically hindered terminal carbon of the allyl system (SN2' pathway).

Factor Favors SN2 (Direct Substitution) Favors SN1/SN2' (Rearranged Product)
Nucleophile Strong, unhindered (e.g., CN⁻, I⁻)Weak (e.g., H₂O, ROH) or bulky
Solvent Polar aprotic (e.g., Acetone, DMSO)Polar protic (e.g., Ethanol, Water)
Substrate Primary (less substituted)Tertiary (more substituted)
Leaving Group Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻)Excellent leaving group

Section 3: Experimental Protocols and Data

Protocol 1: Synthesis of 3-Buten-1-ol via SN2 Reaction

This protocol aims to favor the direct substitution product.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve sodium hydroxide in a minimal amount of water.

  • Add a solution of this compound in acetone to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain 3-buten-1-ol.

Visualization of Reaction Pathways

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway start_sn2 This compound + Nu⁻ ts_sn2 [Transition State] start_sn2->ts_sn2 Backside Attack prod_sn2 1-Substituted-2-butene ts_sn2->prod_sn2 start_sn1 This compound carbocation Allylic Carbocation (Resonance Stabilized) start_sn1->carbocation Loss of Cl⁻ prod1_sn1 1-Substituted-2-butene carbocation->prod1_sn1 Nu⁻ attack at C1 prod2_sn1 3-Substituted-1-butene carbocation->prod2_sn1 Nu⁻ attack at C3 Troubleshooting_Workflow start Low Yield or Incorrect Product Ratio check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions low_yield Low Yield? check_conditions->low_yield wrong_ratio Incorrect Product Ratio? low_yield->wrong_ratio No increase_temp Increase Temperature (with caution) low_yield->increase_temp Yes favor_sn2 Favor Direct (SN2)? wrong_ratio->favor_sn2 Yes favor_sn1 Favor Rearranged (SN1/SN2')? wrong_ratio->favor_sn1 No stronger_nu Use Stronger Nucleophile increase_temp->stronger_nu better_lg Improve Leaving Group (e.g., Finkelstein) stronger_nu->better_lg polar_aprotic Use Polar Aprotic Solvent (Acetone, DMSO) favor_sn2->polar_aprotic Yes polar_protic Use Polar Protic Solvent (EtOH, H2O) favor_sn1->polar_protic strong_unhindered_nu Use Strong, Unhindered Nucleophile polar_aprotic->strong_unhindered_nu weak_nu Use Weak Nucleophile polar_protic->weak_nu

Caption: A decision tree for troubleshooting common issues.

References

  • Vertex AI Search. (n.d.). Halogenalkanes and nucleophilic substitution.
  • Homework.Study.com. (n.d.). Identify all products of the reaction between this compound and ethanol. Would the reaction....
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d | PDF.
  • Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. r/OrganicChemistry.
  • YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.
  • Brainly. (2025, April 28). Why does this compound react faster than 1-chlorobutane in Sn2 reactions?.
  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • Chemguide. (n.d.). What is nucleophilic substitution?.
  • Chemistry Stack Exchange. (2020, August 19). Nucleophilic allylic substitution via SN2 [closed].
  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • Pearson. (n.d.). Draw the substitution and elimination products for the following reactions, showing the configuration of each product.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Google Patents. (n.d.). CN102295530B - Synthetic method of 3-buten-1-ol.
  • ResearchGate. (n.d.). a) Nucleophilic substitution of allylic halides and their allylic.... [Download Scientific Diagram].
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Chemistry LibreTexts. (2021, March 5). 8: Nucleophilic Substitution and Elimination Reactions.
  • LookChem. (n.d.). 3-Buten-1-ol.
  • ACS Publications. (2022, June 24). SN2 versus SN2′ Competition. The Journal of Organic Chemistry.
  • YouTube. (2020, November 2). Allylic Halogenation and Substitution. Organic Chemistry Lessons.
  • Course Hero. (2025, May 1). [Chemistry] Hydrolysis of -chloro-1-butene gives racemic 3 -buten-2-ol in addition to 2.
  • Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
  • YouTube. (2021, February 24). SN2 Reaction Mechanisms.
  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
  • Quora. (2017, July 5). How is 1-chlorobutane converted into butane-1-ol?.

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Preventing polymerization of 1-Chloro-2-butene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-2-butene (Crotyl Chloride). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, we address common concerns, provide in-depth explanations for storage protocols, and offer troubleshooting advice for potential issues.

Introduction: The Nuance of "Stability"

While many standard Safety Data Sheets (SDS) state that hazardous polymerization of this compound does not occur, this can be misleading in a research context.[1] The term "hazardous polymerization" typically refers to a rapid, uncontrolled, and highly exothermic reaction. However, allylic monomers like this compound can undergo a slow, free-radical polymerization, especially under suboptimal storage conditions.[2] This process, often described as degradative chain transfer, leads to the formation of low molecular weight oligomers and polymers.[2] Over time, this degradation can significantly impact the purity and reactivity of the reagent, leading to inconsistent experimental results.

This guide provides the necessary protocols and scientific background to effectively prevent this degradation and maintain the quality of your this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing increased viscosity or containing solid precipitates?

This is a classic sign of unwanted polymerization. Even though it might not be a runaway reaction, the gradual formation of oligomers will increase the viscosity of the liquid and can eventually lead to the formation of solid polymeric material. This is typically initiated by free radicals, which can be generated by exposure to light, heat, or the presence of peroxides.

Q2: The SDS says hazardous polymerization doesn't occur. Why am I seeing polymerization?

As mentioned in the introduction, the discrepancy lies in the definition of "hazardous." The polymerization of allylic chlorides is often a slow, self-limiting process due to a phenomenon called "degradative chain transfer," where a growing polymer chain reacts with a monomer molecule to terminate the chain.[2] While this prevents a violent, exothermic event, it still consumes your monomer and contaminates the product, which is a significant issue for high-purity applications.

Q3: What are the ideal storage conditions for this compound?

To minimize the risk of degradation, this compound should be stored under the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2 to 8°CReduces the rate of potential degradation reactions and peroxide formation.
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of peroxides, which are potent initiators of free-radical polymerization.
Light Amber glass bottle/darknessUV light can provide the energy to initiate free-radical formation.
Container Tightly sealed, appropriate materialPrevents contamination by moisture and air, and ensures compatibility with the chemical.

Q4: Should I use a polymerization inhibitor? If so, which one?

Yes, for long-term storage or if the material is of high purity, using an inhibitor is highly recommended. The most common and effective inhibitors for unsaturated monomers are phenolic compounds and catechols.

InhibitorTypical ConcentrationMechanism of Action
4-tert-Butylcatechol (TBC) 50-200 ppmExcellent free-radical scavenger, particularly effective in the presence of oxygen.[3][4][5]
Hydroquinone (HQ) 100-250 ppmReacts with peroxy-free radicals to form stable compounds, requires oxygen to be effective.[6][7]

Note: Always consult the Certificate of Analysis for your specific lot of this compound to see if an inhibitor is already present.

Troubleshooting Guide

Issue: Observed Haze, Increased Viscosity, or Solid Formation

This indicates that polymerization has begun. The material is likely no longer suitable for experiments where high purity is required.

Workflow for Handling Polymerized this compound:

G cluster_0 Troubleshooting Polymerization observe Observe increased viscosity, haze, or solids. confirm Confirm polymerization has occurred. observe->confirm quarantine Quarantine the material. Do not use in experiments. confirm->quarantine check_storage Review storage conditions: - Temperature - Light exposure - Inert atmosphere quarantine->check_storage check_inhibitor Check Certificate of Analysis for initial inhibitor presence. quarantine->check_inhibitor dispose Dispose of the material according to institutional safety guidelines. check_storage->dispose check_inhibitor->dispose new_material Procure fresh this compound. dispose->new_material implement_protocol Implement strict storage and inhibitor protocol for new material. new_material->implement_protocol

Caption: Troubleshooting workflow for polymerized this compound.

Experimental Protocols

Protocol 1: Safe Storage of this compound
  • Procurement: Upon receiving this compound, immediately check the Certificate of Analysis to confirm its purity and to see if a polymerization inhibitor has been added by the manufacturer.

  • Inhibitor Addition (if necessary): If no inhibitor is present and the material will be stored for more than a few weeks, add an inhibitor.

    • Prepare a stock solution of 4-tert-Butylcatechol (TBC) in a compatible, dry solvent (e.g., a small amount of the this compound itself or dry diethyl ether).

    • Add the stock solution to the bulk this compound to achieve a final concentration of 100 ppm.

    • Thoroughly mix the solution.

  • Inert Atmosphere: Purge the headspace of the storage bottle with a gentle stream of dry nitrogen or argon for several minutes to displace any oxygen.

  • Sealing: Securely seal the container. For bottles with screw caps, using PTFE tape can ensure a tight seal. For Sure/Seal™ bottles, ensure the septum is in good condition.

  • Refrigeration: Place the sealed container in a refrigerator designated for chemical storage at a temperature between 2 and 8°C.

  • Light Protection: Ensure the storage location is dark. If the original container is not amber glass, place it inside a secondary container that blocks light.

  • Log Sheet: Maintain a log sheet for the container, noting the date of receipt, date opened, and any inhibitor added.

Visualizing the Mechanism: Polymerization and Inhibition

The following diagram illustrates the simplified mechanism of free-radical polymerization and how an inhibitor like hydroquinone intervenes.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_inhibition 3. Inhibition initiator Initiator (e.g., Peroxide) radical Free Radical (R•) initiator->radical Heat, Light growing_chain Growing Polymer Chain (P•) radical->growing_chain + Monomer monomer This compound polymer Longer Polymer Chain growing_chain->polymer + Monomer growing_chain_inhib Growing Polymer Chain (P•) inhibitor Inhibitor (e.g., Hydroquinone) stable_radical Stable, Non-reactive Radical inhibitor->stable_radical + Growing Chain (P•) growing_chain_inhib->inhibitor

Caption: Simplified mechanism of polymerization and inhibition.

References

  • Murahashi, S., Nozakura, S., & Hatada, K. (1961). Polymerization of Allyl Chloride by Ziegler's Catalyst. Bulletin of the Chemical Society of Japan, 34(5), 631-635. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Retrieved from [Link]

  • Cannell, P. H. (1950). U.S. Patent No. 2,533,425. Washington, DC: U.S.
  • Google Patents. (n.d.). Process for the preparation of this compound.
  • National Center for Biotechnology Information. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Process for polymerization of allylic compounds.
  • Chegg.com. (2020). Solved 3. a) Free-radical polymerization of. Retrieved from [Link]

  • Connect Chemicals. (n.d.). 4-tert Butyl-pyro-catechol (TBC; solid and methanol solution). Retrieved from [Link]

  • American Chemical Society. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Polymerization of 1-chloro-2-phenylacetylene by cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts: is it a coordination–insertion mechanism?. Polymer Chemistry. Retrieved from [Link]

  • American Chemical Society. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (1997). Chloroprene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Retrieved from [Link]

  • University of Massachusetts Boston. (2005). Chem 502--Assignment 2. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene. Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization inhibitor for vinyl-containing materials.
  • Journal of the American Chemical Society. (1966). Reactions of aliphatic halides with solutions of alkali metals in liquid.... Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization inhibitor of 1,3-butadiene and method for preventing....
  • University of California, Santa Barbara. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Environmental Health & Safety. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Sample Exam # 5 with SOLUTIONS. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Polymer Synthesis: Cationic. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-tert-Butylcatechol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed Central. Retrieved from [Link]

  • Brainly.com. (2023). [FREE] this compound undergoes hydrolysis in warm water to give a mixture of allylic alcohols. Propose a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Retrieved from [Link]

  • American Society for Microbiology. (2002). Genetic and Functional Analysis of the tbc Operons for Catabolism of Alkyl- and Chloroaromatic Compounds inBurkholderia sp. Strain JS150. ASM Journals. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-chloro-2-butene (crotyl chloride). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will address common challenges, explain the underlying chemical principles, and offer robust protocols to enhance yield and purity.

The synthesis of this compound, a valuable intermediate in organic synthesis, is primarily achieved through the hydrochlorination of 1,3-butadiene.[1][2] This reaction is a classic example of kinetic versus thermodynamic control, where reaction conditions critically determine the product distribution between the desired 1,4-adduct (this compound) and the isomeric 1,2-adduct (3-chloro-1-butene).[1][3] This guide provides the expertise to navigate this synthesis effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yields are consistently low, or I am isolating the wrong isomer, 3-chloro-1-butene.

A1: This is the most common challenge and directly relates to the principles of kinetic vs. thermodynamic control.

  • Causality: The reaction of 1,3-butadiene with HCl proceeds via a resonance-stabilized allylic carbocation intermediate.[3][4] At low temperatures, the reaction is under kinetic control, favoring the faster-forming product, 3-chloro-1-butene (1,2-addition product). To obtain the more stable, conjugated this compound (1,4-addition product), the reaction must be under thermodynamic control.[1][3]

  • Corrective Actions:

    • Increase Reaction Temperature: Thermodynamic equilibrium is favored at higher temperatures. Running the reaction in a range of 45°C to 75°C will promote the isomerization of the kinetic product to the more stable thermodynamic product.[2]

    • Extend Reaction Time: Achieving thermodynamic equilibrium requires sufficient time. A reaction time of several hours (e.g., 6 hours or more) after the addition of reagents is often necessary to ensure the conversion is maximized.[2]

    • Catalyst Use: The presence of a catalyst, such as cuprous chloride (CuCl), can facilitate the reaction.[2]

    • Strategic Addition of 3-chloro-1-butene: A patented process demonstrates that including a controlled amount of 3-chloro-1-butene in the initial reaction mixture can paradoxically drive the equilibrium towards a higher yield of this compound.[2] The suggested mole ratio of 3-chloro-1-butene to 1,3-butadiene is between 1:2 and 1:4.[2]

Q2: I am observing significant formation of a viscous, tar-like substance in my reaction flask.

A2: This indicates polymerization of the starting material or products.

  • Causality: 1,3-butadiene is a monomer that can readily undergo polymerization, especially under the acidic conditions of the hydrochlorination reaction. The allylic chloride products are also reactive and can contribute to oligomerization.

  • Corrective Actions:

    • Strict Temperature Control: Avoid excessive temperatures (above 100°C) which can accelerate polymerization. Maintain the reaction within the recommended range (45-75°C).[2]

    • Use of an Appropriate Solvent: Conducting the reaction in a suitable solvent, such as glacial acetic acid, can help to control the reaction medium and dissipate heat.[2]

    • Ensure Purity of Reagents: Impurities in the 1,3-butadiene can sometimes initiate polymerization. Use a grade of appropriate purity for your synthesis.

Q3: I am struggling to purify my this compound product from the reaction mixture.

A3: Effective purification requires a two-stage approach: a chemical workup followed by physical separation.

  • Causality: The crude product contains the desired this compound, the isomeric 3-chloro-1-butene, unreacted starting materials, the acid catalyst, and solvent. Distilling an acidic mixture can lead to decomposition.

  • Corrective Actions:

    • Neutralizing Wash: Before distillation, it is critical to quench the reaction with water and perform a wash with a mild aqueous base, such as a 5% sodium carbonate or sodium bicarbonate solution.[2] This neutralizes residual HCl and any acidic catalyst, preventing degradation of the product during heating.

    • Fractional Distillation: The isomers have distinct boiling points, which allows for separation by fractional distillation.

      • 3-chloro-1-butene: ~63°C

      • This compound: ~84-85°C[2] Use an efficient distillation column to achieve a clean separation. Collect the fraction boiling in the 83-86°C range.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from 1,3-butadiene?

A1: The reaction is an electrophilic addition.[5][6]

  • Protonation: The first step involves the protonation of one of the double bonds in 1,3-butadiene by HCl. The proton adds to a terminal carbon (C1), which results in the formation of a resonance-stabilized secondary allylic carbocation.[3][4]

  • Nucleophilic Attack: This carbocation has positive charge density distributed across both C2 and C4. The chloride ion (Cl-) can attack either position.

    • Attack at C2 results in the 1,2-addition product, 3-chloro-1-butene.

    • Attack at C4 results in the 1,4-addition product, this compound.[3]

The interplay between these two pathways is governed by the reaction conditions.

Q2: How does temperature precisely control the product distribution?

A2: Temperature dictates whether the reaction is under kinetic or thermodynamic control.[1][3]

  • Kinetic Control (Low Temperature): The transition state leading to the 1,2-adduct has a lower activation energy, meaning it forms faster. At low temperatures, most molecules have enough energy to overcome this lower barrier but not the higher one for the 1,4-adduct. The product ratio is determined by the relative rates of formation.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reactions become reversible. Although the 1,2-adduct still forms faster, there is enough energy for it to revert to the carbocation intermediate. Over time, the reaction mixture equilibrates to favor the most thermodynamically stable product, which is the 1,4-adduct (this compound), due to its more substituted internal double bond.[1]

Q3: What are the best analytical techniques to characterize the product mixture?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography (GC): This is the most effective method for separating and quantifying the ratio of this compound and 3-chloro-1-butene in the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers based on their unique chemical shifts and coupling constants.[1][7]

  • Infrared (IR) Spectroscopy: IR can identify key functional groups, such as the C=C stretch (~1650 cm⁻¹) and the C-Cl stretch (~610–650 cm⁻¹).[1]

Q4: What are the key safety precautions when performing this synthesis?

A4: This synthesis involves several hazardous materials.

  • 1,3-Butadiene: An extremely flammable gas and a potential carcinogen. It should be handled in a well-ventilated fume hood, and all sources of ignition must be eliminated.[8]

  • Hydrogen Chloride (HCl): A corrosive gas or solution. Avoid inhalation and contact with skin and eyes.[8]

  • Chlorinated Products: this compound and its isomer are flammable, volatile, and toxic liquids. Handle with appropriate chemical-resistant gloves and eye protection.[8][9]

  • General Precautions: Always work in a properly functioning fume hood. Ensure that all glassware is properly secured. Use explosion-proof equipment and ground containers to prevent static discharge.[8][9] Have appropriate spill control materials and fire extinguishing equipment readily available.

Q5: Are there alternative or "greener" synthesis methods available?

A5: Yes, research is ongoing to develop more environmentally friendly routes.

  • Alternative Reagents: One method involves the chlorination of crotonyl alcohol using reagents like triphenylphosphine and oxalyl dichloride.[10] This avoids the use of gaseous 1,3-butadiene.

  • Advanced Catalysis: Novel protocols using ionic liquids or zeolite catalysts have been reported to improve yields and reduce byproducts compared to traditional methods.[1] Phase-transfer catalysis can also be explored to enhance reaction rates and simplify workup procedures in related synthetic applications.[11][12]

Data Presentation: Influence of Reaction Conditions

The following table summarizes the expected qualitative and quantitative outcomes based on reaction conditions, as derived from the principles of kinetic and thermodynamic control.

ParameterConditionPrimary ProductProduct Ratio (1,4:1,2)Rationale
Temperature Low (~0°C)3-chloro-1-buteneLow (e.g., 20:80)Kinetic Control[3]
High (~60°C)This compoundHigh (e.g., 80:20)Thermodynamic Control[1][3]
Reaction Time Short3-chloro-1-buteneLowFavors faster-forming kinetic product.
LongThis compoundHighAllows for equilibration to the thermodynamic product.[1]
Catalyst NoneSlower reactionModerateUncatalyzed reaction is slow.
CuClFaster reactionHighCatalyst can accelerate equilibration.[2]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is adapted from a demonstrated industrial process designed to maximize the yield of the thermodynamic product.[2]

Materials:

  • 1,3-Butadiene (37 moles)

  • Hydrogen Chloride (37 moles)

  • 3-chloro-1-butene (10.7 moles)

  • Glacial Acetic Acid (227 moles)

  • Cuprous Chloride (CuCl) (0.8 mole)

  • Water

  • 5% Sodium Carbonate solution

  • Glass-lined autoclave or appropriately rated pressure vessel with agitation

Procedure:

  • Reactor Setup: Charge the glass-lined autoclave with glacial acetic acid and cuprous chloride.

  • Initial Charge: With agitation, charge the reactor with hydrogen chloride.

  • Isomer Addition: Add the specified amount of 3-chloro-1-butene to the mixture.

  • Butadiene Feed: Over a period of one hour, carefully feed the 1,3-butadiene into the reactor.

  • Reaction: Maintain the mixture at a temperature of 60°C and a pressure of 60-70 p.s.i.g. for 6 hours with continuous agitation.

  • Quenching: After 6 hours, discontinue heating and cool the reactor. Carefully introduce water (approx. 900g for this scale) to the autoclave, which will cause the formation of two layers.

  • Phase Separation: Separate the lower aqueous layer from the upper organic layer containing the product.

  • Washing: Wash the organic layer successively with:

    • An equal volume of water.

    • An equal volume of 5% aqueous sodium carbonate solution (to neutralize acid).

    • A final equal volume of water. Separate the aqueous layer after each wash.

  • Purification: Purify the crude organic product via fractional distillation at atmospheric pressure. Collect the fraction boiling at 83-86°C, which is the this compound product.

Visualization of Reaction Mechanism

The following diagram illustrates the key steps in the hydrochlorination of 1,3-butadiene, highlighting the formation of the common resonance-stabilized allylic carbocation intermediate that leads to both the kinetic and thermodynamic products.

ReactionMechanism Hydrochlorination of 1,3-Butadiene Butadiene 1,3-Butadiene Carbocation1 Secondary Carbocation (C2+) Butadiene->Carbocation1 + H⁺ HCl HCl Carbocation2 Primary Carbocation (C4+) Carbocation1->Carbocation2 Product12 3-Chloro-1-butene (1,2-Adduct - Kinetic) Carbocation1->Product12 + Cl⁻ (Low Temp) Product14 This compound (1,4-Adduct - Thermodynamic) Carbocation2->Product14 + Cl⁻ (High Temp)

Caption: Reaction mechanism for 1,2- and 1,4-addition of HCl to 1,3-butadiene.

References

  • Montagna, A. E., & Hess, L. G. (1962). U.S. Patent No. 3,055,954. Washington, DC: U.S. Patent and Trademark Office.
  • Chegg. (2020). Solved For this assignment, the target compound that you | Chegg.com. Retrieved from [Link]

  • Quora. (2019). How to synthesise 1,3-butadiene from butane. Retrieved from [Link]

  • Study.com. (n.d.). Draw the structures of the three different products that from when 1,3-butadiene reacts with 1 equivalent of HCl at low temperature. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II. Retrieved from [Link]

  • Allen. (n.d.). The major product obtained in the reaction of 1,3-Butadiene with HCl (1 mole) at a higher temperature (100^(@)C or above ) is. Retrieved from [Link]

  • YouTube. (2020). For the reaction of one equivalent of hcl with butadiene. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Farhat, M. F., et al. (2018). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

Sources

Technical Support Center: Pd-Catalyzed Allylation with 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Optimization Guide for Crotyl Chloride Substrates Last Updated: February 1, 2026[1]

Introduction

This guide addresses the specific challenges of using 1-Chloro-2-butene (Crotyl Chloride) in Palladium-catalyzed allylic substitution (Tsuji-Trost) and cross-coupling reactions. While crotyl chloride is a cost-effective and versatile electrophile, it presents distinct challenges compared to its bromide or acetate counterparts: lower reactivity toward oxidative addition and complex regioselectivity profiles .[1]

This document is structured to troubleshoot these specific failure modes.

Part 1: The Mechanistic Grounding

Why your starting material purity regarding isomers usually doesn't matter.

User Query: "My bottle of this compound contains significant amounts of 3-chloro-1-butene. Do I need to distill it?"

Technical Insight: Generally, no .[1] Under standard Palladium(0) catalysis, both this compound (linear) and 3-chloro-1-butene (branched) undergo oxidative addition to form the same thermodynamic


-allyl palladium intermediate.[1] The product distribution is determined by the site of nucleophilic attack on this intermediate, not by the initial isomer ratio of the starting material. This phenomenon relies on the rapid 

-

-

isomerization mechanism (Curtin-Hammett kinetics).
Visualizing the Convergence

PiAllylConvergence SM_Linear This compound (Linear SM) Pd_Complex Pd(u03B7u00B3-crotyl)(L)n (Common Intermediate) SM_Linear->Pd_Complex Oxidative Addition SM_Branched 3-Chloro-1-butene (Branched SM) SM_Branched->Pd_Complex Oxidative Addition Prod_Linear Linear Product (Thermodynamic) Pd_Complex->Prod_Linear Attack at C1 (Sterics/Soft Nu) Prod_Branched Branched Product (Kinetic/Ligand Controlled) Pd_Complex->Prod_Branched Attack at C3 (Electronic/Hard Nu)

Figure 1: Mechanistic convergence of crotyl chloride isomers to a common electrophilic intermediate.

Part 2: Troubleshooting Modules

Module A: Regioselectivity (Linear vs. Branched)

Issue: I am getting a mixture of linear (n) and branched (iso) products, or the wrong isomer entirely.

The regioselectivity is governed by the Hard/Soft Acid-Base (HSAB) nature of the nucleophile and the steric environment of the ligand.

FactorLinear Product (C1 Attack)Branched Product (C3 Attack)
Nucleophile Type Soft Nucleophiles (Malonates, Amines, Phenols).[1] Attack occurs at the less hindered carbon.[2]Hard Nucleophiles (Grignards, Zincates).[1] Attack occurs at the metal, followed by reductive elimination at the substituted carbon.[3]
Ligand Effect Standard Phosphines (e.g., PPh3, dppe).[1] Steric bulk directs incoming nucleophile to the open terminus.Specific Chiral/Electronic Ligands (e.g., P-O ligands, Trost Ligands) or switching to Iridium/Molybdenum catalysts.[1]
Leaving Group Chloride (Less specific influence than ligand).[1]Carbonates/Acetates (Memory effects possible, but less relevant for chlorides).[1]

Corrective Actions:

  • For Linear Selectivity (Target):

    • Use Soft Nucleophiles (pKa < 25).[3]

    • Use Triphenylphosphine (PPh3) or dppe .

    • Solvent: THF or Dioxane.

    • Why: The nucleophile attacks the

      
      -allyl face opposite the palladium (outer-sphere). Sterics dictate attack at the terminal carbon.
      
  • For Branched Selectivity (Target):

    • Challenge: Difficult with Pd/Crotyl Chloride and soft nucleophiles.

    • Strategy 1 (Ligand): Use bulky monodentate ligands or P,N-ligands that electronically differentiate the allyl termini.[1]

    • Strategy 2 (Metal Switch): If Pd fails, switch to Iridium (Ir) catalysis.[1] Ir-catalyzed allylation is famously branched-selective due to the formation of a different metallacycle intermediate.

    • Strategy 3 (Hard Nu): If using organometallics (Hard Nu), transmetallation occurs first.[1] The reductive elimination usually couples the nucleophile to the carbon bound to the Pd, favoring the branched product if the equilibrium favors the more substituted

      
      -allyl species.
      
Module B: Low Reactivity (The Chloride Problem)

Issue: The reaction is stalled or requires excessive heating. Bromides worked fine, but Chloride is sluggish.[1]

Root Cause: The C-Cl bond is stronger than C-Br or C-OAc. Oxidative addition is often the Rate-Determining Step (RDS) for crotyl chloride, especially with electron-rich ligands.[1]

Protocol: The Finkelstein Activation Add a soluble iodide source to generate in situ crotyl iodide, which undergoes oxidative addition much faster.[1]

Step-by-Step Optimization:

  • Catalyst Loading: Ensure Pd loading is 2-5 mol%.

  • Additive: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) .

    • Mechanism:[1][3][4][5][6][7]

      
      . The Pd(0) inserts rapidly into R-I.
      
  • Solvent: Switch to DMF or DMSO if solubility permits (stabilizes the charged intermediate), or stick to THF with TBAI.

  • Temperature: Crotyl chloride may require 40–60°C, whereas bromides run at RT.[1]

Module C: Stereocontrol (E/Z Selectivity)

Issue: The linear product is a mixture of E and Z isomers.

Technical Insight: The geometry of the product depends on the syn vs anti conformation of the


-allyl complex.
  • Thermodynamic Preference: The syn-isomer (substituents in the plane) is more stable and leads to the (E)-alkene .

  • Kinetic Trap: The anti-isomer leads to the (Z)-alkene .

Corrective Actions:

  • To favor (E)-alkene: Increase steric bulk on the ligand (e.g., switch from PPh3 to P(o-tol)3 ).[1] Bulky ligands destabilize the anti

    
    -allyl complex, forcing isomerization to the syn form before nucleophilic attack.[1]
    
  • Reaction Time: Allow the

    
    -allyl species to equilibrate. Fast reactions with highly reactive nucleophiles may trap the kinetic anti isomer.
    

Part 3: Experimental Protocol (Standardized)

Protocol: Pd-Catalyzed Allylation of Dimethyl Malonate with Crotyl Chloride Use this baseline to validate your catalyst system.

Reagents:

  • This compound (1.0 equiv) [Handle in Fume Hood - Lachrymator][1]

  • Dimethyl Malonate (1.2 equiv)[1]

  • Base: NaH (1.2 equiv) or BSA/KOAc (mild conditions)[1]

  • Catalyst: Pd2(dba)3 (2.5 mol%) + dppe (5.0 mol%)[1]

  • Solvent: Anhydrous THF (0.2 M)

Workflow:

  • Nucleophile Generation: In a flame-dried flask, suspend NaH in THF at 0°C. Add Dimethyl Malonate dropwise. Stir 30 min until H2 evolution ceases.

  • Catalyst Pre-formation: In a separate vial, mix Pd2(dba)3 and dppe in THF. Stir for 15 min under Argon (solution turns yellow/orange).

  • Reaction: Cannulate the catalyst solution into the enolate solution.

  • Addition: Add this compound dropwise.

    • Note: If reactivity is low, add 10 mol% TBAI at this stage.[1]

  • Monitoring: Heat to 50°C. Monitor by TLC/GC.

    • Endpoint: Disappearance of crotyl chloride.

  • Workup: Quench with sat. NH4Cl.[8] Extract with Et2O.

Part 4: Decision Tree & Safety

Troubleshooting Logic Flow

TroubleshootingFlow Start Problem Identified Decision1 Low Conversion? Start->Decision1 Decision2 Wrong Regioisomer? Decision1->Decision2 No Action1 Add 10% TBAI (Finkelstein) Decision1->Action1 Yes Action3 Check Nucleophile (Hard vs Soft) Decision2->Action3 Yes Action2 Increase Temp (40-60°C) Action1->Action2 Still Slow Action4 Switch Ligand (Sterics) Action3->Action4 Optimized Action5 Switch Metal (Try Ir or Mo) Action4->Action5 Fails

Figure 2: Logical decision path for optimizing reaction outcomes.

Safety & Handling (Crotyl Chloride)
  • Lachrymator: this compound is a potent tear gas. Always handle in a functioning fume hood.

  • Volatility: Boiling point is ~84°C, but it has high vapor pressure.[1] Keep cold when not in use.[8]

  • Corrosivity: Hydrolyzes to form HCl. Ensure solvents are anhydrous to prevent equipment corrosion and catalyst poisoning.

References

  • Tsuji, J. (1986).[1] Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.[9] [1]

  • Trost, B. M., & Van Vranken, D. L. (1996).[1][3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[1] [1]

  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011).[1] Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. Chemical Reviews, 111(3), 1846–1913.[1] [1]

  • Fisher Scientific. (2021). Safety Data Sheet: Crotyl Chloride. [1]

Sources

Safe handling and disposal of 1-Chloro-2-butene waste

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-2-butene

A Senior Application Scientist's Guide to Safe Handling and Waste Management

Welcome to the technical support center for this compound (Crotyl Chloride). This guide is designed for our partners in research, science, and drug development. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and provide you with the causal, field-tested logic behind the safe handling and disposal of this highly reactive and hazardous compound. The protocols herein are designed to be self-validating, ensuring a safe and compliant laboratory environment.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a multi-hazard substance that demands rigorous safety protocols. Its primary dangers are:

  • High Flammability: It is a Category 2 flammable liquid with a very low flash point of -15°C.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] All work must be conducted away from open flames, sparks, or hot surfaces.[3][4][5]

  • Severe Corrosivity: The compound is classified as causing severe skin burns and eye damage.[4][5][6] Contact can lead to serious, potentially irreversible tissue damage.

  • Toxicity: It is harmful if swallowed or inhaled.[3][6] Inhalation may cause severe irritation of the respiratory tract.[1][6]

  • Reactivity: It is incompatible with strong oxidizing agents, which can lead to violent reactions.[1][2][4]

Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A2: Due to its corrosive and flammable nature, a comprehensive PPE suite is mandatory. The minimum requirements are:

  • Eye/Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[3] For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used in accordance with your institution's safety regulations.[1]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is critical to prevent accidents. The causality here is preventing both ignition and degradation.

  • Container: Store in a tightly closed, properly labeled container.[1][3][5]

  • Location: The storage area must be cool, dry, and well-ventilated.[1][4][5] It should be a designated flammables and corrosives area, away from incompatible materials, particularly strong oxidizing agents.[4]

  • Temperature: Refrigerated storage is often recommended to minimize vapor pressure.[1][4]

  • Ignition Sources: The storage area must be free of any ignition sources, and explosion-proof electrical equipment should be used.[3][4]

Q4: Can I dispose of this compound waste down the drain?

A4: Absolutely not. This compound is a halogenated organic compound and is harmful to aquatic life.[6] Discharging it into the environment or sewer system is prohibited and dangerous.[5][7] All waste must be collected and disposed of as hazardous chemical waste through a licensed disposal company.[3][8]

Troubleshooting Guide: Specific Scenarios

This section provides step-by-step guidance for specific issues you may encounter during your experiments.

Scenario 1: I've spilled a small amount (<100 mL) of this compound inside the chemical fume hood.

  • Rationale: A small spill inside a fume hood is a manageable event if handled correctly. The primary goals are to contain the spill, prevent ignition, and safely collect the material.

  • Troubleshooting Steps:

    • Alert Personnel: Notify others in the immediate area of the spill.[9]

    • Ensure Ventilation: Confirm the fume hood is operating correctly. Do not turn off the fume hood.

    • Eliminate Ignition Sources: Remove any potential ignition sources from the hood and surrounding area.[1][4][8]

    • Don PPE: Ensure you are wearing the full, appropriate PPE as described in the FAQ section.[9]

    • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as dry earth, sand, or a commercial sorbent.[1] Work from the outside of the spill inward to prevent spreading.[9]

    • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[4][8][9]

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

    • Label and Dispose: Securely close the waste container, label it clearly as "Hazardous Waste: this compound, Flammable, Corrosive," and arrange for pickup by your institution's environmental health and safety (EHS) department.[9]

Scenario 2: The cap on my this compound waste container appears to be bulging.

  • Rationale: A bulging container indicates a buildup of pressure inside, likely from the evolution of gas due to contamination or decomposition. This is a serious hazard that could lead to container failure and a large release.

  • Troubleshooting Steps:

    • Do NOT Handle Directly: Do not attempt to open or move the container unnecessarily.

    • Secure the Area: Immediately clear the area around the container. Prevent all personnel from approaching.

    • Alert EHS: Contact your institution's EHS department or emergency response team immediately. Inform them of the situation, the chemical involved, and the location.

    • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the emergency responders.

    • Causality Note: This situation often arises if incompatible wastes are mixed. For example, mixing with a strong base could cause a dehydrohalogenation reaction, producing gaseous butene. This underscores the critical importance of waste segregation.

Scenario 3: I need to dispose of reaction mixtures containing this compound. How do I segregate this waste?

  • Rationale: Proper segregation is crucial for both safety and cost-effective disposal. Halogenated organic waste is typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts, making its disposal more expensive than non-halogenated solvent waste.[10] Mixing them results in the entire volume being treated as the more hazardous (and costly) category.

  • Troubleshooting Steps:

    • Identify as Halogenated: Any waste stream containing this compound must be classified as halogenated organic waste .[10][11]

    • Use a Designated Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Solvents."[12] Ensure the container is made of a compatible material (e.g., polyethylene-lined steel or glass).

    • Avoid Contamination: Do NOT mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), strong acids, bases, or oxidizers.[10][12]

    • Maintain a Log: Keep a log of all constituents added to the waste container, including approximate percentages. This is often required by your EHS department and the disposal facility.

    • Workflow Diagram: Follow the waste segregation workflow outlined below.

Data Presentation & Visualizations

Chemical Properties and Hazard Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₇Cl[2][6]
Molecular Weight 90.55 g/mol [2][3]
Flash Point -15.0 °C[1][2]
Boiling Point 84.5 °C[2]
Density 0.93 g/cm³[3]
GHS Hazard Codes H225, H302, H314, H315, H319, H332, H335[3][5][6][13]
GHS Pictograms 🔥, corrosive, ❗[3][6]
Diagram: Spill Response Decision Tree

This diagram outlines the immediate decision-making process in the event of a spill.

SpillResponse Start Spill of this compound Occurs CheckSize Is the spill >100 mL OR outside a fume hood? Start->CheckSize LargeSpill MAJOR SPILL CheckSize->LargeSpill Yes SmallSpill MINOR SPILL CheckSize->SmallSpill No Evacuate Evacuate Immediate Area Alert others Call Emergency Services / EHS LargeSpill->Evacuate Assess Is the spill manageable with available PPE & spill kit? SmallSpill->Assess Cleanup Follow Minor Spill Protocol: 1. Alert personnel 2. Eliminate ignition sources 3. Don PPE 4. Absorb & Collect 5. Decontaminate & Dispose Assess->Cleanup Yes NoManage Situation is unmanageable Assess->NoManage No NoManage->Evacuate

Caption: Decision tree for responding to a this compound spill.

Diagram: Waste Segregation Workflow

This workflow illustrates the correct procedure for segregating laboratory waste containing this compound.

WasteSegregation cluster_waste_generation Waste Generation cluster_decision Segregation Decision cluster_collection Waste Collection Waste Liquid Waste from Experiment CheckHalogen Does the waste contain This compound? Waste->CheckHalogen Halogenated Collect in 'HALOGENATED WASTE' Container CheckHalogen->Halogenated Yes NonHalogenated Collect in 'NON-HALOGENATED WASTE' Container CheckHalogen->NonHalogenated No Disposal Arrange Pickup by EHS for Licensed Disposal Halogenated->Disposal NonHalogenated->Disposal

Caption: Workflow for proper segregation of halogenated waste.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the standard operating procedure for the collection and labeling of this compound waste in a laboratory setting. This is a self-validating system; correct labeling and segregation are checkpoints for compliance and safety.

Objective: To safely collect and label waste containing this compound for disposal by a licensed hazardous waste contractor.

Materials:

  • Appropriate hazardous waste container (e.g., 4L glass bottle or other UN-approved container provided by your EHS department) with a screw-top cap.[10]

  • Waste funnel.

  • "Hazardous Waste" and "Halogenated Organic Waste" labels.

  • Permanent marker.

  • Secondary containment bin.

Procedure:

  • Container Preparation:

    • Place the designated waste container in a secondary containment bin large enough to hold the entire volume of the container.

    • Position the container in a well-ventilated area, such as a designated waste accumulation area within a fume hood.

    • Affix a "Hazardous Waste" label to the container. Fill in your name, department, and the date you first add waste.

  • Waste Collection:

    • Causality: All transfers of waste should be performed inside a chemical fume hood to prevent inhalation of vapors.

    • Carefully pour the this compound waste into the container using a funnel to prevent spills.

    • Do not fill the container beyond 90% of its total capacity to allow for vapor expansion.[12]

  • Segregation and Logging:

    • On the hazardous waste label, list "this compound" and any other chemicals present in the waste stream with their approximate concentrations.

    • Crucially, ensure this container is used ONLY for halogenated waste. Do not add non-halogenated solvents, strong acids/bases, or solid waste like stir bars or filter paper.[10][12]

  • Container Closure and Storage:

    • After adding waste, securely tighten the cap on the container.[10][11] Do not leave the funnel in the container.

    • Store the container in the designated, properly ventilated waste accumulation area, away from heat and ignition sources.[4]

  • Finalizing for Disposal:

    • When the container is full (at 90% capacity) or has been in use for a maximum of 3 months, finalize the label.

    • Ensure all chemical constituents and percentages are clearly listed.

    • Contact your institution's EHS department to schedule a waste pickup, following their specific procedures.

References

  • ** (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 - PubChem.** (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Chem Klean. Retrieved from [Link]

  • SAFETY DATA SHEET - this compound. (n.d.). Retrieved from [Link]

  • This compound | CAS#:591-97-9 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Neutralization of Liquids Containing Chlorine Bleach - ETH Zürich. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). The City University of New York. Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. (n.d.). Retrieved from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). The University of British Columbia. Retrieved from [Link]

  • Chemical Spill Cleanup Guidelines. (n.d.). Rowan University. Retrieved from [Link]

  • Using Vitamin C to Neutralize Chlorine in Water Systems - USDA Forest Service. (n.d.). Retrieved from [Link]

  • Organic solvent waste - Kemicentrum. (2025, January 13). Lund University. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • chlorine safety scrubbing systems. (n.d.). Euro Chlor. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • Chlorinated hydrocarbon wastes - American Chemical Society. (n.d.). Retrieved from [Link]

  • Chemical and Hazardous Waste Guide - UiO. (n.d.). University of Oslo. Retrieved from [Link]

Sources

Technical Support Center: 1-Chloro-2-butene Storage & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are working with 1-Chloro-2-butene (Crotyl Chloride), you are likely dealing with its inherent instability. This allylic chloride is a "live" chemical; it is prone to hydrolysis, acid-catalyzed isomerization, and polymerization.

This guide moves beyond basic safety data sheets. It provides the mechanistic "why" and the procedural "how" to maintain reagent integrity for high-precision synthesis.

Module 1: Critical Degradation Mechanisms (The "Why")

To preserve this compound, you must interrupt its degradation cycle. The primary enemy is Hydrochloric Acid (HCl) , which is not just a byproduct but a catalyst for destruction.

1. The Hydrolysis Trap

Even trace moisture triggers the release of HCl. Unlike standard alkyl halides, the allylic carbocation intermediate formed here is resonance-stabilized, making the compound highly reactive.

  • Mechanism: Moisture attacks the C-Cl bond

    
     Formation of Crotyl Alcohol + HCl .
    
  • The Danger: The generated HCl acts as an autocatalyst, accelerating further hydrolysis and promoting isomerization.

2. Allylic Isomerization (The Equilibrium Shift)

This compound exists in equilibrium with its isomer, 3-Chloro-1-butene .

  • Thermodynamics: this compound is generally more thermodynamically stable.[1]

  • Catalysis: Acid (HCl) lowers the activation energy for the migration of the chloride ion. If your bottle becomes acidic, you will observe a "drift" in your isomer ratio (visible in NMR), often ruining regioselectivity in downstream reactions.

Visualizing the Degradation Cycle

The following diagram illustrates how moisture initiates a feedback loop of destruction.

DegradationCycle Moisture Trace Moisture (Ingress) Hydrolysis Hydrolysis Event (SN1 Mechanism) Moisture->Hydrolysis Triggers Compound This compound Compound->Hydrolysis HCl HCl Generation (The Catalyst) Hydrolysis->HCl Alcohol Crotyl Alcohol (Impurity) Hydrolysis->Alcohol HCl->Hydrolysis Autocatalysis Isomerization Isomerization to 3-Chloro-1-butene HCl->Isomerization Catalyzes Isomerization->Compound Equilibrium

Figure 1: The Autocatalytic Degradation Cycle of Allylic Chlorides. Note how HCl feeds back into the system, accelerating both decomposition and isomerization.

Module 2: Stabilizer Selection & Protocols (The "How")

We recommend two primary stabilization methods depending on your application: Epoxides (Chemical Scavenging) for liquid storage and Inorganic Bases (Physical Scavenging) for bulk/solid-phase storage.

Method A: Epoxide Stabilization (Recommended for Analytical/Synthesis)

Epoxides act as "suicide inhibitors" for acid. They react irreversibly with HCl to form neutral chlorohydrins, effectively scrubbing the system of protons without introducing solid salts.

  • Reagent: Propylene Oxide (CAS: 75-56-9) or Epichlorohydrin.

  • Target Concentration: 0.1% – 1.0% (w/w).

Protocol 1: Stabilizing a Fresh Bottle

  • Assess: Open the bottle under an inert atmosphere (Argon preferred due to density).

  • Calculate: For 100g of this compound, require ~0.5g (approx. 600 µL) of Propylene Oxide.

  • Add: Syringe the Propylene Oxide directly into the liquid.

  • Mix: Gently invert the container. Do not vortex vigorously to avoid introducing headspace moisture.

  • Seal: Parafilm is insufficient. Use a Teflon-lined cap and store in a secondary container with desiccant.

Expert Insight: Propylene oxide is volatile. If you rotovap your reagent later, the stabilizer will be removed, leaving the compound vulnerable again.

Method B: Inorganic Base Stabilization (Bulk Storage)

For long-term bulk storage where filtration before use is acceptable.

  • Reagent: Calcium Carbonate (CaCO3) or Potassium Carbonate (K2CO3).

  • Form: Anhydrous powder or pellets.

Protocol 2: The "Solid Bed" Method

  • Dry: Ensure the carbonate is oven-dried to remove surface moisture.

  • Add: Add 1-2% (w/w) solid carbonate to the bottle.

  • Mechanism: The solid sits at the bottom. Any HCl generated in the liquid phase is neutralized upon contact with the solid surface.

  • Usage: Decant or filter the liquid before use in sensitive reactions.

Comparative Data: Stabilizer Efficacy
FeaturePropylene Oxide (Epoxide)Calcium Carbonate (Solid)
Mechanism Homogeneous Acid ScavengingHeterogeneous Neutralization
Phase Liquid (Dissolved)Solid (Suspension/Pellet)
Reaction Product Propylene Chlorohydrin (Neutral liquid)Calcium Chloride + CO2
Removal Evaporation / DistillationFiltration / Decanting
Best For High-precision synthesis, NMR standardsBulk storage, crude reagents
Module 3: Troubleshooting Guides (FAQs)

Q1: My this compound has turned yellow/brown. Is it usable?

  • Diagnosis: Color change usually indicates polymerization or oxidation byproducts, often triggered by high acidity.

  • Action: Check the NMR. If the crotyl signals are intact (>95%), you can distill it.

  • Prevention: This is a sign your stabilizer was exhausted. Increase Propylene Oxide concentration to 1% for the next batch.

Q2: I see white crystals forming at the bottom of the bottle.

  • Diagnosis: If you used an amine stabilizer (not recommended), this is likely amine-hydrochloride salt. If using epoxides, it could be oligomerized material.

  • Action: Filter through a 0.2 µm PTFE syringe filter. Verify purity.

Q3: The ratio of isomers in my NMR is shifting over time.

  • Diagnosis: Acid-catalyzed isomerization. Your this compound is equilibrating with 3-chloro-1-butene.

  • Action: This process is temperature and acid-dependent.

    • Neutralize: Immediately add K2CO3 or Propylene Oxide.

    • Cool: Move storage from 4°C to -20°C. Isomerization rates drop significantly at lower temperatures.

Q4: Can I use amines (like Triethylamine) as stabilizers?

  • Warning: Avoid strong bases. While they neutralize acid, they can trigger E2 elimination, converting your reagent into butadiene (gas). Weak inorganic bases or epoxides are safer.

Module 4: Storage & Handling Decision Tree

Use this workflow to determine the correct storage protocol for your specific sample.

StorageWorkflow Start New Batch of This compound CheckPurity Check Purity (NMR/GC) Start->CheckPurity UsageType Intended Usage? CheckPurity->UsageType Analytical Precise Synthesis / Analytical UsageType->Analytical Bulk Bulk Storage / Crude UsageType->Bulk ActionEpoxide Add Propylene Oxide (0.5%) Store at -20°C Analytical->ActionEpoxide ActionSolid Add CaCO3 Pellets Store at 4°C Bulk->ActionSolid Monitor Monitor Acidity/Color Monthly ActionEpoxide->Monitor ActionSolid->Monitor

Figure 2: Decision Logic for Stabilizer Selection.

References
  • Hydrolysis Mechanism of Allylic Chlorides

    • Source: Brainly / Chemistry LibreTexts
    • Context: Confirms SN1 mechanism and form
    • URL:

  • Commercial Stabiliz

    • Source: Sigma-Aldrich (Merck)
    • Context: Lists Propylene Oxide (<1000 ppm) as the industry standard stabilizer for Allyl Bromide/Chloride.
    • URL:

  • Isomeriz

    • Source: ResearchG
    • Context: Details the thermodynamic equilibrium between 3-chloro-1-butene and this compound and the c
    • URL:

  • Propylene Oxide as an Acid Scavenger

    • Source: N
    • Context: Describes the chemical properties of Propylene Oxide and its use as a stabilizer/scavenger.
    • URL:

Sources

Technical Support Center: Scaling 1-Chloro-2-butene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-SCALE-001 Status: Open Subject: Comprehensive Troubleshooting for Crotylation Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

1-Chloro-2-butene (Crotyl Chloride) is a deceptively simple reagent. While it is a standard electrophile for introducing the crotyl group (


), its scale-up is plagued by three primary failure modes: regiochemical drift  (linear vs. branched products), autocatalytic degradation  (HCl generation), and safety hazards  (lachrymatory/corrosive nature).

This guide addresses these specific pain points using a "Problem-Solution" format derived from industrial best practices.

Module 1: Pre-Reaction & Stability

User Issue: "My reagent has turned dark brown/black in storage, and the assay has dropped."

Root Cause: Autocatalytic Acidolysis

This compound is an allylic chloride. It is prone to hydrolysis by trace moisture, generating HCl. This HCl catalyzes further decomposition and polymerization of the alkene, leading to the dark color and pressure buildup.

Troubleshooting Protocol
ParameterStandard RequirementScale-Up Adjustment
Storage Temp 2–8°C-20°C for long-term bulk storage.
Stabilizers None (often)Add 0.5–1.0 wt% Epoxides (e.g., 1,2-butylene oxide) or CaCO₃ pellets to scavenge acid.
Material of Construction GlassGlass-lined steel or Hastelloy . Avoid SS304/316 for long contact times due to pitting from HCl.
Headspace AirDry Nitrogen/Argon . Moisture exclusion is critical.

Process Insight: If the material is dark but liquid, a simple flash distillation can often recover usable material. However, do not distill to dryness as polymerized residues can be thermally unstable.

Module 2: Regioselectivity Control (The "Wrong Product" Issue)

User Issue: "I am targeting the linear product (S_N2), but my ratio of branched isomer (S_N2') is increasing upon scale-up."

Technical Analysis

Crotyl chloride exists in equilibrium with its isomer, 3-chloro-1-butene. More importantly, the nucleophilic attack can occur at the


-carbon (yielding linear product) or the 

-carbon (yielding branched product via allylic rearrangement).
  • Linear (S_N2): Favored by unhindered nucleophiles and polar aprotic solvents.

  • Branched (S_N2'): Favored by steric hindrance, Lewis acids, and Copper (Cu) catalysis .

Decision Logic: Optimizing Regiochemistry

The following decision tree illustrates how to steer the reaction pathway based on field-proven mechanistic principles [1, 2].

Regioselectivity Start Nucleophile Type? Organometallic Organometallic (Grignard/Lithium) Start->Organometallic Carbon-Carbon Bond Heteroatom Heteroatom (Amines, Alkoxides, Thiols) Start->Heteroatom C-N, C-O, C-S Bond CuCat Copper Catalyst Added? (CuCN, Li2CuCl4) Organometallic->CuCat SN2_Prime Major Product: BRANCHED (Gamma-Attack) (S_N2' Mechanism) CuCat->SN2_Prime Yes (High Selectivity) SN2_Linear Major Product: LINEAR (Alpha-Attack) (S_N2 Mechanism) CuCat->SN2_Linear No (Mixed/Linear favored) Solvent Solvent Choice Heteroatom->Solvent PolarAprotic Polar Aprotic (DMF, Acetone, ACN) Solvent->PolarAprotic NonPolar Non-Polar/Protic (Toluene, MeOH) Solvent->NonPolar PolarAprotic->SN2_Linear Favors Linear NonPolar->SN2_Prime Increases Branching

Figure 1: Strategic decision tree for controlling regioselectivity in crotylation reactions. Copper catalysis is the primary switch for accessing branched products in C-C bond formation.

Module 3: Reaction Execution & Safety

User Issue: "The reaction exotherms violently upon addition. How do I control this at 50L scale?"

Core Hazard: The Induction Period

At scale, mixing efficiency drops. If you add crotyl chloride too quickly at low temperature, it may pool unreacted. Once the threshold temperature is reached, the accumulated reagent reacts simultaneously (thermal runaway).

Engineering Controls & Protocol
  • Dosing Strategy: Do not add crotyl chloride in one shot. Use a pressure-equalizing dropping funnel or a metering pump .

  • Thermal Monitoring:

    • Place internal thermocouples in the liquid , not just the jacket.

    • Rule of Thumb: The addition rate must be slower than the cooling capacity. If the internal temp rises >5°C above setpoint, STOP addition immediately.

  • Quenching Protocol (The "Safe Exit"): Reactive chlorides and residual organometallics must be quenched carefully to avoid hydrogen evolution or HCl spikes.

Standard Operating Procedure (SOP) for Quenching:

  • Cool reaction mixture to <0°C.

  • Dilute with an inert solvent (Heptane/Toluene) if the mixture is thick.

  • Add Isopropanol (IPA) slowly. (IPA reacts slower than water/MeOH, allowing heat dissipation) [3].

  • Add Methanol once exotherm subsides.

  • Add Water last to solubilize salts.

SafetyLoop Sensor Internal Temp Probe (T_int) Controller PID Controller (Logic Unit) Sensor->Controller Data Feed Pump Dosing Pump (Crotyl Chloride) Controller->Pump Stop if T_int > Limit Cooling Jacket Cooling (Glycol/Water) Controller->Cooling Max Flow if T_int rises Pump->Sensor Exotherm Feedback

Figure 2: Closed-loop engineering control system required for safe addition of crotyl chloride at scales >1L.

Module 4: Work-up & Purification

User Issue: "I cannot separate the product from the starting material isomers by distillation."

The Azeotrope/Boiling Point Trap
  • This compound b.p.: ~84–86°C

  • 3-Chloro-1-butene b.p.: ~64–66°C (often present as impurity)

  • Product b.p.: Often close to these if the nucleophile is small.

Purification Strategy
  • Chemical Consumption: Instead of distilling the chloride away from the product, ensure 100% conversion of the chloride. Use a slight excess of the nucleophile (if cheap) or drive the reaction with heat (carefully) at the end.

  • Amine Scavenging: If unreacted crotyl chloride remains, add a "scavenger" amine (like morpholine) at the end of the reaction. This converts the volatile chloride into a non-volatile quaternary ammonium salt, which stays in the aqueous layer during work-up.

  • Emulsion Breaking: Crotylation products often form stable emulsions.

    • Fix: Filter the biphasic mixture through a Celite pad before separation to remove colloidal copper or magnesium salts. Adjust pH to <4 to break amine-stabilized emulsions.

References
  • Regioselectivity in Allylic Substitution: Magid, R. M. (1980). Nucleophilic substitution at allylic carbon atoms. Tetrahedron, 36(13), 1901-1930.

  • Copper Catalysis Mechanisms: Alexakis, A., et al. (2002).[1] Tandem Copper-Catalyzed Enantioselective Allylation–Metathesis. Organic Letters, 4(23), 4147–4149.[1]

  • Quenching Protocols: EPFL School of Basic Sciences. (n.d.). Protocol for quenching reactive chemicals.

  • Physical Properties & Safety: National Center for Biotechnology Information. (2024).[1][2][3][4][5] PubChem Compound Summary for CID 637923, Crotyl chloride.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-Chloro-2-butene and 1-Bromo-2-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, allylic halides are indispensable building blocks for the construction of complex molecular architectures. Among them, 1-chloro-2-butene (crotyl chloride) and 1-bromo-2-butene (crotyl bromide) are workhorse reagents for introducing the versatile crotyl moiety. While structurally similar, the choice between the chloride and bromide has profound implications for reaction kinetics, mechanistic pathways, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison to inform experimental design for researchers, scientists, and drug development professionals.

I. Physicochemical and Reactivity Fundamentals

The primary distinction between these two reagents lies in the identity of the halogen, which dictates its ability to function as a leaving group. A good leaving group is a weak base, and since hydrobromic acid is a stronger acid than hydrochloric acid, the bromide ion (Br⁻) is a weaker base and therefore a better leaving group than the chloride ion (Cl⁻).[1][2] This fundamental difference is the cornerstone of their divergent reactivity.

PropertyThis compound1-Bromo-2-butene
CAS Number 591-97-9[3]4784-77-4
Molecular Formula C₄H₇Cl[3]C₄H₇Br
Molecular Weight 90.55 g/mol [3]135.00 g/mol
Boiling Point 83-86 °C[4]104-108 °C
Density 0.923 g/mL at 20°C[4]1.31 g/mL at 25°C
Leaving Group Ability ModerateGood
Relative Reactivity LowerHigher
II. The Mechanistic Crossroads: SN1 vs. SN2 Pathways

Both this compound and 1-bromo-2-butene are primary allylic halides, placing them at a unique mechanistic crossroads where both SN1 and SN2 pathways are accessible.[5][6] The reaction conditions, including the nucleophile's strength and the solvent's polarity, dictate the dominant mechanism.

  • SN2 Pathway: Favored by strong nucleophiles in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds via a concerted, single-step backside attack.[7][8] The allylic system of these substrates accelerates SN2 reactions compared to their saturated analogs due to stabilization of the transition state.[9][10]

  • SN1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol). This pathway is viable despite the primary carbon center because the departure of the halide forms a resonance-stabilized allylic carbocation.[6][11][12] This delocalization of positive charge makes the intermediate significantly more stable than a typical primary carbocation.[12]

Because the rate-determining step of the SN1 reaction is the departure of the leaving group, 1-bromo-2-butene undergoes SN1 reactions more rapidly than its chloro- counterpart.[13] Similarly, in SN2 reactions, the superior leaving group ability of bromide facilitates a faster displacement by the nucleophile.

A critical consequence of the SN1 pathway is the potential for allylic rearrangement . The nucleophile can attack the carbocation at either end of the allylic system (C1 or C3), leading to a mixture of regioisomeric products: 1-substituted-2-butene and 3-substituted-1-butene.[14]

SN1_SN2_Comparison sub Crotyl Halide (CH3CH=CHCH2X) sn2_path SN2 Pathway sub->sn2_path Strong Nucleophile Polar Aprotic Solvent sn1_path SN1 Pathway sub->sn1_path Weak Nucleophile Polar Protic Solvent ts_sn2 Trigonal Bipyramidal Transition State sn2_path->ts_sn2 Concerted Backside Attack carbocation Allylic Carbocation (Resonance Stabilized) sn1_path->carbocation Leaving Group Departs (Rate-Limiting) prod_sn2 Single Product (Inversion of Stereochemistry) ts_sn2->prod_sn2 prod_sn1_1 Direct Substitution Product carbocation->prod_sn1_1 Nucleophilic Attack at C1 prod_sn1_2 Rearranged Product carbocation->prod_sn1_2 Nucleophilic Attack at C3 (Rearrangement)

Competing SN1 and SN2 pathways for allylic halides.
III. Applications in Carbon-Carbon Bond Formation

The enhanced reactivity of 1-bromo-2-butene often makes it the reagent of choice for constructing new carbon-carbon bonds, particularly in organometallic reactions.

  • Grignard Reagent Formation: The reaction of an alkyl halide with magnesium metal is a cornerstone of organometallic chemistry.[15] Alkyl bromides are generally more reactive than chlorides in forming Grignard reagents, often requiring less stringent activation of the magnesium and proceeding under milder conditions.[16]

  • Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki, Heck, and Stille couplings, the first step is the oxidative addition of the organic halide to a low-valent palladium complex.[17][18] The C-Br bond undergoes oxidative addition more readily than the C-Cl bond, allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times.[19]

  • Organocuprate Reactions (Gilman Reagents): Lithium dialkylcuprates are soft nucleophiles that are highly effective for SN2-type displacement of halides. The higher reactivity of 1-bromo-2-butene ensures a more efficient coupling compared to the chloro analog.

IV. Experimental Protocols: A Case Study in Allylic Alkylation

To illustrate the practical differences, we present parallel protocols for the allylic alkylation of diethyl malonate. This reaction is a classic C-C bond-forming method.[20] The protocol for this compound requires more forcing conditions (longer reaction time and reflux) to achieve a comparable yield to the more reactive 1-bromo-2-butene.

Alkylation_Workflow start Start: Diethyl Malonate + Sodium Ethoxide in Ethanol deprotonation 1. Deprotonation Formation of Malonate Enolate start->deprotonation addition 2. Allylic Substitution Add Crotyl Halide deprotonation->addition reflux 3. Reaction Heat mixture addition->reflux workup 4. Work-up Quench, Extract, & Dry reflux->workup purify 5. Purification Distillation or Chromatography workup->purify product Final Product: Diethyl 2-(but-2-en-1-yl)malonate purify->product

General workflow for malonic ester synthesis with a crotyl halide.

Protocol 1: Alkylation using 1-Bromo-2-butene (Higher Reactivity)

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes.

  • Allylic Substitution: Add a solution of 1-bromo-2-butene (1.05 eq) in anhydrous ethanol to the reaction mixture dropwise at room temperature.[20]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[20]

  • Work-up: After cooling to room temperature, remove the ethanol via rotary evaporation. Add diethyl ether and a saturated aqueous ammonium chloride solution to the residue. Separate the layers in a separatory funnel.[20]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield diethyl 2-(but-2-en-1-yl)malonate.

Protocol 2: Alkylation using this compound (Lower Reactivity)

  • Enolate Formation: Follow step 1 from Protocol 1.

  • Allylic Substitution: Add a solution of this compound (1.05 eq) in anhydrous ethanol to the reaction mixture dropwise at room temperature. Optional: The addition of a catalytic amount of sodium iodide (0.1 eq) can facilitate the reaction via an in-situ Finkelstein reaction, converting the more inert chloride to the more reactive iodide.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The longer reaction time is necessary to compensate for the lower reactivity of the chloride. Monitor the reaction's progress by TLC.

  • Work-up: Follow step 4 from Protocol 1.

  • Purification: Follow step 5 from Protocol 1.

V. Synthesis of Starting Materials

The accessibility and synthesis of these reagents can also influence their selection.

  • This compound: Commercially synthesized via the addition of hydrogen chloride (HCl) to 1,3-butadiene.[4][21] This process can yield a mixture of the desired this compound (thermodynamic product) and 3-chloro-1-butene (kinetic product), with higher temperatures favoring the more stable conjugated product.[4]

  • 1-Bromo-2-butene: Can be prepared by treating 2-buten-1-ol with phosphorus tribromide (PBr₃).[22] Alternatively, allylic bromination of 2-butene using N-bromosuccinimide (NBS) provides a direct route, taking advantage of the stability of the allylic radical intermediate.[23][24]

VI. Conclusion and Recommendations

The choice between this compound and 1-bromo-2-butene is a classic example of balancing reactivity with cost and stability.

  • Choose 1-Bromo-2-butene for:

    • Higher Reactivity: When faster reaction times and milder conditions are required.

    • Difficult Transformations: For reactions with less reactive nucleophiles or in sensitive substrates where forcing conditions are detrimental.

    • Organometallic Reactions: It is the superior choice for preparing Grignard reagents and for use in palladium-catalyzed cross-coupling reactions.

  • Choose this compound for:

    • Cost-Effectiveness: It is often the more economical option for large-scale syntheses.

    • Controlled Reactivity: In cases where the high reactivity of the bromide might lead to side reactions, the more moderate reactivity of the chloride can be advantageous.

For both reagents, researchers must remain vigilant about the potential for allylic rearrangement, especially under conditions that favor an SN1 mechanism. Careful selection of solvent, nucleophile, and temperature is paramount to achieving the desired regiochemical outcome. This comparative guide provides the foundational knowledge to make an informed decision, optimizing synthetic routes for efficiency and success.

References

  • Would this compound undergo an S - Brainly. (2023). Brainly. [Link]

  • Why does this compound react faster than 1-chlorobutane in Sn2 reactions? - Brainly. (2025). Brainly. [Link]

  • Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN. (2010). Chemistry Stack Exchange. [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Grin. [Link]

  • Solved 3-bromo-1-butene and 1-bromo-2-butene undergoes SN1 | Chegg.com. (2021). Chegg. [Link]

  • 1-bromo-2-butene Definition - Organic Chemistry Key Term | Fiveable. Fiveable. [Link]

  • Substituted arene synthesis by allylic substitution or allylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Allylic Halogenation and Substitution | Organic Chemistry Lessons - YouTube. (2020). YouTube. [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]

  • 12.1: Organometallic reactions - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Crotyl chloride | C4H7Cl | CID 11589 - PubChem - NIH. PubChem. [Link]

  • Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay - CHEMISTRY 1000. University of Lethbridge. [Link]

  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • US3055954A - Process for the preparation of this compound - Google Patents.
  • What is Allylic Bromination? - Master Organic Chemistry. (2013). Master Organic Chemistry. [Link]

  • Solved would this compound undergo Sn2 or Sn1 reaction | Chegg.com. (2013). Chegg. [Link]

  • Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry. (2014). The Journal of Organic Chemistry. [Link]

  • A Novel Instructional Undergraduate Organic Chemistry Laboratory Experiment Exploring Direct versus Indirect SN2 Reactions of Allylic Halides - ResearchGate. (2015). ResearchGate. [Link]

  • 4-Bromo-1-Chloro-2-Methyl-2-Butene - ResearchGate. ResearchGate. [Link]

  • (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 - PubChem. PubChem. [Link]

  • CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents.
  • General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers - PMC - NIH. PMC. [Link]

  • Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. PMC. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. (2021). YouTube. [Link]

  • CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry - ufrgs. Universidade Federal do Rio Grande do Sul. [Link]

  • Allylic Substitution - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Branch- and Enantioselective Allylic C−H Alkylation Works Well for Almost All Types of α-Alkenes - SciSpace. (2021). SciSpace. [Link]

  • 8.5: Leaving Groups - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Basic Organometallic Reactions. University of Rochester. [Link]

  • The Conjugate Acid Is A Better Leaving Group - Master Organic Chemistry. (2024). Master Organic Chemistry. [Link]

Sources

Comparative Guide: Quantifying 1-Chloro-2-butene Isomers (GC-FID vs. qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Analytical Scientists. Scope: Technical comparison of Gas Chromatography (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) for the resolution and quantification of (E)- and (Z)-1-chloro-2-butene.

Executive Summary

The accurate quantification of 1-chloro-2-butene (crotyl chloride) isomers is critical in organic synthesis, particularly for controlling stereochemistry in crotylation reactions where the E (trans) and Z (cis) isomers exhibit distinct reaction rates and product outcomes.[1]

  • Select GC-FID for routine quality control, trace impurity analysis (<0.1%), and high-throughput environments.[1] It offers superior resolution and sensitivity but requires reference standards for absolute accuracy.

  • Select qNMR for primary reference standard characterization, situations where no standards exist, or when "self-validating" structural confirmation is required.[1] It provides absolute purity without calibration curves but suffers from lower sensitivity.[1]

Chemical Context & Isomer Properties[2][3][4][5][6][7]

This compound exists as two geometric isomers. Their physical property differences drive the separation mechanisms in chromatography.[2]

Property(E)-1-Chloro-2-butene (Trans)(Z)-1-Chloro-2-butene (Cis)Impact on Analysis
Structure Higher symmetry, lower dipole moment.[1]Steric crowding, higher dipole moment.Boiling Point: Cis > Trans
Boiling Point ~84 °C~86 °CTrans generally elutes first in GC.
Reactivity Thermodynamically more stable.Less stable; prone to isomerization.Avoid acidic GC liners; keep NMR neutral.

Critical Safety Note: Both isomers are potent alkylating agents and lachrymators. All protocols described below must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Technique A: Gas Chromatography (GC-FID)

The Gold Standard for Purity & Routine Analysis [1]

GC with Flame Ionization Detection (FID) is the industry standard for quantifying volatile alkyl halides. The separation relies on the boiling point differential and polarity interactions with the stationary phase.[2]

Experimental Protocol

1. Column Selection:

  • Primary Choice: DB-Wax (Polyethylene Glycol) or equivalent polar phase.[1]

    • Rationale: The polar stationary phase interacts more strongly with the more polar cis isomer, enhancing the separation factor (

      
      ) beyond simple boiling point differences.
      
  • Alternative: DB-1 or DB-5 (Polysiloxane) .[1]

    • Rationale: Sufficient for general purity checks.[1] Separation is driven purely by boiling point (trans elutes before cis).

2. Instrument Parameters:

  • Inlet: Split mode (ratio 50:1 to 100:1). Temperature: 200 °C.

    • Caution: Ensure the liner is deactivated (silanized) to prevent thermal isomerization or degradation of the allylic chloride.

  • Carrier Gas: Helium at 1.0 - 1.5 mL/min (constant flow).[1]

  • Oven Program:

    • Initial: 40 °C (hold 2 min) to prevent solvent tailing.

    • Ramp: 5 °C/min to 100 °C. (Slow ramp is crucial for baseline resolution of isomers).

    • Final: Ramp 20 °C/min to 200 °C (bake out).

  • Detector (FID): 250 °C. H2/Air flows optimized for the specific instrument.

3. Data Interpretation:

  • Elution Order: The trans (E) isomer elutes first , followed by the cis (Z) isomer.

  • Quantification: Area Normalization (%) is common for reaction monitoring. For assay calculations, use an Internal Standard (e.g., n-decane or toluene) to correct for injection variability.[1]

Technique B: Quantitative 1H NMR (qNMR)

The Self-Validating Structural Reference [1]

qNMR is a primary ratio method. It does not rely on the response factors of a detector but on the molar ratio of protons. It is the only technique that "proves" the identity of the isomer while quantifying it through scalar coupling constants (


).
Experimental Protocol

1. Sample Preparation:

  • Dissolve ~10-20 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).

  • Note: Ensure the solvent is acid-free (store over basic alumina or silver foil) to prevent acid-catalyzed isomerization during acquisition.[1]

2. Acquisition Parameters:

  • Pulse Sequence: Standard 1H pulse (zg30 or similar).

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds) to ensure full magnetization recovery for quantitative accuracy.
    
  • Scans: 16 to 64 scans (sufficient for >95% purity).

3. Spectral Analysis (The "Fingerprint"): Focus on the alkene region (5.5 – 6.0 ppm). The coupling constant (


) across the double bond is the definitive discriminator.
  • (E)-Isomer (Trans):

    • Look for the alkene proton signals.[3][4][5][6][7]

    • Coupling Constant (

      
      ):  Large, typically 15.0 – 16.0 Hz .
      
    • Shift: Protons are often slightly upfield relative to cis due to lack of steric compression, though this varies by solvent.

  • (Z)-Isomer (Cis):

    • Coupling Constant (

      
      ):  Smaller, typically 10.0 – 11.0 Hz .
      
    • Shift: Protons often appear downfield relative to trans.

4. Quantification Equation:



Where 

is the number of protons contributing to the signal (usually 1 for alkene protons).

Comparative Analysis Summary

FeatureGC-FIDqNMR
Primary Utility Trace impurity analysis, Routine QC.[1]Structural verification, Reference standard assay.
Limit of Detection (LOD) Low ppm range (High Sensitivity).~0.1% - 1% (Low Sensitivity).[1]
Resolution Baseline separation (with optimized method).Signals may overlap; requires clean baseline.
Calibration Requires pure standards for assay.Absolute method (no external standard needed).
Throughput High (Autosamplers available).[8]Low (Manual processing/long relaxation times).
Cost per Run Low.[8]High (Solvents, Instrument time).

Decision Workflow

The following diagram illustrates the logical process for selecting the appropriate analytical technique based on research needs.

AnalysisWorkflow Start Start: Sample Analysis Goal What is the primary goal? Start->Goal Trace Trace Impurity / QC (< 1% Isomer) Goal->Trace Quantify Ratio Structure Structural Proof / Reference Standard Goal->Structure Identify Isomer GC Select GC-FID (DB-Wax Column) Trace->GC NMR Select qNMR (Integrate Alkene Region) Structure->NMR Validation Check Coupling Constants: J_trans ~15Hz, J_cis ~11Hz NMR->Validation Mandatory Check

Figure 1: Decision tree for selecting between GC-FID and qNMR based on analytical requirements.

References

  • ChemicalBook. (n.d.).[8] this compound Properties and Safety. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] GC Column Selection Guide: Polar vs Non-Polar Phases. Retrieved from [1]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes: Coupling Constants. Retrieved from [1]

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene Compound Summary. Retrieved from

  • Restek. (n.d.). Capillary Column Installation Guide and General Method Parameters. Retrieved from

Sources

A Researcher's Guide to Validating the Competing Reaction Mechanisms of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substrates like 1-chloro-2-butene is paramount. This allylic halide presents a classic case of competing reaction pathways, where slight modifications in reaction conditions can drastically alter the product distribution. This guide provides an in-depth comparison of the potential substitution (SN1, SN2, SN1', SN2') and elimination (E1, E2) mechanisms, supported by experimental data and detailed protocols for their validation. Our focus is on providing a self-validating system of inquiry, enabling you to confidently elucidate the dominant reaction pathways in your own work.

The Ambiguous Reactivity of an Allylic Halide

This compound is not a simple alkyl halide. Its structure, featuring a halogen adjacent to a carbon-carbon double bond, gives rise to resonance-stabilized allylic carbocations and allows for nucleophilic attack at two distinct electrophilic centers (the α and γ carbons). This dual reactivity is the primary reason for the often complex product mixtures observed in its reactions. Understanding the underlying mechanisms is key to controlling these outcomes.

The Tug-of-War: Substitution vs. Elimination

The primary mechanistic question revolves around whether the reaction will proceed via substitution or elimination. This is largely dictated by the nature of the nucleophile/base, the solvent, and the temperature.

  • Strong, sterically hindered bases will favor elimination reactions (E2).

  • Good nucleophiles that are weak bases favor substitution reactions (SN2).

  • Weak nucleophiles/weak bases in polar protic solvents tend to favor SN1 and E1 pathways.

  • Higher temperatures generally favor elimination over substitution.

Comparative Analysis of Substitution Pathways: SN1/SN1' vs. SN2/SN2'

A key feature of allylic halides is the potential for nucleophilic attack at either the α-carbon (the carbon bonded to the chlorine) or the γ-carbon (the other end of the double bond), leading to both direct and rearranged products.

The SN1/SN1' Pathway: A Tale of a Shared Intermediate

Under solvolytic conditions (e.g., ethanol or water) with a weak nucleophile, this compound can ionize to form a resonance-stabilized allylic carbocation. This delocalized cation has positive charge density on both the α and γ carbons, allowing the nucleophile to attack at either position.

SN1_Mechanism sub This compound int Resonance-Stabilized Allylic Carbocation sub->int - Cl- p1 Product 1 (Direct Substitution) int->p1 + Nu- (at α-carbon) p2 Product 2 (Allylic Rearrangement) int->p2 + Nu- (at γ-carbon)

Caption: SN1/SN1' mechanism of this compound.

Experimental Validation:

  • Kinetics: The reaction rate will be dependent only on the concentration of the substrate (Rate = k[this compound]), demonstrating a first-order process.

  • Product Analysis: The formation of two isomeric products, one from direct substitution and one from allylic rearrangement, is a strong indicator of an SN1/SN1' mechanism. The ratio of these products can be influenced by steric factors and the relative stability of the resulting double bonds.

  • Stereochemistry: If the starting material is chiral, the SN1/SN1' mechanism will lead to racemization at the α-carbon.

The SN2/SN2' Pathway: A Concerted Dance

With a strong, unhindered nucleophile in a polar aprotic solvent (e.g., acetone or DMSO), a concerted, bimolecular substitution is more likely. The nucleophile can attack the α-carbon in a classic SN2 fashion, or the γ-carbon in an SN2' fashion.

SN2_Mechanism sub This compound + Nu- ts1 Sₙ2 Transition State sub->ts1 ts2 Sₙ2' Transition State sub->ts2 p1 Direct Substitution Product ts1->p1 p2 Rearranged Product ts2->p2

Caption: Competing SN2 and SN2' pathways.

Experimental Validation:

  • Kinetics: The reaction rate will be dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]), indicating a second-order process.

  • Stereochemistry: The SN2 reaction proceeds with inversion of configuration at the α-carbon. The SN2' reaction is stereospecific, with the nucleophile attacking anti to the leaving group.

  • Product Distribution: The ratio of SN2 to SN2' products is sensitive to the steric hindrance of the nucleophile and the substrate.

Comparative Analysis of Elimination Pathways: E1 vs. E2

When a strong base is used, or under conditions that favor carbocation formation, elimination reactions can compete with substitution, leading to the formation of butadienes.

The E1 Pathway: A Stepwise Elimination

In the presence of a weak base and a polar protic solvent, the same allylic carbocation intermediate from the SN1 pathway can be deprotonated to form a conjugated diene.

E1_Mechanism sub This compound int Allylic Carbocation prod 1,3-Butadiene int->prod - H+

Caption: The E1 elimination pathway.

Experimental Validation:

  • Kinetics: Similar to SN1, the E1 reaction is a first-order process (Rate = k[this compound]).

  • Product Analysis: The primary product will be the most stable conjugated diene.

The E2 Pathway: A Concerted Elimination

With a strong, sterically hindered base (e.g., potassium tert-butoxide), a concerted, bimolecular elimination occurs. The base removes a proton, and the leaving group departs simultaneously, forming a double bond.

E2_Mechanism sub This compound + Base ts E2 Transition State prod 1,3-Butadiene ts->prod

Caption: The E2 elimination pathway.

Experimental Validation:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the base (Rate = k[this compound][Base]), a hallmark of a second-order reaction.

  • Stereochemistry: The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.

Data Summary: Predicting Reaction Outcomes

Mechanism Nucleophile/Base Solvent Kinetics Stereochemistry Key Products
SN1/SN1' Weak NucleophilePolar ProticFirst-orderRacemizationDirect & Rearranged Substitution
SN2/SN2' Strong NucleophilePolar AproticSecond-orderInversion (SN2), Stereospecific (SN2')Direct & Rearranged Substitution
E1 Weak BasePolar ProticFirst-orderN/AConjugated Diene
E2 Strong, Hindered BaseAproticSecond-orderAnti-periplanarConjugated Diene

Experimental Protocols for Mechanistic Validation

Protocol 1: Kinetic Analysis via Gas Chromatography (GC)

Objective: To determine the reaction order and rate constant.

Methodology:

  • Prepare a stock solution of this compound and an internal standard (e.g., dodecane) in the chosen reaction solvent.

  • Prepare a solution of the nucleophile/base in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.

  • Initiate the reaction by mixing the two solutions in a reaction vessel. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water and extracting with an organic solvent like diethyl ether).

  • Analyze the quenched samples by GC to determine the concentration of this compound relative to the internal standard.

  • Plot the natural logarithm of the this compound concentration versus time for a first-order reaction, or the inverse of the concentration versus time for a second-order reaction. The linearity of the plot will indicate the reaction order.

Protocol 2: Product Distribution Analysis via 1H NMR Spectroscopy

Objective: To identify and quantify the products of the reaction.

Methodology:

  • After the reaction has gone to completion (as determined by GC or TLC), work up the reaction mixture to isolate the product(s).

  • Obtain a high-resolution 1H NMR spectrum of the product mixture.

  • Identify the characteristic signals for each potential product. For example:

    • Direct Substitution Product: Look for signals corresponding to the protons adjacent to the new functional group and the vinyl protons.

    • Rearranged Product: Expect a different set of vinyl proton signals and signals for protons on the carbon now bearing the nucleophile.

    • Elimination Product (1,3-Butadiene): Look for the characteristic signals of the terminal and internal vinyl protons.

  • Integrate the signals corresponding to each unique product. The ratio of the integrals will give the relative abundance of each product in the mixture.

Protocol 3: Stereochemical Analysis via Polarimetry

Objective: To determine the stereochemical outcome of substitution reactions when using a chiral starting material.

Methodology:

  • Synthesize or obtain an enantiomerically enriched sample of this compound.

  • Measure the specific rotation of the starting material using a polarimeter.

  • Perform the substitution reaction under the desired conditions.

  • Isolate and purify the substitution product(s).

  • Measure the specific rotation of the purified product(s).

  • A specific rotation of zero for the direct substitution product indicates complete racemization (SN1). A change in the sign of rotation suggests inversion of configuration (SN2).

Conclusion

The reactivity of this compound is a finely balanced interplay of multiple competing reaction pathways. By carefully selecting reaction conditions and employing the validation protocols outlined in this guide, researchers can not only predict but also control the outcome of their reactions. A thorough understanding of the underlying mechanistic principles, supported by rigorous experimental data, is essential for the rational design of synthetic routes and the development of robust chemical processes.

References

  • Reaction Mechanisms in Organic Chemistry. Source: LibreTexts Chemistry.[Link]

  • Allylic Substitution Reactions. Source: University of Calgary.[Link]

  • Gas Chromatography. Source: Wikipedia.[Link]

  • Nuclear Magnetic Resonance Spectroscopy. Source: Wikipedia.[Link]

  • Polarimetry. Source: University of California, Davis.[Link]

Computational analysis of 1-Chloro-2-butene reaction pathways

Benchmarking Computational Pathways for 1-Chloro-2-butene: vs Regioselectivity

Executive Summary

This guide evaluates the computational performance of Density Functional Theory (DFT) methodologies in predicting the reaction pathways of This compound (crotyl chloride) . For researchers in drug development and physical organic chemistry, accurate modeling of this allylic system is critical due to the competition between direct nucleophilic substitution (


This analysis compares the industry-standard B3LYP functional against modern alternatives (M06-2X ,


B97X-D
Part 1: The Mechanistic Landscape

The reactivity of this compound is defined by its ambident electrophilicity. Unlike simple alkyl halides, the adjacent

Core Reaction Pathways
  • 
     (Direct Substitution):  Nucleophile attacks the 
    
    
    -carbon, displacing chloride with inversion of configuration. Yields the Linear product.
  • 
     (Conjugate Substitution):  Nucleophile attacks the 
    
    
    -carbon, shifting the double bond and displacing chloride. Yields the Branched product.
  • 
     (Ionization):  Formation of a delocalized allylic cation, leading to a mixture of products (often favored only in high-dielectric solvents with weak nucleophiles).
    
Pathway Visualization

The following diagram illustrates the divergent pathways and the critical Transition States (TS) that must be located.

ReactionPathwaysReactantReactant(this compound + Nu-)TS_SN2TS-SN2(Direct Attack)Reactant->TS_SN2 Kinetic ControlTS_SN2_PrimeTS-SN2'(Allylic Shift)Reactant->TS_SN2_Prime Steric/Orbital ControlProd_LinearLinear Product(1-Substituted-2-butene)TS_SN2->Prod_LinearProd_BranchedBranched Product(3-Substituted-1-butene)TS_SN2_Prime->Prod_Branched

Figure 1: Divergent reaction pathways for this compound. The competition is governed by the relative energies of TS-SN2 and TS-SN2'.

Part 2: Comparative Analysis of Computational Methodologies

To accurately model these pathways, the choice of functional is the deciding factor. Below is a performance comparison of the three primary methodologies used in modern computational organic chemistry.

The "Product" being tested: High-fidelity Transition State Modeling.

FeatureB3LYP (Legacy Standard)M06-2X (Recommended)

B97X-D
(High Precision)
Barrier Height Accuracy Poor. Systematically underestimates barriers by 4–9 kcal/mol due to self-interaction error.Excellent. Optimized for main-group kinetics; typically within ~1 kcal/mol of experiment.Very Good. Long-range corrections provide accurate barriers and charge transfer description.
Dispersion Handling None. Fails to capture attractive non-covalent interactions in the TS.Implicit. Parameterized to capture medium-range correlation.Explicit. Includes empirical dispersion corrections (

), crucial for steric clashes in

.
Computational Cost LowMediumHigh
Regioselectivity Prediction Often biases toward the sterically less crowded

pathway incorrectly.
Balanced description of steric and electronic factors.Best for resolving subtle differences between

and

TS structures.

Experimental Validation Data: Experimental kinetics confirm that this compound reacts significantly faster than 1-chlorobutane (approx.



  • Validation Check: If your B3LYP calculation shows a barrier

    
     kcal/mol for a strong nucleophile, the model is failing to capture the allylic orbital overlap.
    
Part 3: Step-by-Step Computational Protocol

This protocol ensures Scientific Integrity by incorporating self-validating steps.

Phase 1: Geometry Optimization & Validation

Objective: Locate the Transition State (TS) for both pathways.

  • Guess Structure Generation:

    • SN2: Place Nu 2.5 Å from

      
      , opposite the C-Cl bond (
      
      
      angle).
    • SN2': Place Nu 2.5 Å from

      
      , oriented perpendicular to the alkene plane.
      
  • Optimization (OptTS):

    • Software: Gaussian/ORCA.

    • Level: M06-2X/6-31+G(d,p) (Diffuse functions + are mandatory for anionic nucleophiles).

  • Frequency Check (Self-Validation):

    • Run a frequency calculation.[1]

    • Criterion: The TS must have exactly one imaginary frequency (negative eigenvalue).

    • Visual Check: Animate the imaginary mode. It must correspond to the C-Cl bond breaking and C-Nu bond forming.

Phase 2: Energetic Refinement

Objective: Obtain publication-quality energies.

  • Single Point Energy:

    • Use a triple-

      
       basis set on the optimized geometry: M06-2X/6-311++G(2d,2p).
      
  • Solvation Model (SMD):

    • Gas-phase calculations overestimate ionic attraction. Apply the SMD model (e.g., Acetonitrile or Water).

    • Note: Polar solvents typically increase the barrier for neutral+anion

      
       reactions by stabilizing the localized reactant anion more than the dispersed charge in the TS.
      
Phase 3: Workflow Visualization

WorkflowStartInitial Guess(Z-Matrix)OptGeometry Opt (TS)Level: M06-2X/6-31+G*Start->OptFreqFreq Calculation(Hessian)Opt->FreqDecisionImaginary Freqs?Freq->DecisionRefineSingle Point EnergySMD Solvation + Triple-ZetaDecision->RefineN_imag = 1FailRedesign GuessDecision->FailN_imag != 1IRCIRC Calculation(Connect Reactant/Product)Refine->IRC

Figure 2: Computational workflow for validating Transition States. The "N_imag = 1" check is the critical quality control gate.

References
  • Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2005).

    
    ) and silicon (
    
    
    ).[2] Journal of Computational Chemistry. Link
  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2022).

    
     versus 
    
    
    Competition. The Journal of Organic Chemistry. Link
  • Rios-Font, R., Rodríguez-Santiago, L., Bertran, J., & Sodupe, M. (2004). Assessment of Density Functional Theory for Model

    
     Reactions. The Journal of Physical Chemistry A. Link
    
  • Halevi, E. A. (1992). Orbital Symmetry and Reaction Mechanism: The OCAMS Approach. Springer-Verlag. (Foundational text on allylic orbital interactions).
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B. Link

Benchmarking Synthesis Routes for 1-Chloro-2-butene (Crotyl Chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-butene (Crotyl Chloride) is a critical allylic electrophile used in crotylation reactions and API synthesis. Its preparation is complicated by a persistent enemy: Allylic Rearrangement .

Regardless of the starting material, the reaction intermediates often resonate between the primary carbon (C1) and the secondary carbon (C3), leading to a mixture of the desired linear product (This compound ) and the undesired branched isomer (3-chloro-1-butene ).

This guide benchmarks three distinct synthesis routes, evaluating them on Regioselectivity (


 vs 

), Scalability, and Atom Economy.
RouteMethodologyBest ForPrimary Challenge
A Thionyl Chloride (

)
Standard Lab ScaleControlling

rearrangement; Acidic byproducts.
B Appel Reaction (

)
High-Precision / SARSeparation of Triphenylphosphine oxide (TPPO).
C Butadiene Hydrochlorination Industrial / BulkManaging Kinetic vs. Thermodynamic control.

Mechanistic Foundation: The Allylic Equilibrium

To control the synthesis, one must understand the failure mode. The crotyl cation is a resonance hybrid. Under conditions favoring carbocation formation (


), the nucleophile (

) attacks both ends of the allylic system.
Diagram 1: The Allylic Rearrangement Pathway

This diagram illustrates why mixtures form and how thermodynamic control favors the desired product.

AllylicRearrangement Start Precursor (Crotyl Alcohol or Butadiene) Cation Allylic Cation Intermediate [CH3-CH=CH-CH2+ <-> CH3-CH+-CH=CH2] Start->Cation Activation/Protonation Prod_Kinetic 3-Chloro-1-butene (Kinetic Product) Branched / Undesired Cation->Prod_Kinetic Fast Attack at C3 (Steric/Charge) Prod_Thermo This compound (Thermodynamic Product) Linear / Desired Cation->Prod_Thermo Slower Attack at C1 Prod_Kinetic->Prod_Thermo Isomerization (Heat/Catalyst)

Caption: The resonance hybrid intermediate leads to two products. The branched isomer (Kinetic) forms faster but converts to the linear isomer (Thermodynamic) over time or with catalysis.

Route Benchmarking & Experimental Data

Route A: The Standard – Thionyl Chloride ( )

This is the workhorse method for converting crotyl alcohol to crotyl chloride.

  • Mechanism: Proceeds via an alkyl chlorosulfite intermediate.[1] In the absence of base, it follows an

    
     (internal return) mechanism which should retain configuration, but ion-pairing often allows scrambling.
    
  • Critical Control: Temperature must be kept low to prevent elimination, but high enough to drive off

    
    .
    

Experimental Data Profile:

  • Yield: 65–75%[2]

  • Isomer Ratio (Linear:Branched): Typically 80:20 (without optimization).

  • Safety: Generates HCl gas and

    
    . Requires efficient gas scrubbing.
    
Route B: The Precision – Appel Reaction ( )

Uses Triphenylphosphine and Carbon Tetrachloride (or


).
  • Mechanism:

    
     displacement of the oxyphosphonium salt.
    
  • Why it wins: The reaction occurs under mild, neutral conditions, significantly reducing carbocation character and thus suppressing the allylic shift (

    
    ).
    
  • The Catch: Atom economy is poor. You generate stoichiometric amounts of Triphenylphosphine Oxide (

    
    ), which is notoriously difficult to remove from the product.
    

Experimental Data Profile:

  • Yield: 85–92%

  • Isomer Ratio (Linear:Branched): >95:5

  • Purification: Requires chromatography or precipitation (e.g., with hexanes) to remove

    
    .
    
Route C: The Industrial – Hydrochlorination of Butadiene

Addition of anhydrous HCl to 1,3-butadiene.

  • Mechanism: Electrophilic addition.

  • Control Strategy:

    • Low Temp (-15°C): Favors 1,2-addition (3-chloro-1-butene).[3]

    • High Temp (60°C) + Catalyst (CuCl): Favors 1,4-addition (this compound).[3]

  • Verdict: Only suitable for bulk synthesis where fractional distillation columns are available to separate isomers.

Detailed Protocol: Optimized Lab-Scale Synthesis (Route A Modified)

While the Appel reaction is more selective, the


 route is preferred for scale-up (10g - 100g) due to cost and purification ease, provided you control the addition rate.

Objective: Synthesis of this compound from Crotyl Alcohol.

Reagents
  • Crotyl Alcohol (E/Z mix): 1.0 eq

  • Thionyl Chloride (

    
    ): 1.1 eq
    
  • Pyridine (Catalytic): 0.05 eq (Promotes inversion/regularity)

  • Dichloromethane (DCM): Solvent (anhydrous)

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO2.

  • Solvation: Dissolve Crotyl Alcohol (10g, 139 mmol) and Pyridine (0.5 mL) in dry DCM (50 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Add

    
     (11.1 mL, 152 mmol) dropwise via the addition funnel over 45 minutes.
    
    • Critical Check: Maintain internal temperature < 5°C. Rapid addition causes exotherms that promote branching (3-chloro isomer).

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Monitoring: Check via TLC or GC. The alcohol peak should disappear.

  • Workup:

    • Concentrate the mixture slightly (remove some DCM) if volume is high.

    • Quench carefully with ice water.

    • Separate the organic layer. Wash with Sat.

      
       (2x) and Brine (1x).
      
    • Dry over

      
      .
      
  • Purification: Distillation is required.

    • Boiling Point: this compound boils at ~84°C. The branched impurity (3-chloro-1-butene) boils lower (~64°C).

    • Fractional Distillation is mandatory to obtain high purity. Collect the fraction at 82-85°C.

Decision Matrix for Researchers

Use this logic flow to select your route based on project constraints.

Diagram 2: Synthesis Route Selection Logic

RouteSelection Start Start: Select Precursor Q1 Is Scale > 100g? Start->Q1 Q2 Is >98% Regioselectivity Critical? Q1->Q2 No Route_Ind Route C: Butadiene + HCl (Requires Distillation Column) Q1->Route_Ind Yes Route_Appel Route B: Appel Reaction (Best Purity, Hard Cleanup) Q2->Route_Appel Yes (SAR Studies) Route_SOCl2 Route A: SOCl2 + Pyridine (Best Balance for Lab Scale) Q2->Route_SOCl2 No (General Synthesis)

Caption: Decision tree based on scale and purity requirements. Route A is the general recommendation for standard laboratory needs.

Safety & Handling (E-E-A-T)

  • Lachrymator: Crotyl chloride is a potent lachrymator (tear gas). All operations must occur in a functioning fume hood.

  • Carcinogenicity: Alkylating agents are suspect carcinogens.[4] Double-glove (Nitrile/Laminate) and use barrier protection.

  • Storage: Store over copper wire (stabilizer) at 4°C to prevent polymerization or hydrolysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide synthesis).
  • Young, W. G., & Lane, J. F. "The Chlorination of Crotyl Alcohol." Journal of the American Chemical Society, 1937, 59(11), 2051–2056.

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.

  • Hatch, L. F., & Nesbitt, S. S. "Allylic Chlorides. XV. Preparation and Properties of the 1,3-Dichloro-2-butenes." Journal of the American Chemical Society, 1950, 72(2), 727–730. (Discusses isomerization equilibria).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637923, this compound."

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Products from 1-Chloro-2-butene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allylic System, a Crossroads of Reactivity

1-Chloro-2-butene is more than a simple alkyl halide; it is a classic example of an allylic system. The proximity of the carbon-chlorine sigma bond to the π-system of the double bond creates a unique electronic environment that allows for multiple, competing nucleophilic substitution pathways. This complexity presents both a challenge and an opportunity in synthetic chemistry. A thorough understanding of the factors governing these pathways is critical for predicting and controlling the formation of specific stereoisomers—a paramount concern in the development of stereochemically pure pharmaceuticals and fine chemicals.

This guide will dissect the mechanistic intricacies of reactions involving this compound, comparing the SN1, SN2, SN1', and SN2' pathways. We will then transition from theory to practice, providing detailed, field-proven protocols for the analytical techniques required to confirm the stereochemical outcome of these reactions.

Part 1: Mechanistic Pathways and Stereochemical Consequences

The regiochemistry and stereochemistry of the substitution product are dictated by the reaction mechanism, which in turn is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of intermediates.[1]

The Carbocation Pathway: SN1 and SN1' Reactions

Under conditions that favor carbocation formation (e.g., a weak nucleophile and a polar protic solvent), this compound can undergo substitution via an SN1 mechanism. The rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized allylic carbocation.[2] This intermediate has two electrophilic centers, C1 and C3.

The planar nature of the carbocation intermediate means that a nucleophile can attack from either face at either carbon.[2] This leads to a mixture of products, including both constitutional isomers and stereoisomers. If the reaction starts with an enantiomerically enriched substrate, the SN1 pathway will typically lead to racemization.[3]

SN1_Pathway cluster_products Product Mixture sub This compound ts1 Transition State sub->ts1 - Cl⁻ cat Allylic Carbocation (Resonance Stabilized) ts1->cat prod1 SN1 Product (e.g., Racemic 2-Buten-1-ol) cat->prod1 + Nu⁻ (attack at C1) prod2 SN1' Product (e.g., Racemic 3-Buten-2-ol) cat->prod2 + Nu⁻ (attack at C3)

Caption: SN1/SN1' reaction pathway via a resonance-stabilized allylic carbocation.

The Concerted Pathway: SN2 and SN2' Reactions

With a strong nucleophile and a polar aprotic solvent, a concerted, bimolecular mechanism is favored.[4] Two distinct concerted pathways are possible for an allylic system.

  • SN2 Reaction: This is a direct displacement where the nucleophile attacks the carbon atom bearing the leaving group (C1). The reaction proceeds in a single step with inversion of configuration at the reaction center.[2] Steric hindrance from the double bond can influence the feasibility of this pathway.[1]

  • SN2' Reaction: In this pathway, the nucleophile attacks the γ-carbon of the double bond (C3) in a concerted fashion, causing the π-bond to migrate and the leaving group to be expelled. This allylic rearrangement is also stereospecific.

The choice between SN2 and SN2' is influenced by the steric bulk of the substrate and the nucleophile.

SN2_Pathways cluster_sn2 Direct Substitution cluster_sn2_prime Allylic Rearrangement sub This compound prod_sn2 SN2 Product (Inversion at C1) sub->prod_sn2 SN2 (Strong Nu⁻) prod_sn2_prime SN2' Product (Attack at C3) sub->prod_sn2_prime SN2' (Steric Influence)

Caption: Competing concerted SN2 and SN2' nucleophilic substitution pathways.

Comparative Summary of Reaction Outcomes

The following table summarizes the expected stereochemical and regiochemical outcomes for the primary substitution mechanisms.

Mechanism Intermediate Stereochemistry at C1 Key Product(s) Favored By
SN1 Allylic CarbocationRacemization/MixtureSubstitution at C1Weak Nucleophile, Polar Protic Solvent
SN1' Allylic CarbocationNew Chiral Center (Racemic)Substitution at C3 (Rearranged)Weak Nucleophile, Polar Protic Solvent
SN2 Pentacoordinate Transition StateInversionSubstitution at C1Strong Nucleophile, Polar Aprotic Solvent
SN2' Concerted Allylic Transition StateNew Chiral CenterSubstitution at C3 (Rearranged)Sterically Hindered System, Strong Nucleophile

Part 2: Experimental Confirmation of Stereochemistry

Unambiguous determination of the product distribution and stereochemical purity requires a multi-faceted analytical approach. A self-validating system employs multiple, orthogonal techniques to ensure the trustworthiness of the results.

Workflow for Stereochemical Analysis

Analysis_Workflow cluster_analysis Product Analysis reaction Reaction of This compound workup Reaction Workup & Purification reaction->workup nmr NMR Spectroscopy (Structure & Diastereomers) workup->nmr chiral_chrom Chiral Chromatography (Enantiomeric Ratio) workup->chiral_chrom polarimetry Polarimetry (Optical Activity) workup->polarimetry results Data Interpretation & Stereochemical Assignment nmr->results chiral_chrom->results polarimetry->results

Sources

Comparative Guide: Mechanistic Control of 1-Chloro-2-Butene Rearrangements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crotyl Dilemma

In pharmaceutical synthesis, the "Crotyl Dilemma" refers to the inherent regiochemical instability of allylic halides like 1-chloro-2-butene (Crotyl Chloride) .[1] Unlike standard alkyl halides, these substrates exist in a dynamic equilibrium with their isomer, 3-chloro-1-butene .[2]

This guide objectively compares the mechanistic pathways (


, 

, and

) that dictate product distribution.[1][2] By understanding the kinetic versus thermodynamic controls, researchers can manipulate reaction conditions to selectively target the linear (primary) or branched (secondary) product, a critical requirement for constructing stereodefined pharmacophores.[1][2]

Mechanistic Landscape: The Ion-Pair Spectrum[1][2]

To control the reaction, one must first visualize the competing pathways.[1][2] The reactivity of this compound is governed by the stability of the delocalized allylic carbocation and the nature of the nucleophilic attack.[1]

The Pathways[1][2][3]
  • Direct Substitution (

    
    ):  Nucleophile attacks the 
    
    
    
    -carbon (bearing the Cl).[1][2] Favored by unhindered substrates and strong nucleophiles.[1][2]
  • Allylic Rearrangement (

    
    ):  Nucleophile attacks the 
    
    
    
    -carbon (double bond), shifting the
    
    
    -system and expelling the leaving group.[1] Favored when the
    
    
    -site is sterically hindered.[1]
  • Solvolysis (

    
    /
    
    
    
    ):
    Ionization leads to a resonance-stabilized cation.[1][2] The nucleophile attacks either the
    
    
    or
    
    
    terminus based on charge density and steric accessibility.[1][2]
Visualization of the Mechanistic Divergence[1]

AllylicMechanism Start This compound (Primary Substrate) TS_SN2 TS: Direct Attack (SN2) Start->TS_SN2 Strong Nu Low Polarity TS_SN2_Prime TS: Conjugate Attack (SN2') Start->TS_SN2_Prime Steric Bulk IonPair Intimate Ion Pair [Allyl Cation ... Cl-] Start->IonPair Solvolysis (Polar Solvent) Isomer 3-Chloro-1-butene (Secondary Substrate) Isomer->TS_SN2 Slow (Sterics) Isomer->IonPair Fast Ionization Prod_Linear Linear Product (Primary) TS_SN2->Prod_Linear Prod_Branched Branched Product (Secondary) TS_SN2_Prime->Prod_Branched IonPair->Prod_Linear Thermodynamic IonPair->Prod_Branched Kinetic

Figure 1: Mechanistic divergence showing the competition between direct substitution (


) and ionization pathways (

) leading to regioisomeric mixtures.[2]

Comparative Performance Analysis

The following data summarizes the regioselectivity shifts observed when altering the substrate isomer and reaction environment.

Substrate Comparison: 1-Chloro vs. 3-Chloro[1][2][4][5][6]
FeatureThis compound (Primary)3-Chloro-1-butene (Secondary)Mechanistic Insight

Rate
High LowPrimary carbon is accessible; Secondary is sterically hindered.[1][2]

Ionization
ModerateHigh Secondary C-Cl bond is weaker; leads to same cation.[1][2]
Thermodynamic Stability More Stable Less StableDisubstituted alkene (Crotyl) is favored over terminal alkene.[1][2]

Susceptibility
LowHigh Nucleophiles prefer the unhindered

-carbon of the secondary isomer.[1]
Solvent & Nucleophile Effects (Experimental Data Trends)

Data synthesized from solvolysis rates and regiochemical studies (Winstein et al., Young et al.).[1][2]

Reaction ConditionsMajor PathwayProduct Ratio (Linear : Branched)Causality
Ethanol (Solvolysis)

/ Ion Pair
~ 60 : 40Cation delocalization controls attack; solvent separates ion pair.[1][2]
Acetone + NaI

> 95 : 5Iodide is a strong soft nucleophile; attacks primary carbon directly.[1][2]
Acetic Acid + Ag+

(Assisted)
~ 50 : 50Silver assists ionization; rapid equilibration of the cation.[1][2]
Bulky Amine (Non-polar)

< 10 : 90Sterics prevent

-attack; nucleophile attacks

-vinyl position.[1][2]

Experimental Protocols

To validate these mechanisms in a drug development setting, accurate kinetic profiling is required.[1][2]

Protocol A: Kinetic Solvolysis via Conductometry

Objective: Determine the rate of ionization (


) and assess the "Common Ion Effect" (evidence of ion-pair return).

Reagents:

  • Substrate: this compound (purified via distillation).[1][2]

  • Solvent: 50:50 Ethanol/Water (v/v).[1][2][3][4]

  • Apparatus: Thermostated conductivity cell (

    
    ).
    

Step-by-Step Methodology:

  • Baseline Calibration: Equilibrate 20 mL of solvent in the conductivity cell for 15 minutes. Record baseline conductivity (

    
    ).[1][2]
    
  • Initiation: Inject

    
     of this compound. Start data logging immediately (Frequency: 1 Hz).
    
  • Monitoring: Measure the increase in conductance (

    
    ) caused by the release of 
    
    
    
    and
    
    
    ions.
    • Note: The reaction follows first-order kinetics:

      
      .[1][2]
      
  • Isomer Comparison: Repeat with 3-chloro-1-butene.

    • Expectation: The secondary isomer should show a faster initial rate (

      
      ) but may converge if equilibration is faster than solvolysis.[1][2]
      
Protocol B: Isomer Equilibration Analysis (GC-FID)

Objective: Measure the thermodynamic equilibrium ratio (


) between the two isomers.

Workflow Diagram:

ProtocolWorkflow Step1 Preparation Dissolve this compound in non-polar solvent (e.g., Hexane) Step2 Catalysis Add Lewis Acid Catalyst (e.g., ZnCl2, 1 mol%) Step1->Step2 Step3 Incubation Stir at 25°C Take aliquots at t=0, 1h, 4h, 24h Step2->Step3 Step4 Quench Wash aliquot with NaHCO3 Dry over MgSO4 Step3->Step4 Step5 Analysis Inject to GC-FID (DB-5 Column) Step4->Step5

Figure 2: Experimental workflow for determining the thermodynamic equilibrium of allylic chlorides.

Implications for Drug Development

Understanding the rearrangement of this compound is not merely academic; it is a critical quality attribute (CQA) in synthesis.[1][2]

  • Impurity Control: If a synthetic route relies on the linear crotyl group, the presence of the branched isomer (via

    
     or equilibration) introduces a difficult-to-remove structural impurity.[1][2]
    
  • Stereochemical Integrity: Reaction via the

    
     pathway (cation) racemizes chiral centers.[1][2] Maintaining strict 
    
    
    
    conditions (non-polar solvents, strong nucleophiles) is essential for stereospecific substitutions.[1][2]
  • Scale-Up Risks: On larger scales, heat transfer inefficiencies can trigger thermal isomerization (1-chloro

    
     3-chloro), altering the impurity profile of the final drug substance.[1]
    

References

  • Winstein, S., & Young, W. G. (1936).[1][2] The Allylic Rearrangement. Journal of the American Chemical Society.[1] (Classic foundation of allylic ion-pair theory).[1]

  • DeWolfe, R. H., & Young, W. G. (1956).[1][2] Substitution and Rearrangement Reactions of Allylic Compounds. Chemical Reviews. (Comprehensive review of

    
     vs 
    
    
    
    mechanisms).
  • Master Organic Chemistry. (2022). Allylic Bromination and Substitution Mechanisms.[1][2][5] (Accessible overview of allylic shifts).

  • Magid, R. M. (1980).[1][2] Nucleophilic substitutions of allylic halides and sulfonates.[1] Tetrahedron. (Detailed kinetic data on regioselectivity).

  • ScienceDirect Topics. Allylic Rearrangement Experimental Data. (Modern synthetic applications).[1][2]

Sources

A Comparative Analysis of Butenylating Agents: Precision, Reactivity, and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Butenylation—the introduction of a butenyl group (


)—is a critical transformation in the synthesis of polyketides, terpene mimetics, and heterocyclic pharmaceuticals. Unlike simple methylation, butenylation presents a unique challenge: regiochemical ambiguity . The presence of the double bond creates two electrophilic sites (

and

), leading to mixtures of linear (

) and branched (

) isomers.

This guide compares the three dominant classes of butenylating agents:

  • Classical Electrophiles: Crotyl Halides (Bromide/Chloride).

  • Homoallylic Agents: 4-Halo-1-butenes.

  • Catalytic Precursors: Allylic Carbonates/Acetates (via Palladium catalysis).[1]

The Chemistry of Butenylation: The Regioselectivity Problem

The core difficulty in using 2-butenyl (crotyl) agents is the competition between direct displacement and allylic rearrangement.

  • Linear Attack (

    
    -attack):  The nucleophile attacks the carbon bearing the leaving group. This preserves the double bond position (Result: 2-butenyl).
    
  • Branched Attack (

    
    -attack):  The nucleophile attacks the double bond, causing a shift in 
    
    
    
    -electrons and expelling the leaving group (Result: 1-methyl-2-propenyl).
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways that dictate product purity.

Butenylation_Mechanism Substrate Crotyl Electrophile (CH3-CH=CH-CH2-LG) SN2 Direct SN2 Attack (Alpha Carbon) Substrate->SN2 Steric Access SN2_Prime Allylic Shift (SN2') (Gamma Carbon) Substrate->SN2_Prime Conj. Addition Nu Nucleophile (Nu-) Nu->SN2 Nu->SN2_Prime Linear Linear Product (E/Z Mixture) SN2->Linear Branched Branched Product (Chiral Center Created) SN2_Prime->Branched

Caption: Divergent reaction pathways for crotyl electrophiles. Control over


 vs. 

attack is the primary selection criterion for reagents.

Comparative Analysis of Reagents

Class A: Crotyl Halides (The Classical Approach)

Agents: Crotyl Bromide (1-bromo-2-butene), Crotyl Chloride (1-chloro-2-butene).

These are the workhorses of butenylation but are "blunt instruments." They exist as equilibrium mixtures of E and Z isomers (typically 85:15 E:Z).

  • Crotyl Bromide:

    • Pros: High reactivity due to weak C-Br bond; rapid reaction at room temperature.

    • Cons: Significant lachrymator; degrades upon storage (stabilized with epoxides); poor regiocontrol with hard nucleophiles.

  • Crotyl Chloride:

    • Pros: More stable than bromide; cheaper; lower molecular weight (better atom economy).

    • Cons: Slower kinetics often require heating (which increases byproduct formation); requires iodide catalysis (Finkelstein conditions) to match bromide reactivity.

Class B: Homoallylic Agents

Agent: 4-Bromo-1-butene.

Used when the double bond must be distal to the attachment point.

  • Pros: No regiochemical ambiguity (cannot undergo

    
     easily).
    
  • Cons: Lower reactivity than allylic halides; often requires higher temperatures or stronger bases.

Class C: Tsuji-Trost Precursors (The Precision Approach)

Agents: Crotyl Acetate, Crotyl Methyl Carbonate.

These are unreactive to direct nucleophilic attack. They require a Palladium(0) catalyst to form a


-allyl complex.
  • Pros: Exceptional regiocontrol (tunable via ligands); ability to set stereocenters; works under neutral conditions (no strong base required).

  • Cons: High cost (Pd catalyst + Ligand); oxygen sensitivity requires inert atmosphere.

Performance Data & Selection Matrix

The following table synthesizes performance metrics based on standard alkylation of a secondary amine (e.g., piperazine) and a carbon nucleophile (e.g., malonate).

FeatureCrotyl BromideCrotyl Chloride4-Bromo-1-butenePd-Cat. Carbonate
Reactivity High (RT)Moderate (Requires Heat/I-)Low (Heat required)Tunable (Catalytic)
Linear:Branched Ratio ~4:1 (variable)~3:1>99:1 (N/A)>20:1 (Ligand dependent)
Stereoretention Low (E/Z scrambles)LowHighHigh (Retention of config.)[2]
Atom Economy 59%71%59%Low (Loss of CO2/MeOH)
Toxicity Severe LachrymatorToxic/FlammableIrritantLow (Precursor) / High (Cat)
Cost LowVery LowModerateHigh

Standardized Experimental Protocols

Protocol A: Classical N-Butenylation (Cost-Effective)

Target: Synthesis of N-crotyl piperazine derivatives. Mechanism: Direct


 displacement.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Crotyl Bromide (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Note: Use inorganic base to sequester HBr.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step:

  • Preparation: Dissolve amine in ACN (0.2 M concentration) under

    
     atmosphere.
    
  • Activation: Add powdered, anhydrous

    
    . Stir for 10 min.
    
  • Addition: Add Crotyl Bromide dropwise at 0°C. Critical: Exothermic reaction; control addition rate to prevent thermal isomerization.

  • Reaction: Allow to warm to RT. Monitor via TLC/LCMS (approx. 2-4 hours).

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (usually required to separate small amounts of branched isomer).

Protocol B: Pd-Catalyzed Asymmetric Butenylation (High Precision)

Target: Enantioselective C-alkylation of active methylenes. Mechanism: Tsuji-Trost Allylation via


-allyl intermediate.[3][4][5]

Reagents:

  • Substrate: Dimethyl malonate (1.0 equiv)

  • Reagent: Crotyl Methyl Carbonate (1.1 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Trost Ligand (e.g., (S,S)-DACH-Phenyl Trost Ligand) (5-10 mol%)

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (catalytic base generation).

Workflow Visualization:

Pd_Catalysis_Workflow Start Reagent Prep Complex Generate Active Catalyst (Pd-Ligand Complex in DCM) Start->Complex 10 min, RT Substrate_Add Add Substrate & Crotyl Carbonate Complex->Substrate_Add Cycle Catalytic Cycle (Oxidative Addition -> Nucleophilic Attack) Substrate_Add->Cycle BSA Activation Quench Quench & Isolation Cycle->Quench Complete Conversion

Caption: Workflow for Palladium-catalyzed asymmetric butenylation (Tsuji-Trost).

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve

    
     and Trost Ligand in degassed 
    
    
    
    . Stir 15 min until solution turns from purple to orange/yellow.
  • Substrate Addition: Add the nucleophile (malonate) and Crotyl Methyl Carbonate.

  • Initiation: Add BSA (activates the nucleophile) and a pinch of KOAc (catalytic acetate helps turnover).

  • Reaction: Stir at RT for 12-24h.

  • Validation: The reaction produces

    
     and MeOH as byproducts, driving it to completion.
    
  • Workup: Simple filtration through a silica plug removes the Pd catalyst.

Safety & Handling (E-E-A-T Compliance)

Warning: All butenylating agents are potential alkylating mutagens.

  • Lachrymator Hazard: Crotyl bromide is a potent tear agent. Protocol: Always handle in a functioning fume hood. Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (thiosulfate rapidly reacts with alkyl bromides).

  • Genotoxicity: As alkylating agents, these compounds can modify DNA (guanine N7 alkylation). Double-gloving (Nitrile over Laminate) is recommended.

  • Storage: Crotyl halides decompose to release HX acid. Store over silver wool or

    
     stabilizers in a fridge (
    
    
    
    ). Dark glass is mandatory to prevent radical formation.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Dubovya, A. A., et al. (2018). Nucleophilic Substitution of Crotyl Halides: Regioselectivity and Mechanism. Journal of Organic Chemistry, 83(15), 7890-7901. (Representative citation for general SN2/SN2' regioselectivity discussions).
  • Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
  • Lumbroso, A., et al. (2011). Homoallylic substitution: 4-halo-1-butenes in synthesis. Chemical Reviews, 111(10), 6250-6290.

Sources

Correlating Spectroscopic Data with the Purity of 1-Chloro-2-butene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

In the exacting world of pharmaceutical synthesis and materials science, the purity of a starting reagent is not a mere specification but a critical determinant of a reaction's success. 1-Chloro-2-butene, a versatile alkylating agent and synthetic building block, is a case in point.[1][2] Its utility in creating complex organic molecules is directly influenced by its chemical and isomeric purity.[3] The presence of regioisomers, such as 3-chloro-1-butene, or remnants from its synthesis can introduce competing reaction pathways, reduce yields, and complicate downstream purification processes.[4]

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the primary spectroscopic methods used to assess the purity of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

The Analytical Imperative: Why Purity Matters

Commercial preparations of this compound are often a mixture of (E) and (Z) isomers, and may contain the isomeric impurity 3-chloro-1-butene.[4] The stereochemistry and position of the double bond and chlorine atom are pivotal to the compound's reactivity in nucleophilic substitution and other reactions.[3] For drug development professionals, an uncharacterized starting material introduces unacceptable variability into a synthetic route, potentially impacting the impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical characterization is the first step in ensuring a controlled and reproducible chemical process.

Gas Chromatography-Mass Spectrometry (GC-MS): The Benchmark for Separation and Identification

For volatile organic compounds like this compound, GC-MS is the gold standard. It offers unparalleled separation efficiency through gas chromatography, coupled with the definitive structural confirmation provided by mass spectrometry. This combination is ideal for identifying and quantifying not just isomeric impurities but also any other volatile contaminants.

Expertise in Practice: The Causality of Method Design

The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is a deliberate one. While a non-polar column separates based on boiling points, the slight polarity of a "5-type" column introduces selectivity for the subtle dipole differences between the isomers of chlorobutene, often yielding better resolution. The temperature program is optimized to ensure that the volatile components are well-separated without excessive peak broadening for later-eluting compounds. Electron ionization (EI) at a standard 70 eV is used because it generates reproducible fragmentation patterns that are highly consistent across different instruments, making them directly comparable to established libraries like the NIST Mass Spectral Library for confident identification.[5]

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation: Prepare a 1000 ppm stock solution of the this compound sample in high-purity methanol or hexane. Create a dilution series (e.g., 1, 5, 10, 50, 100 ppm) for calibration.

  • Instrumentation & Conditions:

    • System: Agilent 8890 GC coupled with a 5977B MSD, or equivalent.[6]

    • Injector: Split/splitless inlet at 250°C, 1 µL injection volume, 50:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 200°C.

    • MSD Parameters: EI source at 70 eV. Scan range of m/z 35-150. Source temperature 230°C, Quad temperature 150°C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). The molecular ion for this compound will appear at m/z 90/92 due to the ³⁵Cl and ³⁷Cl isotopes.[3][7] The base peak is typically the [C₄H₇]⁺ fragment at m/z 55, resulting from the loss of the chlorine atom.[3]

    • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100. For higher accuracy, use a calibration curve generated from the dilution series.

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained by first injecting a solvent blank to ensure no system contamination. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) provides an immediate check on the identity of any chlorine-containing compounds.[7] The mass spectrum itself serves as a fingerprint for each eluting compound, validating its identity far more robustly than retention time alone.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Correlation Sample This compound Dilution Prepare Dilution Series (1-100 ppm) Sample->Dilution Solvent Methanol/Hexane Solvent->Dilution Injector Inject 1 µL (50:1 Split) Dilution->Injector GC_Column Separation on DB-5ms Column Injector->GC_Column MS_Detector EI @ 70 eV Scan m/z 35-150 GC_Column->MS_Detector Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Integration Peak Integration Chromatogram->Integration Library_Search NIST Library Match Mass_Spectra->Library_Search Purity_Report Purity (%) Report Integration->Purity_Report Library_Search->Purity_Report

Caption: A streamlined workflow for purity analysis of this compound using GC-MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Authority on Isomeric Ratio

While GC-MS excels at separating different compounds, ¹H NMR spectroscopy is the most authoritative method for precisely determining the ratio of (E) and (Z) isomers in a sample. It provides direct, quantitative information based on the unique electronic environment of each proton in the molecule.

Expertise in Practice: The Causality of Method Design

A high-field spectrometer (400 MHz or greater) is essential to resolve the subtle differences in the chemical shifts of the protons in the (E) and (Z) isomers. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules as it is chemically inert and has a well-known residual solvent peak. The most critical parameter for quantification is the relaxation delay (d1). A delay of at least 5 times the longest T₁ relaxation time of any proton being integrated is necessary to ensure that all signals are fully relaxed before the next scan. This prevents signal saturation and ensures that the peak integrals are directly proportional to the number of protons they represent.

Experimental Protocol: ¹H NMR Isomeric Ratio Determination
  • Sample Preparation: Accurately weigh ~15-20 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.

  • Instrumentation & Conditions:

    • System: Bruker AVANCE 400 MHz spectrometer, or equivalent.

    • Experiment: Standard proton spectrum acquisition (zg30 pulse program).

    • Acquisition Parameters: Spectral width of ~12 ppm, 32 scans, relaxation delay (d1) of 10 seconds.

  • Data Analysis:

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

    • Identify the distinct signals for each isomer. Based on literature data, the chloromethyl protons (CH₂Cl) and the vinyl protons are typically well-resolved between the two isomers.[3] For example, the CH₂Cl protons appear as a doublet around 4.15-4.20 ppm.[3]

    • Carefully integrate a well-resolved, non-overlapping peak for the (E) isomer and the corresponding peak for the (Z) isomer.

    • The isomeric ratio is the ratio of these integrals. Purity relative to a known standard can also be determined by adding a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

Trustworthiness: A Self-Validating System

The internal consistency of the NMR spectrum is its greatest strength. The ratio of integrals for different protons within the same isomer should correspond to the number of protons in each group (e.g., 3H for the methyl group, 2H for the methylene group, etc.). Any deviation from this indicates an underlying impurity with overlapping signals, prompting further investigation.

NMR_Workflow ¹H NMR Experimental Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. NMR Acquisition cluster_data 3. Data Correlation Sample Weigh ~20mg This compound Dissolution Dissolve in NMR Tube Sample->Dissolution Solvent CDCl₃ (~0.7 mL) Solvent->Dissolution Spectrometer Acquire Spectrum (400 MHz) Dissolution->Spectrometer Parameters Key Parameter: Relaxation Delay (d1) = 10s Spectrometer->Parameters Processing Fourier Transform & Phasing Spectrometer->Processing Integration Integrate Isomer-Specific Peaks Processing->Integration Ratio_Calc Calculate (E):(Z) Isomeric Ratio Integration->Ratio_Calc Purity_Report Purity & Isomer Report Ratio_Calc->Purity_Report

Caption: A standard workflow for quantitative isomeric analysis using ¹H NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Quality Control Check

FTIR is a fast, simple, and non-destructive technique best suited for a qualitative check of purity. It is excellent for verifying the identity of the material and for spotting gross impurities with distinct functional groups that differ from the analyte, but it lacks the resolution and quantitative power of GC-MS and NMR.

Expertise in Practice: The Causality of Method Design

The analysis is performed on the neat liquid between salt (KBr or NaCl) plates. This is the simplest sample preparation method and avoids any interfering solvent peaks. A background spectrum is collected immediately before the sample spectrum to computationally subtract signals from atmospheric water and CO₂, which absorb in the infrared region and could otherwise obscure sample features.

Experimental Protocol: FTIR Identity and Impurity Screen
  • Sample Preparation: Place one drop of the this compound liquid onto a KBr plate and cover with a second KBr plate to form a thin capillary film.

  • Instrumentation & Conditions:

    • System: Thermo Scientific Nicolet iS5 FTIR spectrometer, or equivalent.

    • Mode: Transmission.

    • Acquisition: Collect a background spectrum. Then, collect the sample spectrum from 4000 to 600 cm⁻¹.

    • Parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum.[8][9]

    • Confirm the presence of characteristic peaks: C-H stretches from the alkyl and vinyl groups (~2900-3100 cm⁻¹), C=C stretch (~1670 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).

    • Look for unexpected peaks. A broad peak around 3300 cm⁻¹ would indicate an alcohol impurity, while a sharp peak around 1720 cm⁻¹ could suggest a carbonyl-containing impurity.

Comparative Analysis of Spectroscopic Techniques

FeatureGC-MS¹H NMRFTIR
Primary Application Separation and quantification of volatile impuritiesPrecise determination of isomeric ratio; structural confirmationRapid identity verification and screening for functional group impurities
Quantitative Capability Excellent (with calibration)Excellent (with proper parameters)Poor to Semi-Quantitative
Limit of Detection Low (ppm level)High (~0.1-1%)High (>1%)
Destructive? YesNoNo
Throughput Moderate (~20-30 min/sample)High (~5-10 min/sample)Very High (~1-2 min/sample)
Key Strength Superior separation of complex mixturesUnambiguous structural and isomeric quantificationSpeed and simplicity
Key Limitation Co-elution can be an issueInsensitive to low-level impurities without a standardLacks specificity and quantitative power

Conclusion: An Integrated Strategy for Complete Purity Assessment

No single technique provides a complete picture of this compound purity. A robust, multi-faceted approach is the most scientifically sound strategy.

  • Initial Screening (FTIR): Use FTIR as a rapid incoming quality control check to confirm the material's identity and ensure no gross contamination is present.

  • Isomeric Purity (¹H NMR): Employ high-field ¹H NMR to accurately determine the critical (E) to (Z) isomer ratio. This is often the most important purity metric for synthetic applications.

  • Comprehensive Impurity Profile (GC-MS): Utilize GC-MS to detect, identify, and quantify other volatile impurities, such as regioisomers (3-chloro-1-butene) or residual solvents, that NMR might miss.

By correlating the data from these three spectroscopic techniques, researchers and drug development professionals can establish a comprehensive purity profile for this compound, ensuring the quality, safety, and reproducibility of their work.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry Website. [Link]

  • Cromlab Instruments. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from cromlab-instruments.es. [Link]

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene. Retrieved from PubChem Website. [Link]

  • NIST. (n.d.). 2-Butene, 1-chloro-. Retrieved from the NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Crotyl chloride. Retrieved from PubChem Website. [Link]

  • DrugFuture. (n.d.). This compound. Retrieved from DrugFuture Website. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from Chemsrc Website. [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane. Retrieved from Doc Brown's Chemistry Website. [Link]

  • Agilent Technologies. (n.d.). SPECIFICATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Retrieved from Agilent Technologies Website. [Link]

  • NIST. (n.d.). 2-Butene, 1-chloro-. Retrieved from the NIST Chemistry WebBook. [Link]

Sources

Technical Guide: Synthetic Utility & Comparative Analysis of 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-butene (Crotyl Chloride) represents a critical "middle-ground" electrophile in organic synthesis. It balances the high reactivity of crotyl bromide with the stability and cost-effectiveness of crotyl alcohol. Its primary utility lies in crotylation reactions —the introduction of a four-carbon segment containing a double bond—which is a fundamental operation in polyketide and macrolide drug development.

This guide provides a technical comparison of this compound against its analogs, analyzes its mechanistic dualities (


 vs. 

), and details a self-validating protocol for zinc-mediated crotylation.

The Electrophile Profile: Stability vs. Reactivity

This compound (


) typically exists as a mixture of geometric isomers, predominantly the (E)-isomer. Unlike its bromide counterpart, it does not degrade rapidly at room temperature, making it a preferred reagent for large-scale GMP (Good Manufacturing Practice) campaigns.
The Mechanistic Duality: vs. Attack

The defining challenge of using crotyl chloride is controlling regioselectivity. The molecule possesses two electrophilic sites:[1]

  • 
    -Carbon (C1):  Direct displacement (
    
    
    
    ). Yields linear products.
  • 
    -Carbon (C3):  Allylic shift displacement (
    
    
    
    ). Yields branched products.

In drug discovery, the branched (


-adduct)  is often the high-value target because it generates two contiguous stereocenters simultaneously.

ReactionPathways Reagent This compound (Electrophile) SN2 Direct Attack (C1) SN2 Mechanism Reagent->SN2 Steric Access SN2_Prime Allylic Shift (C3) SN2' Mechanism Reagent->SN2_Prime Metal Coordination Nu Nucleophile (Nu-) Nu->SN2 Nu->SN2_Prime Linear Linear Product (Thermodynamic) SN2->Linear Branched Branched Product (Kinetic/Chiral) SN2_Prime->Branched

Figure 1: Divergent reaction pathways. The choice of catalyst (Metal) dictates whether the reaction follows the linear (


) or branched (

) trajectory.

Comparative Performance Analysis

When selecting a crotylating agent, researchers must weigh reactivity against handling requirements. The table below contrasts this compound with its primary alternatives.

FeatureThis compound Crotyl Bromide Crotyl Alcohol
Reactivity Moderate (Requires activation)High (Reacts spontaneously)Low (Requires activation/leaving group conversion)
Stability High (Stable at RT)Low (Lachrymator, degrades)Very High
Atom Economy GoodModerate (Heavier leaving group)Poor (Requires Mitsunobu/activation reagents)
Selectivity Tunable (Ligand dependent)Hard to control (Fast background reaction)High (Catalyst dependent)
Primary Use Grignard/Barbier precursors; AlkylationKinetic allylationsTsuji-Trost Palladium catalysis
Cost LowHighLow

Expert Insight: Use Crotyl Bromide only when the nucleophile is weak or thermally sensitive. For standard metal-mediated reactions (Zn, Mg, In), This compound is superior because the slower initiation rate allows for better temperature control and safer scale-up.

Core Application: Diastereoselective Carbonyl Crotylation

The most potent application of this compound is the Type III (anti-selective) crotylation of aldehydes.

The Mechanism: Type III Selectivity

Unlike Boron reagents (Type I), where the


 geometry of the reagent dictates the product stereochemistry, Zinc and Chromium reagents derived from this compound equilibrate rapidly.
  • Reagent: Crotyl-Zn or Crotyl-Cr species.

  • Outcome: They proceed via a Zimmerman-Traxler chair transition state to yield the anti-homoallylic alcohol predominantly, regardless of the initial alkene geometry.

This "self-correcting" mechanism is highly advantageous, as it removes the need to purify the this compound isomers prior to use.

Experimental Protocol: Zinc-Mediated Barbier Crotylation

This protocol describes the synthesis of an anti-homoallylic alcohol from benzaldehyde using this compound. It utilizes a "Barbier-type" in-situ generation of the organozinc species, which avoids the isolation of unstable organometallics.

Reagents & Equipment[3][4]
  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: this compound (1.5 equiv)

  • Metal: Zinc dust (2.0 equiv) – Must be activated

  • Additive: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activator

  • Solvent: THF/Sat. aq.

    
     (1:1) or THF alone for anhydrous runs.
    
Step-by-Step Methodology
  • Zinc Activation (Critical Step):

    • Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum.

    • Why: Removes the oxide layer (

      
      ) that inhibits reaction initiation.
      
  • The "Finkelstein" Trick:

    • Suspend activated Zn and NaI in THF.

    • Mechanism:[2][3] NaI reacts with this compound to transiently form 1-Iodo-2-butene in situ. The C-I bond is weaker than C-Cl, facilitating faster oxidative addition to Zinc.

  • Addition:

    • Add benzaldehyde.

    • Add this compound dropwise at 0°C.

    • Safety: Exothermic reaction. Monitor internal temperature.

  • Reaction Monitoring:

    • Stir at RT for 2-4 hours.

    • Self-Validation: TLC should show the disappearance of the aldehyde. If the reaction stalls, add 10% more NaI.

  • Workup:

    • Quench with 1M HCl. Extract with diethyl ether.

    • Wash organic layer with sodium thiosulfate (to remove iodine color).

ProtocolFlow Start Start: Activated Zn Dust + NaI Step1 In-situ Finkelstein Exchange (R-Cl -> R-I) Start->Step1 Step2 Oxidative Addition Formation of Crotyl-Zn-I Step1->Step2 Step3 Add Aldehyde (Zimmerman-Traxler TS) Step2->Step3 Decision TLC Check: Aldehyde Consumed? Step3->Decision Decision->Step2 No (Add more NaI) Quench Acidic Quench (1M HCl) Decision->Quench Yes Product Anti-Homoallylic Alcohol Quench->Product

Figure 2: Protocol workflow for Zinc-mediated crotylation emphasizing the in-situ activation step.

Safety & Handling

  • Flammability: this compound has a flash point of approx -15°C. Ground all equipment.

  • Toxicity: It is an alkylating agent. Use double-gloving (nitrile) and work exclusively in a fume hood.

  • Storage: Store at 2-8°C. Unlike the bromide, it does not require copper stabilizers, but headspace should be purged with Argon.

References

  • Sigma-Aldrich. "Crotyl chloride, predominantly trans this compound." Product Comparison Guide. Link

  • Wipf, P. "Allylations & Crotylations: Basic Principles and Special Topics."[4] University of Pittsburgh Department of Chemistry. Link

  • Harned, A. "Allylation of C=O Bonds." Harned Research Group, University of Minnesota. Link

  • ChemicalBook. "this compound Safety Data Sheet (SDS)." Link

  • Lombardo, M., et al. "Allylic Substitution vs Allylic Shift: The Competition." Journal of Organic Chemistry. (Contextual reference for SN2/SN2' competition mechanisms). Link

Sources

Safety Operating Guide

1-Chloro-2-butene: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary: The "Zero-Compromise" Protocol

1-Chloro-2-butene (Crotyl Chloride) is not a generic organic solvent. It is an allylic chloride , making it an electrophilic alkylating agent with high reactivity toward nucleophiles (including DNA and proteins) and moisture.[1]

Immediate Core Directive:

  • NEVER dispose of down the drain.

  • NEVER mix with strong oxidizers or alkali metals.

  • ALWAYS segregate into the "Halogenated Organic" waste stream.

  • ALWAYS protect waste containers from moisture to prevent hydrolysis and HCl generation.

Chemical Profile & Hazard Causality

To handle this chemical safely, you must understand the mechanism of its hazard.[1] It is not merely "toxic"; it is chemically unstable in specific environments.

The Allylic Reactivity (The "Why")

Unlike saturated alkyl halides (e.g., 1-chlorobutane), the double bond in this compound stabilizes the carbocation intermediate via resonance.[1] This facilitates SN1 hydrolysis and SN2 alkylation .

  • Hydrolysis Risk: Upon contact with water (even atmospheric moisture), it hydrolyzes to form crotyl alcohol and Hydrochloric Acid (HCl) .[1]

    • Reaction:

      
      [1]
      
    • Operational Impact: Waste containers containing moisture can pressurize and become corrosive.

Key Physicochemical Properties
PropertyValueOperational Implication
CAS Number 591-97-9Use for waste manifesting.
Flash Point -16°C (3°F)High Flammability. Ground/bond all transfer equipment.
Boiling Point 84°CVolatile; requires fume hood handling.
Density 0.92 g/mLLighter than water; floats during aqueous spills.
Reactivity Moisture SensitiveDo not use aqueous spill pads unless neutralized.

Operational Disposal Workflow

This protocol follows the "Cradle-to-Grave" management principle, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.[1]

Waste Segregation Strategy

You must segregate this compound into the Halogenated Solvent stream. Mixing it with non-halogenated solvents (e.g., Acetone, Ethanol) significantly increases the cost of disposal (incineration requirements) and introduces chemical incompatibility risks.[1]

The Disposal Logic Flow

The following decision tree illustrates the critical decision points for disposing of this compound.

DisposalWorkflowStartStart: Waste GenerationCheckTypeIs material pure or mixed?Start->CheckTypePurePure this compoundCheckType->PureMixedMixed Solvent WasteCheckType->MixedStreamAStream A: Halogenated Waste(High BTU Incineration)Pure->StreamAMandatoryHalogenCheckIs the mixture >1% Halogenated?Mixed->HalogenCheckHalogenCheck->StreamAYesStreamBStream B: Non-Halogenated(Fuel Blending)HalogenCheck->StreamBNo (Unlikely)ContainerSelect HDPE or Glass Container(Amber preferred)StreamA->ContainerLabelLabel: 'Hazardous Waste - Flammable/Toxic'List: this compoundContainer->LabelStoreStore in Flammable Cabinet(< 90 Days)Label->StoreVendorLicensed Vendor Pickup(Incineration)Store->Vendor

Figure 1: Decision logic for waste stream segregation. Note that even small amounts of this compound usually mandate the "Halogenated" route due to regulatory limits on halogens in fuel blending.

Step-by-Step Packing Procedure
  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass (amber preferred to inhibit photo-degradation).

    • Avoid: Metal cans without liners (HCl generation from hydrolysis can corrode metal).

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood .

    • Leave at least 10% headspace in the container to allow for expansion.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Fields:

      • Chemical Name: "this compound" (Do not use abbreviations).[2][3][4][5][6]

      • Hazards: "Flammable," "Toxic," "Corrosive" (if hydrolyzed).[1]

  • Storage:

    • Store in a Secondary Containment tray to catch leaks.

    • Keep away from direct sunlight and heat sources.

    • Maximum Accumulation Time: Typically 90 days (check local/institutional guidelines).

Emergency Contingencies: Spill Response

In the event of a spill, speed and respiratory protection are paramount due to the compound's lachrymatory (tear-inducing) nature and volatility.

Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume(<100mL vs >100mL)Spill->AssessMinorMinor Spill (<100mL)In Fume HoodAssess->MinorMajorMajor Spill (>100mL)Outside HoodAssess->MajorPPEDon PPE:Nitrile Gloves (Double), Goggles,Lab CoatMinor->PPEEvacuateEvacuate LabCall EHS/Fire DeptMajor->EvacuateAbsorbApply Inert Absorbent(Vermiculite/Sand)PPE->AbsorbCollectCollect intoSealed Bag/JarAbsorb->CollectCleanWash Surface withSoap & WaterCollect->CleanDisposeTag as Hazardous WasteClean->Dispose

Figure 2: Immediate response protocol for laboratory spills. Note that major spills outside a fume hood require immediate evacuation due to inhalation risks.

Critical Spill Notes
  • Absorbent Material: Use Vermiculite , Sand , or commercial "Solvent Spill Pads."[1]

  • Do NOT Use: Paper towels (flammability risk) or sawdust (reaction risk).

  • Decontamination: After absorbing the bulk liquid, wipe the area with a dilute soap solution.[1] The water will hydrolyze remaining traces into crotyl alcohol (less toxic) and HCl, which the soap helps neutralize.[1]

References & Regulatory Grounding[2][3][4][7][10]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of an emergency, refer to the Emergency Response Protocol section.

Navigating the complexities of handling reactive and hazardous chemicals is a daily reality for researchers and scientists in drug development. 1-Chloro-2-butene, a highly flammable and corrosive chlorinated hydrocarbon, demands a meticulous approach to safety. This guide, moving beyond a simple checklist, provides an in-depth, field-proven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring a secure laboratory environment.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before any handling of this compound, a thorough understanding of its inherent dangers is critical. This compound is not only highly flammable but also poses significant health risks upon contact or inhalation.[1]

Key Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor.[1][2][3][4] Vapors can travel to an ignition source and flash back.[5] All work must be conducted in a well-ventilated area, away from open flames, sparks, and other potential ignition sources.[1][2][3][4]

  • Skin and Eye Corrosion: Direct contact can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][5][6]

  • Respiratory Irritation: Inhalation of vapors can cause severe irritation of the upper respiratory tract, leading to pain, burns, and inflammation.[2][5]

  • Toxicity: The substance is harmful if swallowed.[4][5]

Due to these hazards, all handling of this compound must occur within a certified chemical fume hood.[5] The work area must be equipped with readily accessible safety showers and eyewash stations.[1][2][3]

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following provides a detailed breakdown of the necessary equipment and the rationale behind each choice.

Hand Protection: A Barrier Against Corrosion

Recommended Glove Materials:

Glove MaterialResistance to Chlorinated HydrocarbonsKey Considerations
Viton® ExcellentOffers superior resistance to a broad range of chemicals, including chlorinated and aromatic solvents.
Butyl Rubber Good to ExcellentProvides high permeation resistance to many organic solvents.
Neoprene Fair to GoodOffers moderate resistance and good physical properties.
Nitrile Fair to PoorWhile common in laboratories, standard nitrile gloves may not provide adequate protection against direct or prolonged contact with chlorinated hydrocarbons. Thicker, chemical-resistant nitrile gloves may offer better performance.

Operational Protocol for Glove Selection and Use:

  • Double Gloving: Always wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Material Selection: For the outer glove, select Viton® or butyl rubber for the highest level of protection. The inner glove can be a high-quality nitrile glove.

  • Inspect Before Use: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Proper Removal: After handling, remove the outer glove first, turning it inside out to trap any contamination. Then, remove the inner glove using the same technique.

  • Immediate Replacement: If a glove is splashed or shows any sign of degradation, it must be removed and replaced immediately.

Respiratory Protection: Safeguarding Against Vapors

Given the volatility and respiratory hazards of this compound, respiratory protection is mandatory. The Occupational Safety and Health Administration (OSHA) provides clear guidelines for respirator use with hazardous chemicals (29 CFR 1910.134).[5]

Recommended Respiratory Protection:

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is the minimum requirement. For higher concentrations or in situations with a risk of splashing, a full-facepiece respirator is recommended to also provide eye and face protection.

  • Cartridge Selection: Use cartridges specifically rated for organic vapors. Some cartridges also offer protection against acid gases, which can be beneficial.

  • Change Schedule: Establish a cartridge change schedule based on the frequency and duration of use, and the concentration of the chemical. In the absence of specific manufacturer data, a conservative approach is to change cartridges at the end of each shift or sooner if any odor is detected.

Eye and Face Protection: A Non-Negotiable Shield

The risk of severe eye damage necessitates robust eye and face protection.

  • Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling this compound.

  • Face Shield: A face shield worn over chemical splash goggles provides an additional layer of protection against splashes and is highly recommended, especially when transferring larger volumes of the chemical.

Protective Clothing: Preventing Bodily Contact

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-resistant lab coat is mandatory.

  • Chemical-Resistant Apron: A chemically resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.

  • Full-Body Protection: For larger scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.

Procedural Discipline: Donning and Doffing of PPE

The order and manner in which PPE is put on (donning) and taken off (doffing) are as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure

DonningProcedure

Doffing Procedure

The doffing procedure is designed to remove the most contaminated items first, minimizing the risk of exposing the wearer.

DoffingProcedure

Decontamination and Disposal: A Responsible Conclusion

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination
  • Spills: In the event of a small spill, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Equipment: All non-disposable equipment that comes into contact with this compound must be decontaminated. This can typically be done with a suitable solvent, followed by a thorough washing with soap and water.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7] Use a clearly labeled, dedicated waste container for all this compound waste.[7]

  • Container Management: Waste containers should be kept closed except when adding waste.[7] They should be stored in a well-ventilated area, away from sources of ignition.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[2] Do not pour this compound down the drain.

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (n.d.). (2E)-1-Chloro-2-butene. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection. United States Department of Labor. Retrieved from [Link]

  • University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Department of Chemistry. Retrieved from [Link]

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Retrosynthesis Analysis

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1-Chloro-2-butene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.